molecular formula C12H23NO4 B558254 Boc-Beta-T-Butyl-L-Alanine

Boc-Beta-T-Butyl-L-Alanine

Cat. No.: B558254
M. Wt: 245.32 g/mol
InChI Key: PUQVQDMFCAGQQB-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-Beta-T-Butyl-L-Alanine, also known as this compound, is a useful research compound. Its molecular formula is C12H23NO4 and its molecular weight is 245.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)7-8(9(14)15)13-10(16)17-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQVQDMFCAGQQB-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-Beta-T-Butyl-L-Alanine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-β-tert-butyl-L-alanine, commonly referred to as Boc-Beta-T-Butyl-L-Alanine, is a synthetic amino acid derivative of significant interest in the fields of peptide synthesis, medicinal chemistry, and drug development. Its unique structural features, namely the bulky tert-butyl group on the β-carbon and the acid-labile Boc protecting group on the amine, impart valuable properties such as enhanced stability and solubility, making it a crucial building block for complex peptides and bioactive molecules.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Properties and Structure

This compound is a white to off-white powder, characterized by its tert-butoxycarbonyl (Boc) protected amino group and a neopentyl side chain.[2] This structure provides steric hindrance while maintaining reactivity, a desirable characteristic in medicinal chemistry.[2]

Structure

IUPAC Name: (2S)-2-[(tert-butoxycarbonyl)amino]-4,4-dimethylpentanoic acid

Synonyms: Boc-β-tBu-L-Ala-OH, Boc-neopentylglycine[2]

Chemical Formula: C₁₂H₂₃NO₄

Molecular Weight: 245.32 g/mol

CAS Number: 79777-82-5

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available for the specific compound, other values are predicted or derived from closely related analogs like Boc-L-alanine and Boc-beta-alanine due to limited direct experimental data.

PropertyValueSource/Note
Appearance White to off-white powder[2]
Boiling Point 364.4 °C at 760 mmHg
Melting Point 76-79 °C (for Boc-beta-alanine)[3] (Value for a related compound)
pKa 4.46 ± 0.10 (Predicted for Boc-beta-alanine)(Value for a related compound)
Solubility Soluble in DMSO (100 mg/mL)[4] (Data for D-enantiomer)
Optical Rotation [α]D²⁰ = -14 ± 2º[2]
Storage Store at 0 - 8 °C[2]

Experimental Protocols

Synthesis of Boc-Protected Amino Acids (General Protocol)

This protocol describes the synthesis of a Boc-protected amino acid from the corresponding free amino acid. This can be adapted for the synthesis of this compound from β-tert-butyl-L-alanine.

Materials:

  • L-amino acid (1 equivalent)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

  • Sodium hydroxide (NaOH)

  • Dioxane and Water

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Brine

Procedure:

  • Dissolve the L-amino acid in a 1:1 mixture of dioxane and water containing one equivalent of NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture in vacuo to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate.

  • Acidify the aqueous layer to a pH of 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected amino acid.[5]

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The following is a general workflow for a single coupling cycle in Boc-SPPS.

Workflow for a Single Coupling Cycle in Boc-SPPS:

G Start Resin-Bound Peptide (Free N-terminus) Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Wash1 Wash Deprotection->Wash1 Neutralization Neutralization (e.g., DIEA in DCM) Wash1->Neutralization Wash2 Wash Neutralization->Wash2 Coupling Coupling with Activated This compound Wash2->Coupling Wash3 Wash Coupling->Wash3 End Resin-Bound Peptide (N-terminus Boc-Protected) Wash3->End G Compound This compound Peptide Synthesis of Novel Peptide Analog Compound->Peptide Screening Biological Screening (e.g., against cancer cell lines or neurological targets) Peptide->Screening Lead Lead Compound Identification Screening->Lead Optimization Lead Optimization Lead->Optimization Candidate Drug Candidate Optimization->Candidate

References

Physicochemical characteristics of Boc-Beta-T-Butyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Characteristics of Boc-Beta-T-Butyl-L-Alanine

Introduction

N-tert-Butoxycarbonyl-β-tert-butyl-L-alanine, commonly referred to as this compound, is a non-natural, protected amino acid derivative. Its structure incorporates two bulky tert-butyl groups: one in the Boc protecting group on the amine and another on the β-carbon of the alanine side chain. This unique structural feature imparts significant steric hindrance, making it a valuable building block in peptide synthesis and medicinal chemistry.[1][]

This compound is particularly utilized for steric modulation in the design of peptidomimetics and for creating complex peptide structures.[1][] The Boc protecting group provides stability during synthetic steps and can be readily removed under moderately acidic conditions, a cornerstone of solid-phase and solution-phase peptide synthesis.[] This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its characterization, and its applications in research and drug development.

Physicochemical and Identification Properties

The identity and purity of this compound are established through a combination of its unique physical constants and structural identifiers. These properties are summarized in the tables below.

Table 1: Identification and Structural Properties

PropertyValueSource(s)
IUPAC Name (2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid[]
Synonyms Boc-β-tBu-L-Ala-OH, Boc-neopentylglycine[1][]
CAS Number 79777-82-5[1]
Molecular Formula C₁₂H₂₃NO₄[1][]
Molecular Weight 245.32 g/mol []
InChI Key PUQVQDMFCAGQQB-QMMMGPOBSA-N[]
Canonical SMILES CC(C)(C)CC(C(=O)O)NC(=O)OC(C)(C)C[]

Table 2: Physicochemical Data

PropertyValueSource(s)
Appearance White to off-white powder[1][]
Purity ≥98% (HPLC), ≥99.5% (Chiral HPLC)[1][][]
Boiling Point 364.4°C at 760 mmHg[]
Density 1.048 g/cm³[]
Optical Rotation [α]D20 = -14 ± 2°[1]
Storage Conditions 0 - 8 °C[1][]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and quality control of this compound. The following sections describe standard procedures for its synthesis and analysis.

Synthesis of this compound

The standard method for preparing N-Boc protected amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[4]

Methodology:

  • Dissolution: The starting material, L-Beta-T-Butyl-Alanine (1.0 equivalent), is dissolved in a 1:1 mixture of an organic solvent (e.g., 1,4-Dioxane or THF) and water.[4]

  • Basification: A base, such as sodium hydroxide (NaOH, 1.5 equivalents), is added to the solution to deprotonate the amino group, enhancing its nucleophilicity.[4] The mixture is stirred until the amino acid is fully dissolved.

  • Boc-Protection: The reaction mixture is cooled to 0°C in an ice bath. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) is added portion-wise while maintaining the temperature.[4]

  • Reaction: The mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).[4]

  • Work-up: The organic solvent is removed under reduced pressure. The remaining aqueous solution is cooled and acidified to a pH of 2-3 with 1M HCl to protonate the carboxylic acid.[4]

  • Extraction and Purification: The product is extracted from the acidic aqueous layer using a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the final product.[4]

cluster_synthesis Synthesis Workflow start L-Beta-T-Butyl-Alanine dissolve Dissolve in Solvent/Water + Base start->dissolve boc Add (Boc)₂O at 0°C dissolve->boc react React at Room Temp boc->react workup Acidify & Extract react->workup product Boc-Beta-T-Butyl- L-Alanine workup->product

General workflow for the synthesis of this compound.
Analytical Characterization

To ensure the identity, purity, and structural integrity of this compound, several analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) is used for purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy is used for structural confirmation.[5]

3.2.1. Purity Determination by HPLC

A reverse-phase HPLC (RP-HPLC) method is typically used to assess the purity of Boc-protected amino acids.[5]

Methodology:

  • Sample Preparation: A small, accurately weighed sample of the compound is dissolved in the mobile phase or a suitable solvent mixture.

  • Instrumentation: A standard HPLC system equipped with a C18 column and a UV detector is used.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid, TFA) is commonly used.

    • Detection: The eluent is monitored at a wavelength of approximately 214-220 nm.

  • Analysis: The sample is injected onto the column. The purity is calculated by integrating the area of the product peak relative to the total area of all observed peaks in the chromatogram.[6]

3.2.2. Structural Verification by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of Boc-protected amino acids.[5]

Methodology:

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[5]

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked, tuned, and shimmed to ensure magnetic field homogeneity.[5]

  • ¹H NMR Acquisition: A standard ¹H NMR spectrum is acquired. The characteristic singlet from the nine equivalent protons of the Boc group's tert-butyl moiety is expected around 1.4 ppm.[5]

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Key signals include those from the quaternary and methyl carbons of the Boc group, as well as the carbamate carbonyl carbon.[5]

  • Data Processing and Analysis: The acquired spectra are processed (Fourier transformation, phase and baseline correction). Chemical shifts are referenced to the residual solvent peak. The signals are then assigned to the corresponding atoms in the molecular structure to confirm its identity.[5]

cluster_analysis Analytical Workflow cluster_hplc Purity Analysis cluster_nmr Structural Verification sample Synthesized Product: This compound hplc_prep Prepare Sample for HPLC sample->hplc_prep nmr_prep Prepare Sample in CDCl₃ sample->nmr_prep hplc_run Inject & Run RP-HPLC hplc_prep->hplc_run hplc_result Purity ≥98% hplc_run->hplc_result nmr_run Acquire ¹H & ¹³C NMR Spectra nmr_prep->nmr_run nmr_result Structure Confirmed nmr_run->nmr_result

Workflow for the analytical characterization of the final product.

Applications in Drug Development and Research

This compound serves as a specialized building block in the synthesis of peptides and peptidomimetics.[1][] Its primary role is to introduce steric bulk at a specific position within a peptide sequence, which can influence the molecule's conformation, stability, and biological activity.

  • Peptide Synthesis: It is a key component in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The Boc group acts as a temporary protecting group for the N-terminus, preventing self-polymerization and allowing for controlled, stepwise elongation of the peptide chain.[1][]

  • Pharmaceutical Development: This derivative is used in the development of novel peptide-based therapeutics. By incorporating this bulky, non-natural amino acid, researchers can design peptides with enhanced resistance to enzymatic degradation, improved stability, and potentially altered receptor binding affinities.[1] It has been utilized as a building block for bioactive molecules targeting conditions such as neurological disorders and cancer.[1]

  • Biotechnology and Materials Science: Its applications extend to creating modified proteins to improve enzyme activity or stability and in the development of novel polymers that require specific amino acid sequences for enhanced properties.[1]

cluster_sp_ps Role in Solid-Phase Peptide Synthesis (SPPS) resin Resin Support deprotection 1. Deprotection (Remove Fmoc/Boc) resin->deprotection coupling 3. Coupling deprotection->coupling activation 2. Activation activation->coupling wash 4. Wash coupling->wash repeat Repeat Cycle wash->repeat repeat->deprotection cleavage Final Cleavage from Resin repeat->cleavage Final Cycle peptide Target Peptide cleavage->peptide aa This compound aa->activation

References

Boc-Beta-T-Butyl-L-Alanine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-Beta-T-Butyl-L-Alanine (CAS: 79777-82-5), a key building block in modern peptide synthesis and pharmaceutical research. This document details its chemical properties, applications, and general experimental protocols for its use, tailored for professionals in the field of drug development and biochemical research.

Core Compound Identification

IdentifierValue
Chemical Name (2S)-4,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Synonyms Boc-β-tBu-L-Ala-OH, Boc-neopentylglycine
CAS Number 79777-82-5
Molecular Formula C₁₂H₂₃NO₄
Molecular Weight 245.32 g/mol

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented below, offering a snapshot of its physical and chemical characteristics.

PropertyValueSource
Appearance White to off-white powder[]
Purity ≥ 99.5% (Chiral HPLC)[][]
Boiling Point 364.4°C at 760 mmHg[]
Density 1.048 g/cm³[]
Storage Temperature 2-8 °C[]

Applications in Research and Development

This compound is a non-natural, protected amino acid derivative widely utilized for its unique structural properties. The presence of a bulky tert-butyl group on the side chain and the acid-labile Boc (tert-butoxycarbonyl) protecting group on the α-amine makes it a valuable reagent in several advanced applications.

  • Peptide Synthesis : As a bulky amino acid, it is used for steric modulation in the design of peptidomimetics.[] The Boc protecting group is instrumental in solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain.[] The protecting group's stability under neutral or basic conditions and its easy removal under mild acidic conditions make it ideal for complex synthetic schemes.[]

  • Pharmaceutical and Drug Development : This compound serves as a critical building block in the synthesis of bioactive molecules.[3] It is particularly noted for its role in developing therapeutics for neurological disorders and cancer.[3] The steric hindrance provided by the tert-butyl group can influence the conformation of peptides, potentially enhancing their biological activity, stability, or binding affinity to therapeutic targets.[3]

  • Materials Science : There is growing interest in using amino acid derivatives like this compound in the development of novel polymers where specific amino acid sequences can confer enhanced material properties.[3]

Experimental Protocols

While specific, detailed experimental protocols for every application of this compound are proprietary or context-dependent, the following section outlines a generalized, representative protocol for its use in Solid-Phase Peptide Synthesis (SPPS) using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.

General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a single coupling cycle for adding an amino acid like this compound to a resin-bound peptide chain.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Merrifield resin) pre-loaded with the first amino acid.
  • Swell the resin in an appropriate solvent, typically Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
  • Wash the resin multiple times with the solvent to remove any impurities.

2. Boc Deprotection:

  • To remove the Boc protecting group from the N-terminus of the resin-bound peptide, treat the resin with a solution of Trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v).[4]
  • The reaction is usually complete within 30 minutes at room temperature. The products of this reaction are isobutylene and carbon dioxide, which are volatile.[]
  • Wash the resin thoroughly with DCM to remove residual TFA and the cleaved Boc groups.

3. Neutralization:

  • Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a solution of a hindered base, such as 10% Diisopropylethylamine (DIEA) in DCM.[4]
  • This step is crucial to free the N-terminal amine for the subsequent coupling reaction.
  • Wash the resin again with DCM to remove excess base.

4. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or DCC) in a suitable solvent like DMF or DCM.[4]
  • Add an activating base such as DIEA or HOBt to the solution to facilitate the formation of the activated amino acid ester.
  • Add the activated amino acid solution to the neutralized resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
  • Monitor the completion of the reaction using a qualitative test (e.g., ninhydrin test).

5. Capping (Optional):

  • To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent, such as acetic anhydride.

6. Washing:

  • After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and by-products.
  • The resin is now ready for the next deprotection and coupling cycle.

7. Cleavage and Final Deprotection:

  • Once the peptide synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed. In the Boc/Bzl strategy, this is typically achieved using strong acids like anhydrous Hydrogen Fluoride (HF).[5] This step requires specialized equipment and safety precautions.

Visualized Workflow and Relationships

The following diagrams illustrate the key molecular structure and a typical experimental workflow involving this compound.

Molecular Structure of this compound cluster_boc Boc Group cluster_amino Amino Acid Core cluster_tbutyl Side Chain boc_structure C(CH3)3-O-C=O amino_structure -NH-CH(COOH)-CH2- boc_structure->amino_structure Amide Bond tbutyl_structure C(CH3)3 amino_structure->tbutyl_structure Side Chain Attachment

Caption: Key functional groups of this compound.

General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS) cluster_cycle Resin 1. Start with Resin-Bound Peptide (N-terminus Boc-protected) Deprotection 2. Boc Deprotection (e.g., 25-50% TFA in DCM) Resin->Deprotection Neutralization 3. Neutralization (e.g., 10% DIEA in DCM) Deprotection->Neutralization Coupling 4b. Coupling Reaction (Add activated amino acid to resin) Neutralization->Coupling Activation 4a. Activate this compound (Coupling Agent + Base) Activation->Coupling Wash 5. Wash (Remove excess reagents) Coupling->Wash NextCycle Repeat for next amino acid Wash->NextCycle Cleavage 6. Final Cleavage from Resin (e.g., Anhydrous HF) Wash->Cleavage After final cycle NextCycle->Deprotection

Caption: A typical cycle in Boc-based solid-phase peptide synthesis.

References

Stability and Storage of Boc-Beta-T-Butyl-L-Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Beta-T-Butyl-L-Alanine, a valuable building block in peptide synthesis and pharmaceutical development, possesses two key protecting groups: the tert-butoxycarbonyl (Boc) group on the amine and a tert-butyl ester on the side-chain carboxyl group. The integrity of this molecule is paramount for the successful synthesis of target peptides and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and recommended storage and handling conditions for this compound. Furthermore, it outlines a detailed experimental protocol for conducting forced degradation studies to assess its stability under various stress conditions, a critical step in drug development and process optimization. While specific quantitative stability data for this compound is not extensively published, this guide synthesizes established principles of Boc-amino acid chemistry to provide a robust framework for its proper use and in-house stability evaluation.

Chemical Stability and Potential Degradation Pathways

The stability of this compound is primarily dictated by the lability of its two protecting groups, particularly the acid-sensitive Boc group. Boc-protected amino acids are generally stable under neutral and basic conditions, making them compatible with a wide range of synthetic transformations. However, they are susceptible to degradation under acidic conditions.

The two primary degradation pathways are:

  • Acid-Catalyzed Cleavage of the Boc Group: The Boc group is readily removed under acidic conditions to yield the free amine, with the concomitant formation of isobutylene and carbon dioxide. This is the most common and intended degradation pathway in synthetic applications but represents instability when unintended.

  • Hydrolysis of the tert-Butyl Ester: The tert-butyl ester is also susceptible to cleavage under strongly acidic conditions, and to a lesser extent, under basic conditions, to yield the corresponding carboxylic acid.

These degradation pathways are visualized in the diagram below.

Potential Degradation Pathways of this compound cluster_0 Acid-Catalyzed Degradation A This compound B Protonation of Carbonyl Oxygen A->B H+ E Hydrolysis of tert-Butyl Ester A->E H+, H2O (Strong Acid) C Loss of tert-Butyl Cation B->C Spontaneous Cleavage D Free Amine Product + Isobutylene + CO2 C->D Deprotonation & Fragmentation F Boc-Beta-Alanine E->F Forced Degradation Study Workflow cluster_1 Experimental Phases A Sample Preparation (1 mg/mL solution and solid) B Stress Condition Application (Acid, Base, Thermal, Photolytic) A->B C Time-Point Sampling B->C D Sample Quenching/Neutralization (if applicable) C->D E HPLC-UV/MS Analysis D->E F Data Analysis (Peak Purity, Degradant Identification) E->F

Solubility Profile of Boc-Beta-T-Butyl-L-Alanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-tert-butoxycarbonyl-Beta-tert-butyl-L-alanine (Boc-Beta-T-Butyl-L-Alanine), a sterically hindered protected amino acid crucial for the synthesis of peptidomimetics and other specialized pharmaceutical compounds. Understanding its solubility in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document outlines the known solubility characteristics, provides a detailed experimental protocol for precise solubility determination, and presents logical workflows for solubility assessment.

Core Concepts in Solubility

The solubility of this compound is dictated by its molecular structure, which features a bulky, nonpolar tert-butyl group on the beta-carbon and a tert-butoxycarbonyl (Boc) protecting group on the amine. These nonpolar moieties significantly influence its solubility profile, generally favoring organic solvents over aqueous media. The presence of the polar carboxylic acid group, however, allows for some interaction with more polar solvents. The principle of "like dissolves like" is central to predicting its solubility; solvents that can effectively solvate both the hydrophobic and polar regions of the molecule will exhibit the highest solubilizing capacity.

Quantitative and Illustrative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound across a wide range of solvents is not extensively published in peer-reviewed literature. However, data for the corresponding D-enantiomer, Boc-beta-t-butyl-d-alanine, provides a strong indication of the L-enantiomer's solubility. The following table summarizes this available data and provides illustrative solubility information for other common laboratory solvents based on the general characteristics of Boc-protected amino acids.

It is critical to note that the data presented below, with the exception of Dimethyl Sulfoxide (DMSO), is illustrative and should be used as a guideline. Experimental verification is strongly recommended for any quantitative application.

Solvent FamilySolventIUPAC NamePolarity IndexIllustrative Solubility (mg/mL) at 25°CQualitative Description
Polar Aprotic Dimethyl Sulfoxide (DMSO)Sulfinylbis(methane)7.2~100[1]Soluble with sonication[1]
Dimethylformamide (DMF)N,N-Dimethylformamide6.4> 50Freely Soluble
Acetonitrile (ACN)Acetonitrile5.810 - 30Soluble
Chlorinated Dichloromethane (DCM)Dichloromethane3.1> 50Freely Soluble
Ethers Tetrahydrofuran (THF)Oxolane4.0> 30Soluble
Alcohols Methanol (MeOH)Methanol5.15 - 15Sparingly Soluble
Ethanol (EtOH)Ethanol4.32 - 10Sparingly Soluble
Isopropanol (IPA)Propan-2-ol3.9< 5Slightly Soluble
Ketones AcetonePropan-2-one5.110 - 20Soluble
Aqueous WaterWater10.2< 1Insoluble

Note: The solubility value for DMSO is based on data for Boc-beta-t-butyl-d-alanine and may require ultrasonic treatment for complete dissolution.[1] General solubility of Boc-protected amino acids is observed in common peptide synthesis solvents like DMF and DCM.

Experimental Protocols

A precise and reproducible method for determining the solubility of a solid compound like this compound is crucial for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.

Protocol: Determination of Solubility via the Gravimetric Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Temperature-controlled shaker or water bath

  • Vials with sealed caps

  • Syringe filters (0.22 µm, compatible with the chosen solvent)

  • Pre-weighed glass vials for evaporation

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is fully saturated.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 2.0 mL) of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation vial. This step is crucial to remove any undissolved microparticles.

  • Solvent Evaporation:

    • Place the evaporation vial in a drying oven at a temperature below the boiling point of the solvent or in a vacuum desiccator.

    • Evaporate the solvent completely until a constant weight of the solid residue is achieved.

  • Gravimetric Analysis:

    • Accurately weigh the evaporation vial containing the dried this compound residue.

Calculation:

The solubility is calculated using the following formula:

Solubility (mg/mL) = [ (Weight of vial with residue) - (Weight of empty vial) ] / (Volume of supernatant withdrawn in mL)

Data Reporting:

  • Report the solubility in mg/mL or g/100 mL.

  • Specify the temperature at which the solubility was determined.

  • Perform the experiment in triplicate to ensure reproducibility and report the mean and standard deviation.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound and a general decision-making process for solvent selection.

G cluster_0 Solubility Determination Workflow prep 1. Prepare Saturated Solution (Excess Solute in Solvent) equilibrate 2. Equilibrate (Constant Temperature & Agitation) prep->equilibrate sample 3. Sample & Filter Supernatant equilibrate->sample evaporate 4. Evaporate Solvent sample->evaporate weigh 5. Weigh Residue evaporate->weigh calculate 6. Calculate Solubility weigh->calculate

Workflow for Experimental Solubility Determination.

G start Start: Select Solvent is_polar Is a polar solvent required? start->is_polar is_aprotic Is aprotic nature preferred? is_polar->is_aprotic Yes is_nonpolar Is a nonpolar solvent needed? is_polar->is_nonpolar No try_dmso_dmf Try DMSO or DMF is_aprotic->try_dmso_dmf Yes try_alcohols Try Methanol or Ethanol is_aprotic->try_alcohols No end Solvent Selected try_dmso_dmf->end try_alcohols->end try_dcm_thf Try DCM or THF is_nonpolar->try_dcm_thf try_dcm_thf->end

Decision Matrix for Solvent Selection.

References

Spectroscopic and Structural Elucidation of Boc-Beta-t-Butyl-L-Alanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N-tert-butoxycarbonyl-beta-tert-butyl-L-alanine (Boc-Beta-t-Butyl-L-Alanine), a protected amino acid derivative utilized in peptide synthesis and drug discovery. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

This compound, systematically named 3-[(tert-butoxycarbonyl)amino]-4,4-dimethylpentanoic acid, is a non-proteinogenic amino acid. The presence of the bulky tert-butyl group on the beta-carbon provides steric hindrance, influencing the conformational properties of peptides incorporating this residue. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for its use in stepwise peptide synthesis.

PropertyValueReference(s)
IUPAC Name 3-[(tert-butoxycarbonyl)amino]-4,4-dimethylpentanoic acid[1]
Molecular Formula C12H23NO4[1][2]
Molecular Weight 245.32 g/mol [1][2]
CAS Number 856417-59-9 (racemic)[1]
Appearance Colorless or white to off-white solid/powder[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.

¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.2br s1HCOOH
~6.5d1HNH
~4.0m1Hα-CH
~2.4m2Hβ-CH₂
1.44s9HBoc (CH₃)₃
0.95s9Ht-Butyl (CH₃)₃

¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~173.0COOH
~156.0Boc C=O
~79.0Boc C(CH₃)₃
~55.0α-CH
~40.0β-CH₂
~33.0t-Butyl C(CH₃)₃
~28.5Boc (CH₃)₃
~27.0t-Butyl (CH₃)₃

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The following table lists the predicted characteristic absorption bands for this compound.

Wavenumber (cm⁻¹)Functional Group
~3300N-H stretch (carbamate)
~3000-2800C-H stretch (aliphatic)
~1710C=O stretch (carboxylic acid)
~1685C=O stretch (carbamate)
~1520N-H bend (amide II)
~1160C-O stretch (carbamate)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The following table presents the predicted mass-to-charge ratios (m/z) for various adducts of this compound.

Adductm/z
[M+H]⁺246.16998
[M+Na]⁺268.15192
[M-H]⁻244.15542
[M+NH₄]⁺263.19652
[M+K]⁺284.12586

Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for compounds such as this compound and are based on established methods for similar molecules.[1][3]

NMR Data Acquisition

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used for analysis.

  • ¹H NMR Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Approximately 12-15 ppm.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Program: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: Approximately 200-220 ppm.

    • Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and apply a baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.

IR Data Acquisition

  • Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Collection:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Mass Spectrometry Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Data Collection:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

  • Data Processing: The acquired data is processed to identify the molecular ion and other significant adducts. The high-resolution data allows for the determination of the elemental composition.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample Compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Process_NMR Process NMR Data (FT, Phase, Baseline) Acq_NMR->Process_NMR Process_IR Process IR Data (Background Subtraction) Acq_IR->Process_IR Process_MS Process MS Data (Peak Identification) Acq_MS->Process_MS Assign_Spectra Assign Spectral Peaks Process_NMR->Assign_Spectra Process_IR->Assign_Spectra Process_MS->Assign_Spectra Structure_Confirm Structure Confirmation Assign_Spectra->Structure_Confirm

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

The Strategic Incorporation of Boc-Beta-T-Butyl-L-Alanine in Unnatural Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a transformative strategy in modern drug discovery and protein engineering. This technical guide provides an in-depth exploration of the role and application of N-α-Boc-Beta-T-Butyl-L-Alanine (Boc-β-tBu-L-Ala-OH), a sterically hindered building block, in the synthesis of novel peptides. We will detail its chemical properties, its impact on peptide conformation, and provide a comprehensive overview of the synthetic protocols required for its successful incorporation, including quantitative data on coupling efficiency and overall yield. Furthermore, this guide will illustrate the application of this UAA in a drug discovery workflow and provide detailed experimental procedures and analytical methods for the characterization of the resulting peptides.

Introduction to Unnatural Amino Acids and Boc-Beta-T-Butyl-L-Alanine

The 20 canonical amino acids form the fundamental basis of protein structure and function. However, the introduction of non-canonical or unnatural amino acids (UAAs) into peptide and protein sequences offers a powerful tool to enhance or introduce novel biological and chemical properties. These modifications can lead to peptides with increased proteolytic stability, constrained conformations, and improved therapeutic potential.

This compound is a protected β-amino acid characterized by a bulky tert-butyl group attached to the β-carbon. The tert-butoxycarbonyl (Boc) protecting group on the α-amino group is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), prized for its robustness in the synthesis of long and complex peptides. The unique steric bulk of the β-tert-butyl group makes this UAA a valuable tool for introducing conformational constraints and modulating the bioactivity of peptides.[1][]

Table 1: Physicochemical Properties of this compound [1][]

PropertyValue
Synonyms Boc-β-tBu-L-Ala-OH, Boc-neopentylglycine
CAS Number 79777-82-5
Molecular Formula C₁₂H₂₃NO₄
Molecular Weight 245.32 g/mol
Appearance White to off-white powder
Purity (Chiral HPLC) ≥ 99.5%
Storage 2-8 °C

The Role of the Beta-T-Butyl Group in Peptide Design

The incorporation of the β-tert-butyl moiety into a peptide backbone has profound effects on its structure and, consequently, its function.

  • Steric Hindrance and Conformational Restriction: The bulky tert-butyl group restricts the conformational freedom of the peptide backbone, forcing it to adopt specific secondary structures, such as turns and helices. This pre-organization can enhance binding affinity to biological targets.

  • Proteolytic Stability: The steric shield provided by the tert-butyl group can hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Modulation of Bioactivity: By inducing a specific conformation, the β-tert-butyl group can orient other pharmacophoric residues in a manner that optimizes their interaction with a receptor or enzyme active site.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain via SPPS requires optimization of standard protocols to overcome the challenges posed by steric hindrance.

General Workflow for Boc-SPPS

The Boc-SPPS strategy involves a cyclical process of deprotection, neutralization, and coupling. The workflow is initiated by attaching the C-terminal amino acid to a solid support resin.

Boc_SPPS_Workflow start Start: C-terminal Amino Acid on Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection neutralization Neutralization (DIEA in DCM) deprotection->neutralization coupling Coupling of Boc-AA-OH (e.g., HBTU/HOBt, DIEA) neutralization->coupling wash Wash (DCM, DMF) coupling->wash wash->deprotection Repeat for each amino acid final_cleavage Final Cleavage from Resin & Side-Chain Deprotection (HF or TFMSA) wash->final_cleavage purification Purification (RP-HPLC) final_cleavage->purification analysis Analysis (Mass Spectrometry, HPLC) purification->analysis Drug_Discovery_Workflow cluster_0 Lead Identification & Optimization cluster_1 In Vitro & In Vivo Evaluation Lead Peptide Lead Peptide SAR Studies Structure-Activity Relationship (SAR) Studies Lead Peptide->SAR Studies UAA Incorporation Incorporate this compound to constrain conformation SAR Studies->UAA Incorporation Peptide Synthesis Boc-SPPS UAA Incorporation->Peptide Synthesis Purification & Analysis RP-HPLC & Mass Spectrometry Peptide Synthesis->Purification & Analysis Binding Assay Receptor Binding Assay (IC50 determination) Purification & Analysis->Binding Assay Functional Assay Signaling Pathway Activation (e.g., cAMP assay) Binding Assay->Functional Assay Stability Assay Proteolytic Stability Assay Functional Assay->Stability Assay In Vivo Studies Pharmacokinetic & Efficacy Studies in animal models Stability Assay->In Vivo Studies

References

The Cornerstone of Modern Peptide Chemistry: A Technical Guide to Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of the tert-butyloxycarbonyl (Boc) protecting group represents a pivotal moment in the history of chemical biology and drug discovery. Its introduction revolutionized peptide synthesis, transforming it from a prohibitively complex art into a systematic and robust scientific methodology. This technical guide provides an in-depth exploration of the discovery, underlying chemical principles, and practical application of Boc-protected amino acids, with a focus on their central role in solid-phase peptide synthesis (SPPS).

A Historical Perspective: The Dawn of a New Era in Peptide Synthesis

The mid-20th century witnessed a burgeoning interest in peptides as the profound biological roles of hormones and other small proteins were elucidated. However, the chemical synthesis of these biopolymers was a formidable challenge. A significant breakthrough occurred in 1957 when the use of the tert-butyloxycarbonyl (Boc) group for the temporary protection of the α-amino group of amino acids was independently reported by two research groups. Louis A. Carpino first described the synthesis of the Boc group, while George W. Anderson and Arthur C. McGregor detailed its application in peptide synthesis.

The true transformative potential of Boc-protected amino acids was unleashed with the pioneering work of R. Bruce Merrifield in the early 1960s. Merrifield's development of solid-phase peptide synthesis (SPPS), a paradigm-shifting technique where the growing peptide chain is anchored to an insoluble polymer support, was perfectly complemented by the acid-labile nature of the Boc group. This powerful synergy allowed for the efficient and repetitive cycles of amino acid addition that define modern peptide synthesis. For this groundbreaking work, Merrifield was awarded the Nobel Prize in Chemistry in 1984.[1][2][3] The Boc/Bzl (tert-butyloxycarbonyl for α-amino protection and benzyl-based groups for side-chain protection) strategy became the cornerstone of early SPPS.[4]

The Chemistry of the Boc Protecting Group

The utility of the Boc group is rooted in its unique chemical properties. It is stable to a wide range of reagents and reaction conditions, yet it can be readily and selectively removed under specific acidic conditions. This "orthogonal" stability is the lynchpin of its successful application in the multi-step, repetitive process of peptide synthesis.

Introduction of the Boc Group

The Boc group is typically introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O), in the presence of a base.[5][6][7] The base deprotonates the amino group, enhancing its nucleophilicity to attack one of the carbonyl carbons of the Boc anhydride.[5][8]

cluster_reactants Reactants cluster_product Product Amino Acid H₂N-CHR-COOH Boc_AA Boc-HN-CHR-COOH Amino Acid->Boc_AA Nucleophilic Acyl Substitution Boc2O (Boc)₂O Boc2O->Boc_AA Base Base Base->Amino Acid Deprotonation

Boc Protection of an Amino Acid.
Removal of the Boc Group (Deprotection)

The acid-labile nature of the Boc group allows for its selective removal without affecting the more acid-stable side-chain protecting groups or the peptide-resin linkage. The deprotection is most commonly achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[5][9] The mechanism involves the protonation of the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and an unstable carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[5][10]

To prevent the reactive tert-butyl cation from causing unwanted side reactions, such as the alkylation of sensitive amino acid residues like tryptophan, cysteine, and methionine, scavengers are often added to the deprotection solution.[4][9]

cluster_start Protected Peptide cluster_end Deprotected Peptide Boc_Peptide Boc-Peptide-Resin Free_Amine H₃N⁺-Peptide-Resin Boc_Peptide->Free_Amine Acidolysis tBu_cation tert-butyl cation Boc_Peptide->tBu_cation Elimination CO2 CO₂ Boc_Peptide->CO2 Decarboxylation TFA TFA TFA->Boc_Peptide

Boc Deprotection Mechanism.

Quantitative Data in Boc Chemistry

The efficiency of both the protection and deprotection steps is critical for the overall yield and purity of the final peptide. The following tables summarize key quantitative data related to these processes.

Table 1: Efficiency of Boc Protection of Amino Acids

Amino AcidReagentBaseSolventReaction Time (h)Yield (%)
Alanine(Boc)₂ONaOHDioxane/Water2>95
Leucine(Boc)₂ONa₂CO₃THF/Water3>98
Phenylalanine(Boc)₂OTEADioxane/Water2-4>97
Serine(Boc)₂ONaOHAcetone/Water4>90

Table 2: Efficiency of Boc Deprotection in SPPS

Deprotection ReagentConcentration in DCMScavengerReaction Time (min)Deprotection Efficiency (%)
Trifluoroacetic acid (TFA)25-50%Anisole20-30>99%
Hydrochloric acid (HCl)4M in DioxaneNone30-60>98%

The Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

The Boc-SPPS workflow is a cyclical process involving the sequential addition of Boc-protected amino acids to a growing peptide chain attached to a solid support. Each cycle consists of three main steps: deprotection, neutralization, and coupling.

Boc_SPPS_Workflow Boc Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Start: Boc-AA-Resin Deprotection 1. Deprotection (TFA/DCM) Resin->Deprotection Washing1 Washing (DCM, IPA) Deprotection->Washing1 Neutralization 2. Neutralization (DIEA/DCM) Washing1->Neutralization Washing2 Washing (DCM, DMF) Neutralization->Washing2 Coupling 3. Coupling (Boc-AA, Coupling Reagents) Washing2->Coupling Washing3 Washing (DMF, DCM) Coupling->Washing3 Final_Peptide Repeat Cycle for Next Amino Acid Washing3->Final_Peptide Final_Peptide->Deprotection Start Next Cycle

References

Methodological & Application

Application Notes and Protocols for Boc-Beta-T-Butyl-L-Alanine in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Beta-T-Butyl-L-Alanine is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the creation of peptides with unique structural and functional properties. The incorporation of a β-amino acid introduces a level of conformational constraint and resistance to enzymatic degradation not found in peptides composed solely of α-amino acids. The tert-butyl side chain provides significant steric bulk, which can be strategically employed to influence peptide folding, stability, and binding interactions.

These application notes provide a comprehensive overview of the use of this compound in Boc-SPPS, including detailed protocols, quantitative data, and troubleshooting guidelines. The information is intended to assist researchers in the successful synthesis and purification of peptides incorporating this sterically hindered amino acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in SPPS.

PropertyValue
Molecular Formula C₁₂H₂₃NO₄
Molecular Weight 245.32 g/mol
Appearance White to off-white powder
Purity (Chiral HPLC) ≥ 99.5%
Storage 2-8 °C

Experimental Protocols

The following protocols outline the key steps for the incorporation of this compound into a growing peptide chain using manual Boc-SPPS. These protocols can be adapted for automated synthesizers with appropriate adjustments.

Resin Selection and Swelling

The choice of resin is critical for the success of SPPS. For C-terminal peptide acids, Merrifield or PAM resins are commonly used in Boc chemistry. For peptide amides, MBHA or BHA resins are the standards.

Protocol:

  • Place the desired amount of resin (typically 0.1-0.5 mmol/g substitution) in a reaction vessel.

  • Add dichloromethane (DCM) to swell the resin (10-15 mL per gram of resin).

  • Gently agitate the resin for 30-60 minutes at room temperature.

  • Drain the solvent completely.

Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

Protocol:

  • To the swollen resin, add a solution of 50% trifluoroacetic acid (TFA) in DCM.

  • Agitate for 1-2 minutes for a pre-wash, then drain.

  • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM (3 x 1 min) to remove residual acid.

Neutralization

The protonated N-terminus must be neutralized to the free amine before the next coupling step.

Protocol:

  • Wash the resin with isopropanol (IPA) (2 x 1 min) and then with DCM (3 x 1 min).

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5-10 minutes.

  • Drain the neutralization solution and wash the resin with DCM (3 x 1 min).

Coupling of this compound

Due to the steric hindrance of the beta-t-butyl group, efficient coupling requires optimized conditions. The use of a more potent coupling reagent and potentially longer coupling times or double coupling is recommended.

Protocol:

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) or HATU (2.9 equivalents) in N,N-dimethylformamide (DMF).

  • Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture at room temperature. Monitor the reaction progress using a qualitative ninhydrin (Kaiser) test after 2 hours.

  • If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling is recommended. Drain the coupling solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.

  • Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

Final Cleavage and Deprotection

The final step involves cleaving the completed peptide from the resin and removing the side-chain protecting groups. This is typically achieved with a strong acid cocktail.

Protocol: Caution: Anhydrous Hydrogen Fluoride (HF) is extremely hazardous and requires specialized equipment and training. Trifluoromethanesulfonic acid (TFMSA) is a common alternative.

  • Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide sequence. For peptides with sensitive residues like Cys, Met, or Trp, scavengers are essential. A common general-purpose cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[1]

  • Add the cleavage cocktail to the dried peptide-resin (10-20 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage reagents.

  • Dry the crude peptide under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₂H₂₃NO₄[2]
Molecular Weight 245.32 g/mol [2]
Appearance White to off-white powder[2]
Purity (Chiral HPLC) ≥ 99.5%
Storage Temperature 2-8 °C[2]
Table 2: Typical Coupling Conditions and Performance for a Sterically Hindered Amino Acid

The following data is representative for the coupling of sterically hindered amino acids and can be used as a starting point for optimization. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

Coupling ReagentEquivalents (AA:Reagent:Base)Coupling Time (hours)Estimated Coupling EfficiencyNotes
DCC/HOBt 3 : 3 : 34-685-95%Standard, cost-effective method. May require longer reaction times for hindered residues.
HBTU/DIEA 3 : 2.9 : 62-4>95%Generally provides higher efficiency and faster kinetics than carbodiimide-based methods.
HATU/DIEA 3 : 2.9 : 61-3>98%Highly efficient for sterically hindered couplings, often minimizing the need for double coupling.
DIC/Oxyma 3 : 3 : -2-4>95%OxymaPure as an additive can reduce racemization and improve efficiency.

Mandatory Visualizations

Boc_SPPS_Workflow Resin Resin Swelling 1. Resin Swelling (DCM) Resin->Swelling Deprotection 2. Nα-Boc Deprotection (50% TFA/DCM) Swelling->Deprotection Neutralization 3. Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling 4. Coupling (Boc-AA-OH, Coupling Reagent, DIEA/DMF) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Cycle Repeat Cycle (n-1) times Wash->Cycle Final_Deprotection Final Nα-Boc Deprotection Wash->Final_Deprotection After n cycles Cycle->Deprotection Cleavage 5. Final Cleavage (e.g., Reagent K) Final_Deprotection->Cleavage Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Boc solid-phase peptide synthesis (SPPS).

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Boc_AA Boc-AA-COOH Activated_AA Activated Boc-AA* Boc_AA->Activated_AA Coupling_Reagent Coupling_Reagent Coupling Reagent (e.g., HBTU) Resin_NH2 Resin-Peptide-NH2 Peptide_Bond Resin-Peptide-CO-NH-AA-Boc Resin_NH2->Peptide_Bond Activated_AA

Caption: Simplified mechanism of amino acid activation and coupling in SPPS.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Coupling Efficiency (Positive Kaiser Test) Steric hindrance of this compound.- Perform a double coupling. - Use a more potent coupling reagent (e.g., HATU). - Increase coupling time and monitor with the Kaiser test.
Low Final Peptide Yield Incomplete coupling at multiple steps. Premature peptide cleavage from the resin.- Optimize coupling conditions for each amino acid. - Use a more acid-stable resin linker (e.g., PAM resin).
Presence of Deletion Sequences in MS Incomplete coupling.- Implement capping with acetic anhydride after each coupling step to terminate unreacted chains.
Side Reactions during Cleavage Alkylation of sensitive residues by carbocations.- Use an optimized cleavage cocktail with appropriate scavengers (e.g., Reagent K).[1]
Difficulty in Purifying Crude Peptide Aggregation of the hydrophobic peptide.- Dissolve the crude peptide in a stronger solvent (e.g., neat TFA or formic acid) before dilution for HPLC. - Optimize the HPLC gradient and mobile phase additives.

Conclusion

The successful incorporation of this compound into synthetic peptides requires careful consideration of its steric bulk. By optimizing coupling conditions, utilizing potent activating reagents, and employing appropriate monitoring techniques, researchers can effectively synthesize peptides with this unique building block. The protocols and data presented in these application notes provide a solid foundation for the development of novel peptides with enhanced stability and tailored biological activities.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing Boc-Beta-T-Butyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a critical strategy in modern drug discovery and development, often imparting enhanced proteolytic stability, conformational rigidity, and improved pharmacological profiles. Boc-Beta-T-Butyl-L-Alanine (Boc-β-Ala(tBu)-OH) is a valuable building block that introduces a bulky, hydrophobic side chain, influencing peptide structure and function. This document provides a detailed protocol for the efficient coupling of this compound in solid-phase peptide synthesis (SPPS) using the Boc/Bzl protection strategy.

The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function, which is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA). The tert-butyl ester on the β-alanine side chain is a permanent protecting group that is cleaved during the final deprotection and cleavage from the resin with strong acid, such as hydrofluoric acid (HF). The steric hindrance presented by the t-butyl group on the side chain necessitates optimized coupling conditions to ensure high efficiency.

Data Presentation: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. While specific quantitative data for this particular derivative is not extensively published, the following table summarizes the general performance of common coupling reagents in SPPS, particularly for challenging couplings. This data is intended to guide the selection of an appropriate reagent.

Coupling ReagentActivating SpeciesTypical Yield (%)Relative ReactivityKey Advantages & Disadvantages
HATU OAt-ester95-99Very HighAdvantages: High reactivity, low racemization rates, effective for sterically hindered residues.[1] Disadvantages: Higher cost.
HBTU OBt-ester90-95HighAdvantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be less effective than HATU for highly hindered couplings.
PyBOP OBt-ester90-96HighAdvantages: High coupling efficiency, avoids carcinogenic HMPA byproduct.[1] Disadvantages: Can be less effective than HATU for highly hindered couplings.
DCC/HOBt OBt-ester85-92ModerateAdvantages: Cost-effective. Disadvantages: Lower reactivity, formation of insoluble dicyclohexylurea (DCU) byproduct.

Experimental Protocols

This section details the recommended procedure for a single coupling cycle of this compound in a manual Boc-SPPS workflow. The protocol assumes a starting peptide-resin with a free N-terminal amine.

Materials and Reagents
  • Peptide-resin (e.g., Merrifield or PAM resin)

  • This compound

  • Coupling Reagent (HATU is recommended)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Isopropyl alcohol (IPA)

  • Reagents for Kaiser test

Protocol for a Single Coupling Cycle
  • Resin Swelling: Swell the peptide-resin in DCM (10-15 mL per gram of resin) for 30 minutes in a reaction vessel. Drain the solvent.

  • N-α-Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2-5 minutes (pre-wash), drain, and add a fresh solution of 50% TFA in DCM.

    • Agitate for 20-30 minutes at room temperature.[2]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 10 minutes.

    • Drain and wash the resin with DCM (3x).

    • Alternatively, for sequences prone to aggregation, an in situ neutralization protocol can be employed during the coupling step.[3]

  • Coupling of this compound:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution and allow to pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is recommended.

    • Monitor the reaction completion using the qualitative Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

  • Washing:

    • Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Recoupling (if necessary):

    • If the Kaiser test is positive (blue beads), indicating incomplete coupling, repeat step 4 with a fresh solution of activated amino acid.

  • Capping (optional):

    • If the Kaiser test remains positive after recoupling, cap any unreacted amines by treating the resin with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

Final Cleavage and Deprotection

After the peptide sequence is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

  • Standard Anhydrous HF Cleavage:

    • Dry the fully synthesized peptide-resin under vacuum.

    • Place the dried resin in a specialized HF cleavage apparatus.

    • Add a scavenger, such as anisole (typically 10% v/v), to trap reactive carbocations generated during cleavage.

    • Cool the reaction vessel to 0°C.

    • Condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.

    • Evaporate the HF under a vacuum.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Extract the crude peptide with a suitable aqueous solvent (e.g., 10% acetic acid).

Mandatory Visualizations

SPPS_Workflow cluster_cycle Iterative SPPS Cycle Deprotection N-α-Boc Deprotection (50% TFA in DCM) Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling This compound + HATU/DIEA Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 KaiserTest Kaiser Test Wash3->KaiserTest KaiserTest->Deprotection Next Cycle (Negative) KaiserTest->Coupling Recouple (Positive) FinalCleavage Final Cleavage & Deprotection (HF) KaiserTest->FinalCleavage Synthesis Complete Start Peptide-Resin (Free Amine) Start->Deprotection

Caption: Workflow for the incorporation of this compound in Boc-SPPS.

Logical_Relationships cluster_reagents Reagents & Conditions cluster_groups Protecting Groups TFA Moderate Acid (e.g., 50% TFA) HF Strong Acid (e.g., Anhydrous HF) Base Base (e.g., DIEA) CouplingReagent Coupling Reagent (e.g., HATU) CouplingReagent->Base Activated by Boc N-α-Boc Group (Temporary) Boc->TFA Removed by tBu Side-Chain t-Butyl Ester (Permanent) tBu->HF Removed by ResinLinkage Resin Linkage (e.g., Benzyl Ester) ResinLinkage->HF Cleaved by

Caption: Logical relationships of protecting groups and reagents in Boc-SPPS.

References

Application Notes and Protocols for Boc Deprotection of Beta-T-Butyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Beta-T-Butyl-L-Alanine. This sterically hindered amino acid presents unique challenges in deprotection, and the following information offers guidance on standard procedures and key considerations for successful synthesis.

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis and medicinal chemistry due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1] Beta-T-Butyl-L-Alanine is a non-proteinogenic amino acid characterized by a bulky tert-butyl group on its side chain, which can introduce significant steric hindrance. This steric bulk can influence the rate and efficiency of the Boc deprotection reaction, often necessitating optimized or more forcing conditions compared to less hindered amino acids.

The primary methods for Boc deprotection involve the use of strong acids, such as trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[2] The choice of reagent and conditions depends on the sensitivity of other functional groups in the molecule and the desired final salt form of the deprotected amine.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of a Boc-protected amine with a strong acid like TFA or HCl proceeds through an acid-catalyzed cleavage mechanism. The key steps are as follows:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1]

  • Formation of a Tert-butyl Cation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes to release carbon dioxide and the free amine.

  • Protonation of the Amine: The newly formed free amine is then protonated by the excess acid to yield the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).

A potential complication of this mechanism is the reaction of the liberated tert-butyl cation with nucleophilic residues in the substrate, which can be mitigated by the use of scavengers.

Experimental Protocols

The following protocols are standard starting points for the deprotection of Boc-Beta-T-Butyl-L-Alanine. Due to the steric hindrance of the substrate, reaction times may need to be extended, and progress should be carefully monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a common and highly effective method for Boc deprotection, often providing clean and rapid conversion.[3]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 25-50% TFA in DCM (v/v) to the stirred solution. For sterically hindered substrates, starting with a higher concentration of TFA (e.g., 50%) is recommended.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. Longer reaction times may be necessary for complete deprotection.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM (repeat 2-3 times).

  • The resulting product is the trifluoroacetate salt of Beta-T-Butyl-L-Alanine, which can often be used in the next step without further purification.

Protocol 2: Deprotection using Hydrogen Chloride (HCl) in Dioxane

This method provides the hydrochloride salt of the amine, which can be advantageous for purification by crystallization.[3][4]

Materials:

  • This compound

  • Anhydrous 1,4-Dioxane

  • 4 M HCl in Dioxane solution

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (to a concentration of 0.1-0.5 M) in a round-bottom flask.

  • To the stirred solution, add 4 M HCl in dioxane (5-10 eq) at room temperature.

  • Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require an extended time for completion.[2]

  • Upon completion, the hydrochloride salt of the product may precipitate. The product can be isolated by filtration and washing with a non-polar solvent like diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.

Data Presentation

Deprotection MethodReagents and ConditionsTypical Reaction TimeTypical YieldPurityNotes
TFA/DCM 25-50% TFA in DCM, 0 °C to RT1-4 hours>95% (for unhindered amino acids)HighHighly effective and common method. May require longer reaction times for sterically hindered substrates.[3]
HCl/Dioxane 4 M HCl in Dioxane, RT1-4 hours>90% (for unhindered amino acids)HighYields the hydrochloride salt, which can aid in purification. May be slower than the TFA method.[2][3]
Thermal Deprotection High temperature in a suitable solventVaries (minutes to hours)Substrate dependentVariableAn alternative for acid-sensitive substrates, though may not be suitable for all molecules.
Lewis Acid-Mediated e.g., ZnBr₂ in DCM, RT1-4 hoursGood to excellentGoodMilder alternative to strong protic acids.

Mandatory Visualizations

Boc Deprotection Reaction Mechanism

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Amine Protonation Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Boc-Amine Boc_Amine->Protonated_Boc + H+ Boc_Amine->Protonated_Boc H_plus H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Protonated_Boc->Carbamic_Acid tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Carbamic_Acid->Free_Amine CO2 CO₂ Carbamic_Acid->CO2 Ammonium_Salt Ammonium Salt Free_Amine->Ammonium_Salt + H+ Free_Amine->Ammonium_Salt

Caption: Acid-catalyzed mechanism of Boc deprotection.

Experimental Workflow for Boc Deprotection

Experimental_Workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent (e.g., DCM or Dioxane) start->dissolve cool Cool to 0 °C (for TFA method) dissolve->cool add_acid Add Deprotection Reagent (e.g., TFA or HCl/Dioxane) dissolve->add_acid for HCl method cool->add_acid react Stir at Room Temperature (Monitor by TLC/LC-MS) add_acid->react workup Work-up: Remove Volatiles react->workup purify Purification (if necessary) workup->purify product Product: Beta-T-Butyl-L-Alanine Salt workup->product if pure purify->product

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols for the Use of Boc-β-Alanine in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols and technical guidance for the utilization of N-α-tert-butyloxycarbonyl-β-alanine (Boc-β-Ala-OH) in solution-phase peptide synthesis (SPPS). While the request specified "Boc-Beta-T-Butyl-L-Alanine," it is likely that this refers to Boc-β-Ala-OH, as β-alanine is achiral and does not have a side chain requiring tert-butyl protection. The tert-butyl group is part of the Boc protecting group itself. Boc-β-Ala-OH is a valuable building block for introducing a flexible, three-carbon spacer into peptide backbones, influencing conformation and biological activity.[1]

Solution-phase peptide synthesis offers advantages for large-scale production and the synthesis of shorter peptides, allowing for the purification of intermediates at each step.[2] The protocols outlined below detail the coupling of Boc-β-Ala-OH to an amino acid ester and the subsequent deprotection of the Boc group for chain elongation.

Properties and Characteristics

A summary of the key properties of Boc-β-Ala-OH is provided in the table below.

PropertyValueReference
Molecular Formula C₈H₁₅NO₄
Molecular Weight 189.21 g/mol
Appearance White to off-white powder
Purity Typically ≥98%
Storage Temperature 2-8 °C

Experimental Protocols

Peptide Coupling of Boc-β-Ala-OH using DCC/HOBt

This protocol describes the coupling of Boc-β-Ala-OH to an amino acid ester (e.g., Glycine Methyl Ester Hydrochloride) using the dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) method. This is a well-established and cost-effective method for peptide bond formation.[3]

Materials:

  • Boc-β-Ala-OH

  • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate

  • 5% Aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine (saturated aqueous NaCl)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Neutralization of the Amino Component: a. Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add NMM or DIPEA (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 15-20 minutes at 0 °C.[3]

  • Activation of Boc-β-Ala-OH: a. In a separate flask, dissolve Boc-β-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. b. Cool this solution to 0 °C in an ice bath. c. Add a solution of DCC (1.1 eq) in DCM to the cooled mixture. d. Stir the activation mixture at 0 °C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[3]

  • Coupling Reaction: a. Add the neutralized amine solution from step 1 to the activation mixture (from step 2) at 0 °C. b. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. c. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3]

  • Work-up and Purification: a. After the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.[3] b. Combine the filtrate and washings and transfer to a separatory funnel. c. Dilute the organic phase with ethyl acetate. d. Wash the solution sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3][4] e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. f. Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product. g. Purify the crude dipeptide by column chromatography on silica gel if necessary.[3][4]

Boc Deprotection

This protocol describes the removal of the Boc protecting group to allow for further peptide chain elongation.

Materials:

  • Boc-protected peptide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction: a. Dissolve the Boc-protected peptide in a solution of 50% TFA in DCM.[][6] b. Stir the reaction mixture at room temperature for 30 minutes.

  • Isolation of the Deprotected Peptide: a. Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. b. Add cold diethyl ether to the residue to precipitate the deprotected peptide as its TFA salt.[2] c. Collect the solid precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[2] d. The resulting product can be used in the next coupling step after neutralization.

Quantitative Data

The following table summarizes typical yield ranges for the coupling and deprotection steps in solution-phase peptide synthesis. Actual yields will vary depending on the specific amino acids being coupled and the reaction conditions.

StepReagentsTypical Yield RangeKey Considerations
Peptide Coupling DCC/HOBt60-85%The urea byproduct of DCC is insoluble in DCM and can be removed by filtration.[2][3]
Peptide Coupling EDC/HOBt60-85%The urea byproduct of EDC is water-soluble, which can simplify the work-up.[2]
Boc Deprotection 50% TFA in DCM>95%The reaction is typically fast and clean. Scavengers may be needed for sensitive amino acids.[][6]

Visualizations

Experimental Workflow for Peptide Coupling

G cluster_0 Amine Component Preparation cluster_1 Carboxyl Component Activation cluster_2 Coupling and Purification Amine_HCl Amino Acid Ester HCl in DCM Neutralize Add DIPEA/NMM at 0°C Amine_HCl->Neutralize Neutralized_Amine Neutralized Amino Acid Ester Neutralize->Neutralized_Amine Coupling Combine and Stir 12-24h Neutralized_Amine->Coupling Boc_AA Boc-β-Ala-OH + HOBt in DCM Activate Add DCC at 0°C Boc_AA->Activate Active_Ester Activated Ester Formation Activate->Active_Ester Active_Ester->Coupling Workup Filter DCU, Wash, Extract Coupling->Workup Purify Column Chromatography Workup->Purify Final_Product Purified Dipeptide Purify->Final_Product

Caption: Workflow for DCC/HOBt mediated peptide coupling.

Logical Flow of a Solution-Phase Peptide Synthesis Cycle

G Start Start with Amino Acid Ester Coupling Couple with Boc-β-Ala-OH Start->Coupling Boc_Dipeptide Boc-Dipeptide Coupling->Boc_Dipeptide Deprotection Boc Deprotection (TFA/DCM) Boc_Dipeptide->Deprotection Free_Amine_Dipeptide Dipeptide-TFA Salt Deprotection->Free_Amine_Dipeptide Neutralization Neutralize with Base Free_Amine_Dipeptide->Neutralization Ready_For_Next_Coupling Ready for Next Coupling Cycle Neutralization->Ready_For_Next_Coupling

Caption: A single cycle of solution-phase peptide synthesis.

References

Applications of Boc-Beta-T-Butyl-L-Alanine in Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Beta-T-Butyl-L-Alanine is a synthetic amino acid derivative that serves as a crucial building block in modern medicinal chemistry and drug development.[1][2] Characterized by a tert-butoxycarbonyl (Boc) protecting group on the amino terminus and a sterically demanding beta-tert-butyl side chain, this unnatural amino acid offers unique properties for the synthesis of peptidomimetics and other bioactive molecules.[3] The Boc group provides a reliable, acid-labile protecting group for the α-amino functionality, essential for controlled, stepwise peptide synthesis.[] The distinctive tert-butyl group introduces significant steric hindrance, which is instrumental in constraining the conformational flexibility of peptide backbones, enhancing metabolic stability, and improving the pharmacokinetic profiles of drug candidates.[1][5]

These attributes make this compound a valuable tool in the design of therapeutic agents, including protease inhibitors and modulators of protein-protein interactions. Its incorporation into peptide sequences can lead to enhanced biological activity and selectivity, making it a focal point of interest in the development of novel therapeutics for a range of diseases, including cancer and neurological disorders.[1][5]

Key Applications in Drug Development

The unique structural features of this compound lend themselves to several critical applications in the field of drug discovery and development:

  • Peptidomimetics with Enhanced Stability: The bulky tert-butyl group can shield the peptide backbone from enzymatic degradation, thereby increasing the in vivo half-life of peptide-based drugs. This steric hindrance makes the resulting peptidomimetics more robust drug candidates.[1]

  • Constrained Peptides for Improved Potency: By restricting the conformational freedom of a peptide, the incorporation of this compound can lock the molecule into its bioactive conformation. This pre-organization can lead to a significant increase in binding affinity and potency for its biological target.

  • Development of Protease Inhibitors: The specific steric and electronic properties of the beta-tert-butyl side chain can be exploited to design potent and selective inhibitors of proteases. For instance, it is used in the synthesis of inhibitors for enzymes like cathepsin S and caspases, which are implicated in various diseases.

  • Modulation of Protein-Protein Interactions: The defined conformations induced by this amino acid can be used to mimic secondary structures like β-turns, which are often crucial for mediating protein-protein interactions. This makes it a valuable tool for designing molecules that can disrupt disease-relevant biological pathways.

Quantitative Data Presentation

Compound IDTargetAssay TypeIC50 (nM)Selectivity vs. Cathepsin KSelectivity vs. Cathepsin BSelectivity vs. Cathepsin LReference
BI-1124Cathepsin SEnzymatic Assay7>40-fold>40-fold>40-fold[6]

This table illustrates the typical format for presenting quantitative data for a protease inhibitor. The data provided is for BI-1124, a known Cathepsin S inhibitor, and is intended for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the incorporation of this compound into peptide sequences are provided below. These protocols are based on standard solid-phase peptide synthesis (SPPS) techniques.

Protocol 1: Manual Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support using the Boc/Bzl protection strategy.

Materials:

  • This compound

  • Merrifield resin (or other suitable resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt)

  • Other Boc-protected amino acids

  • Anhydrous Hydrogen Fluoride (HF) or TFMSA for cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Couple the first Boc-protected amino acid to the resin using an appropriate method (e.g., cesium salt method for Merrifield resin).

  • Boc Deprotection:

    • Wash the resin with DCM.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM to remove excess TFA.

  • Neutralization:

    • Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIEA in DCM.

    • Wash the resin with DCM to remove excess base.

  • Amino Acid Coupling (Incorporation of this compound):

    • In a separate vessel, pre-activate this compound (3 equivalents) with DCC (or HBTU/HATU) and HOBt (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. Monitor the reaction completion using a Kaiser test.

  • Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the terminal Boc group is removed, wash and dry the peptide-resin.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous HF with appropriate scavengers.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide with cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Automated Boc Solid-Phase Peptide Synthesis

This protocol is a generalized procedure for automated peptide synthesizers.

Reagents and Solvents:

  • As listed in Protocol 1, prepared according to the synthesizer's specifications.

Procedure:

  • System Setup: Load the appropriate resins, Boc-protected amino acids (including this compound), and reagent bottles onto the automated synthesizer.

  • Programming the Sequence: Enter the desired peptide sequence and synthesis scale into the synthesizer's software.

  • Automated Synthesis: The instrument will automatically perform the following cycle for each amino acid:

    • Resin washing (DCM and DMF).

    • Boc deprotection with TFA in DCM.

    • Resin washing to remove TFA.

    • Neutralization with DIEA in DCM.

    • Resin washing to remove excess base.

    • Coupling of the pre-activated Boc-amino acid.

    • Resin washing to remove excess reagents.

  • Final Cleavage and Purification: Once the synthesis is complete, the peptide-resin is manually cleaved and the peptide purified as described in Protocol 1.

Visualizations

Boc-SPPS Workflow

Boc_SPPS_Workflow start Start: Resin-bound Peptide deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, DCC/HOBt in DMF) wash2->coupling wash3 Wash (DMF/DCM) coupling->wash3 kaiser_test Kaiser Test wash3->kaiser_test repeat_coupling Repeat Coupling kaiser_test->repeat_coupling Positive next_cycle Next Cycle or Final Cleavage kaiser_test->next_cycle Negative repeat_coupling->coupling

Caption: A single cycle of Boc Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship of Applications

Applications_Relationship main This compound feature1 Steric Hindrance main->feature1 feature2 Conformational Constraint main->feature2 app1 Enhanced Metabolic Stability feature1->app1 app2 Increased Binding Affinity feature2->app2 drug_class1 Peptidomimetics app1->drug_class1 app3 Improved Potency & Selectivity app2->app3 drug_class2 Protease Inhibitors app2->drug_class2 app3->drug_class2 drug_class3 Foldamers app3->drug_class3

Caption: Relationship between the features and applications of this compound.

References

Application Notes and Protocols: Incorporation of Boc-Beta-T-Butyl-L-Alanine into Bioactive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of bioactive peptides. Boc-Beta-T-Butyl-L-Alanine, a protected form of β-homo-tert-butylalanine, offers unique structural properties that can significantly improve the pharmacokinetic profile of peptide drug candidates. The tert-butyl group provides steric hindrance, which can protect the peptide backbone from enzymatic degradation, while the β-amino acid structure can induce specific secondary structures, influencing receptor binding and biological activity.[1][2] These application notes provide a comprehensive overview of the utility of this compound, detailed protocols for its incorporation into bioactive peptides, and illustrative data on its impact on peptide performance.

Key Advantages of Incorporating this compound

The introduction of this compound into a peptide sequence can confer several advantageous properties:

  • Enhanced Enzymatic Stability: The bulky tert-butyl side chain and the β-amino acid backbone modification provide significant steric hindrance, rendering the adjacent peptide bonds less susceptible to cleavage by proteases. This leads to a longer in vivo half-life of the peptide.[3]

  • Conformational Rigidity: The presence of a β-amino acid can induce unique folding patterns, such as helices and turns, which can lock the peptide into a bioactive conformation.[4] This pre-organization can lead to higher binding affinity and selectivity for the target receptor.

  • Improved Pharmacokinetic Profile: Increased stability against enzymatic degradation contributes to a longer circulation time and potentially improved oral bioavailability of the peptide therapeutic.[2]

  • Structural Diversity for SAR Studies: The use of this compound allows for the exploration of novel structural space in structure-activity relationship (SAR) studies, potentially leading to the discovery of peptides with novel or improved biological activities.[5]

Data Presentation: Impact on Bioactive Peptide Properties

The incorporation of this compound is anticipated to enhance the stability and potentially modulate the biological activity of a parent peptide. The following table provides a representative, illustrative comparison of a hypothetical bioactive peptide and its analog containing a Beta-T-Butyl-L-Alanine substitution.

PropertyParent Peptide (with L-Alanine)Analog Peptide (with Beta-T-Butyl-L-Alanine)Fold Change
Binding Affinity (Ki) 5.2 nM3.8 nM1.4x Improvement
In Vitro Efficacy (IC50) 12.5 nM9.1 nM1.4x Improvement
Enzymatic Half-life (in human serum) 30 minutes> 240 minutes> 8x Improvement
In Vivo Half-life (rodent model) 45 minutes180 minutes4x Improvement

Note: The data presented in this table is illustrative and intended to represent the expected outcomes based on the known principles of incorporating β-amino acids with bulky side chains. Actual results will vary depending on the specific peptide sequence and its biological target.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual Boc-SPPS procedure for incorporating this compound into a peptide sequence on a Merrifield resin.

Materials and Reagents:

  • This compound

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Other required Boc-protected amino acids

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (for Fmoc chemistry if used in combination)

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., anisole, p-cresol)

  • Diethyl ether (cold)

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Resin Swelling:

    • Place the Merrifield resin in a reaction vessel.

    • Wash the resin with DMF (3 x 5 mL/g resin).

    • Swell the resin in DCM (10 mL/g resin) for 1 hour.

  • First Amino Acid Coupling:

    • Dissolve Boc-amino acid (3 eq) and HOBt (3 eq) in DMF.

    • Add DCC (3 eq) and stir for 10 minutes at 0°C.

    • Add the activated amino acid solution to the swollen resin.

    • Add DIEA (3 eq) and shake at room temperature for 2-4 hours.

    • Monitor the coupling reaction using the Kaiser test.

  • Capping (Optional but Recommended):

    • After coupling, wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride and DIEA in DMF (10:5:85 v/v/v) for 30 minutes to cap any unreacted amino groups.

  • Boc Deprotection:

    • Wash the resin with DCM (3 x 5 mL/g resin).

    • Treat the resin with 50% TFA in DCM (v/v) for 30 minutes.

    • Wash the resin with DCM (3 x 5 mL/g resin) and then with DMF (3 x 5 mL/g resin).

  • Neutralization:

    • Treat the resin with 10% DIEA in DMF (v/v) for 5 minutes (repeat twice).

    • Wash the resin with DMF (3 x 5 mL/g resin).

  • Incorporation of this compound and Subsequent Amino Acids:

    • Repeat steps 2-5 for each subsequent amino acid, using this compound at the desired position in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and methanol, and dry under vacuum.

    • Perform the final cleavage from the resin and removal of side-chain protecting groups using anhydrous HF or TFMSA with appropriate scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and training).

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold diethyl ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).

Protocol 2: Enzymatic Stability Assay

This protocol describes a general method to assess the stability of the synthesized peptide in the presence of a protease or serum.

Materials and Reagents:

  • Synthesized peptide (with and without Beta-T-Butyl-L-Alanine)

  • Protease of interest (e.g., Trypsin, Chymotrypsin) or human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 10% TFA)

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Incubation:

    • Dissolve the peptide in PBS to a final concentration of 1 mg/mL.

    • Add the protease solution or an equal volume of human serum.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • Analysis:

    • Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

    • The identity of the degradation products can be determined by mass spectrometry.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Calculate the half-life (t1/2) of the peptide under the assay conditions.

Visualizations

Signaling Pathway Diagram

G Hypothetical Signaling Pathway Modulation cluster_membrane Cell Membrane GPCR GPCR Target G_Protein G-Protein GPCR->G_Protein Activation Peptide Bioactive Peptide (Antagonist) Peptide->GPCR Blocks Ligand Binding Peptide_Analog Analog with Beta-T-Butyl-L-Alanine Peptide_Analog->GPCR Enhanced & Prolonged Blocking Effect Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Hypothetical modulation of a GPCR signaling pathway.

Experimental Workflow Diagram

G Experimental Workflow for Peptide Synthesis and Evaluation SPPS Boc-SPPS Incorp Incorporation of This compound SPPS->Incorp Cleavage Cleavage & Deprotection Incorp->Cleavage Purification RP-HPLC Purification Cleavage->Purification MS Mass Spectrometry (Confirmation) Purification->MS Stability Enzymatic Stability Assay Purification->Stability Binding Receptor Binding Assay Purification->Binding Activity In Vitro/In Vivo Activity Assay Binding->Activity

Caption: Workflow for synthesis and evaluation of peptides.

References

Application Notes and Protocols for HPLC Purification of Peptides Containing Boc-Beta-T-Butyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-standard amino acids, such as Boc-Beta-T-Butyl-L-Alanine, into synthetic peptides is a critical strategy for developing novel therapeutics with enhanced stability, conformational constraint, and biological activity. The Boc (tert-Butoxycarbonyl) and t-Butyl protecting groups, while essential during solid-phase peptide synthesis (SPPS), introduce significant hydrophobicity to the peptide. This increased hydrophobicity presents unique challenges for purification by reverse-phase high-performance liquid chromatography (RP-HPLC).

These application notes provide a detailed guide to the successful purification of peptides containing this compound, addressing common challenges such as poor solubility, strong retention on C18 columns, and co-elution with hydrophobic impurities. The protocols and data presented herein are designed to enable researchers to develop robust and efficient purification strategies.

Challenges in Purification

The presence of both a Boc group on the beta-alanine and a tert-butyl ester significantly increases the peptide's overall hydrophobicity. This can lead to:

  • Poor Solubility: The crude peptide may have limited solubility in the aqueous mobile phases typically used for RP-HPLC.[1]

  • Strong Retention: Increased hydrophobicity causes the peptide to bind strongly to C18 columns, often requiring high concentrations of organic solvent for elution.[1]

  • Co-elution of Impurities: Hydrophobic impurities, such as deletion sequences or incompletely deprotected peptides, can have similar retention times to the target peptide, making separation difficult.[1]

  • Acid Lability of the Boc Group: The Boc group is sensitive to acidic conditions. While 0.1% Trifluoroacetic acid (TFA) is a standard mobile phase additive, prolonged exposure can lead to partial deprotection of the Boc group on the column, resulting in peak broadening or the appearance of secondary peaks.[2]

Experimental Protocols

Analytical RP-HPLC for Method Development

Before proceeding to preparative HPLC, it is crucial to develop an optimized analytical method to determine the retention time of the target peptide and assess the impurity profile of the crude product.

Materials:

  • Crude peptide containing this compound, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Analytical RP-HPLC system with a UV detector

  • Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 300 Å pore size)[3]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[2]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[2]

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent. Due to the hydrophobicity, this may require a small volume of DMSO or neat ACN, followed by dilution with Mobile Phase A to a final concentration of approximately 1 mg/mL.[1]

    • Ensure the sample is fully dissolved.

    • Filter the sample through a 0.22 µm syringe filter before injection.[2]

  • HPLC Method:

    • Column: C18, 5 µm, 300 Å, 4.6 x 150 mm

    • Flow Rate: 1.0 mL/min

    • Detection: 220 nm (for peptide backbone) and 280 nm (if aromatic residues are present).[1]

    • Column Temperature: 40°C (elevated temperature can improve peak shape for hydrophobic peptides).[1]

    • Injection Volume: 10-20 µL

    • Gradient: A shallow gradient is recommended for better resolution of hydrophobic compounds.[4]

      • 0-5 min: 20% B

      • 5-45 min: 20% to 80% B (linear gradient)

      • 45-50 min: 80% to 95% B

      • 50-55 min: 95% B

      • 55-60 min: 95% to 20% B (re-equilibration)

Preparative RP-HPLC for Peptide Purification

The optimized analytical method can be scaled up for preparative purification.

Materials:

  • Crude peptide containing this compound

  • HPLC-grade water and acetonitrile

  • TFA

  • Preparative RP-HPLC system with a UV detector and fraction collector

  • Preparative C18 column (e.g., 21.2 x 250 mm, 5-10 µm particle size, 300 Å pore size)[3]

Procedure:

  • Mobile Phase and Sample Preparation: Prepare mobile phases and sample as described in the analytical protocol, adjusting volumes as needed for the larger scale. The sample concentration for preparative runs can be increased, but solubility must be carefully monitored.

  • HPLC Method:

    • Column: C18, 10 µm, 300 Å, 21.2 x 250 mm

    • Flow Rate: Adjust the flow rate based on the column diameter (e.g., 18-20 mL/min for a 21.2 mm ID column).

    • Detection: 220 nm

    • Column Temperature: 40°C

    • Gradient: Use the optimized shallow gradient from the analytical run. For example: 30% to 70% B over 40 minutes.

    • Injection: Dissolve the crude peptide in the minimum amount of solvent and inject onto the equilibrated column.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.[1]

    • Analyze the purity of each collected fraction using the analytical RP-HPLC method.

    • Pool the fractions with the desired purity (>95%).

    • Immediately freeze and lyophilize the pooled fractions to prevent degradation and remove the volatile mobile phase. Prompt lyophilization is important to minimize any potential for the acidic conditions to cleave the Boc-group.[2]

Data Presentation

The following tables present representative data for the purification of a hypothetical 10-amino acid peptide containing one this compound residue.

Table 1: Analytical HPLC of Crude and Purified Peptide

SampleRetention Time (min)Peak Area (%)
Crude Peptide28.565.2
Purified Peptide28.6>98.5

Table 2: Preparative HPLC Purification Summary

ParameterValue
Crude Peptide Loaded200 mg
Main Peak Fractions (Pooled)125 mg
Purity (by Analytical HPLC)98.7%
Overall Yield62.5%

Table 3: Impact of Gradient Slope on Resolution

Gradient (%B over 30 min)Resolution (Main Peak vs. Closest Impurity)Purity of Main Fraction (%)
20-90%1.292.1
30-70%1.898.5
40-60%2.199.2

Visualizations

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Final Product crude_peptide Crude Peptide (Post-SPPS & Cleavage) sample_prep Sample Preparation (Dissolve & Filter) crude_peptide->sample_prep analytical_hplc Analytical HPLC (Method Development) sample_prep->analytical_hplc mobile_phase Mobile Phase Preparation (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) preparative_hplc Preparative HPLC (Scale-up Purification) mobile_phase->preparative_hplc analytical_hplc->preparative_hplc Optimized Method fraction_collection Fraction Collection preparative_hplc->fraction_collection purity_check Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_check pooling Pool High-Purity Fractions purity_check->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide (>95%) lyophilization->final_product

Caption: Workflow for HPLC purification of peptides.

Logical Relationships in Method Optimization

Optimization_Logic cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution poor_resolution Poor Resolution steep_gradient Steep Gradient poor_resolution->steep_gradient peak_tailing Peak Tailing/ Broadening secondary_interactions Secondary Interactions peak_tailing->secondary_interactions aggregation Peptide Aggregation peak_tailing->aggregation low_recovery Low Recovery low_recovery->aggregation poor_solubility Poor Solubility low_recovery->poor_solubility shallow_gradient Use Shallower Gradient steep_gradient->shallow_gradient check_tfa Ensure 0.1% TFA secondary_interactions->check_tfa increase_temp Increase Column Temp aggregation->increase_temp optimize_solvent Optimize Injection Solvent poor_solubility->optimize_solvent

Caption: Troubleshooting logic for HPLC purification.

References

Application Notes and Protocols for Boc-Beta-T-Butyl-L-Alanine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Boc-Beta-T-Butyl-L-Alanine as a building block in organic synthesis, with a particular focus on its application in peptide and peptidomimetic chemistry. Due to its unique structural features, namely the bulky beta-t-butyl group, this amino acid derivative presents both opportunities for creating novel molecular architectures and challenges in its synthetic manipulation. These notes offer detailed protocols and data to facilitate its effective use.

Physicochemical Properties

This compound, also known as Boc-β-tBu-L-Ala-OH or (2S)-2-[(tert-butoxycarbonyl)amino]-4,4-dimethylpentanoic acid, is a non-natural amino acid derivative. Its bulky side chain can impart specific conformational constraints and properties to peptides and other molecules.[]

PropertyValueReference(s)
IUPAC Name (2S)-2-[(tert-butoxycarbonyl)amino]-4,4-dimethylpentanoic acid[]
Synonyms Boc-β-tBu-L-Ala-OH, Boc-neopentylglycine[]
CAS Number 79777-82-5[]
Molecular Formula C12H23NO4[][]
Molecular Weight 245.32 g/mol [][]
Appearance White to off-white powder[]
Purity ≥ 99.5% (Chiral HPLC)[][]
Storage Temperature 2-8 °C[]

Applications in Organic Synthesis

This compound serves as a valuable building block in several areas of organic synthesis:

  • Peptide Synthesis: It is used to introduce sterically hindered residues into peptide chains. This can be crucial for modulating the biological activity and metabolic stability of peptide-based therapeutics.[3]

  • Peptidomimetics: The bulky t-butyl group is instrumental in designing peptidomimetics with constrained conformations, which can lead to enhanced receptor selectivity and affinity.[]

  • Drug Development: This amino acid derivative is employed in the synthesis of complex organic molecules for the development of new therapeutic agents, particularly in areas such as neurology and oncology.[3]

Experimental Protocols

The following protocols are based on established methods for Boc-protected amino acids, with special considerations for the steric hindrance of the beta-t-butyl group. Optimization may be required for specific applications.

The coupling of this compound to an amine can be challenging due to the steric bulk of the t-butyl group. The choice of coupling reagent is critical to achieve high yields.

Recommended Coupling Reagents for Sterically Hindered Amino Acids:

Coupling ReagentTypical Reaction TimeReported Yield Range (General)Key Considerations
HATU 12-24 hours70-90%Highly efficient for hindered couplings, minimizes side reactions.[4]
HBTU 1-2 hours (standard)>90%A common and effective coupling reagent.
PyBOP 18-36 hours60-80%May require longer reaction times.[4]
DCC/HOBt 12-24 hours60-85%A cost-effective option, but may lead to lower yields with hindered amino acids.[5]

Protocol: Solution-Phase Peptide Coupling using HATU

  • Amine Component Preparation:

    • Dissolve the amine hydrochloride salt (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.2 eq) dropwise and stir for 15-20 minutes at 0 °C.[4]

  • Carboxylic Acid Component Activation:

    • In a separate flask, dissolve this compound (1.05 eq) and HATU (1.05 eq) in anhydrous DCM or DMF.[4]

    • Cool the solution to 0 °C.

    • Slowly add DIPEA (2.2 eq) and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.[4]

  • Coupling Reaction:

    • Add the prepared amine solution from step 1 to the activated carboxylic acid solution at 0 °C.[4]

    • Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours.[4]

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.[5]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

The Boc group is labile to acidic conditions. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups in the molecule.

Common Deprotection Reagents:

ReagentSolventTypical ConditionsReference(s)
Trifluoroacetic Acid (TFA) DCM20-50% TFA in DCM, 0 °C to room temperature, 30 min - 2h[]
Hydrochloric Acid (HCl) Dioxane/EtOAc1-4 M HCl, room temperature, 30 min - 4h[]
Sulfuric Acid (H₂SO₄) tBuOAc1.5–3.0 equiv., room temperature
Oxalyl Chloride Methanol3 equiv., room temperature, 1-4h

Protocol: Boc Deprotection using TFA in DCM

  • Reaction Setup:

    • Dissolve the Boc-protected substrate in anhydrous DCM (0.1-0.5 M) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

  • Deprotection:

    • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[]

    • Stir the reaction at room temperature for 30 minutes to 2 hours.

    • Monitor the reaction completion by TLC or LC-MS.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate with toluene or DCM to remove residual TFA.

    • The resulting amine trifluoroacetate salt can often be used directly in the next step after neutralization.

Visualizations

G start Start amine_prep Amine Component Preparation start->amine_prep acid_prep This compound Activation start->acid_prep coupling Peptide Coupling amine_prep->coupling acid_prep->coupling workup Work-up and Purification coupling->workup deprotection Boc Deprotection workup->deprotection next_cycle Next Coupling Cycle or Final Product deprotection->next_cycle end End next_cycle->end

Caption: General workflow for solution-phase peptide synthesis.

G resin Resin-Bound Amine coupling Couple this compound resin->coupling 1. wash1 Wash coupling->wash1 2. deprotection Boc Deprotection (TFA/DCM) wash1->deprotection 3. wash2 Wash deprotection->wash2 4. neutralization Neutralization (DIPEA) wash2->neutralization 5. wash3 Wash neutralization->wash3 6. next_coupling Couple Next Boc-AA wash3->next_coupling Repeat Cycle next_coupling->coupling

Caption: A single cycle in Boc-based solid-phase peptide synthesis.

G cluster_0 Boc-Protected Amine cluster_1 Protonation cluster_2 Cleavage cluster_3 Decarboxylation BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc-H+ BocAmine->ProtonatedBoc + H+ CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid tButylCation (CH3)3C+ ProtonatedBoc->tButylCation Amine R-NH2 CarbamicAcid->Amine CO2 CO2 CarbamicAcid->CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.

References

Application Notes and Protocols for Incorporating Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as N-methylated and α,α-disubstituted residues, into peptides is a critical strategy in modern drug discovery and development. These modifications can significantly enhance peptide stability, bioavailability, and target specificity by conferring resistance to enzymatic degradation and constraining peptide conformation.[1][2] However, the synthesis of peptides containing these bulky residues presents considerable challenges to standard solid-phase peptide synthesis (SPPS) protocols, primarily due to sluggish reaction kinetics and low coupling yields.[1][3]

These application notes provide a detailed experimental workflow and protocols designed to address the challenges associated with the incorporation of sterically hindered amino acids. The described methodologies and strategies aim to improve coupling efficiency and overall synthesis success, enabling the generation of complex and therapeutically relevant peptides.

Challenges in Incorporating Sterically Hindered Amino Acids

The primary obstacle in coupling sterically hindered amino acids is the reduced efficiency of the acyl transfer reaction.[1] In conventional SPPS, the transfer of the activated amino acid from the solution phase to the resin-bound peptide chain is significantly impeded by the steric bulk of either the incoming amino acid or the N-terminal residue of the growing peptide.[1] This leads to:

  • Slow reaction rates: The steric clash between bulky side chains slows down the formation of the peptide bond.[1]

  • Low product yields: Incomplete coupling reactions result in deletion sequences and a lower overall yield of the desired peptide.[1]

  • Increased side reactions: Longer reaction times and the use of highly reactive reagents can increase the likelihood of undesirable side reactions.

To overcome these hurdles, specialized reagents and optimized protocols are necessary.

Experimental Workflow Overview

The successful incorporation of sterically hindered amino acids relies on a carefully optimized workflow that addresses the critical steps of resin selection, amino acid activation, coupling, and deprotection. The following diagram outlines the general experimental workflow.

Sterically Hindered AA Incorporation Workflow cluster_prep Preparation cluster_synthesis Solid-Phase Peptide Synthesis Cycle cluster_final Final Steps Resin_Selection Resin Selection & Swelling AA_Protection Amino Acid Protection Deprotection Fmoc Deprotection AA_Protection->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Coupling of Sterically Hindered AA Washing1->Coupling Washing2 Washing Coupling->Washing2 Capping Capping (Optional) Washing2->Capping Capping->Deprotection Next Cycle Final_Deprotection Side-Chain Deprotection Capping->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification Purification & Analysis Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating sterically hindered amino acids.

Key Experimental Considerations and Protocols

Resin Selection and Handling

The choice of solid support is crucial for successful SPPS. The resin must be compatible with a variety of solvents to ensure proper swelling, which is essential for the efficient diffusion of reagents.[4][5]

  • Protocol 1: Resin Swelling

    • Place the desired amount of resin (e.g., Rink Amide resin for peptide amides) in a reaction vessel.[6]

    • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin. Use approximately 10 mL of solvent per gram of resin.[5][7]

    • Allow the resin to swell for at least 30 minutes at room temperature. For some resins, overnight swelling in a refrigerator may be beneficial.[6]

    • After swelling, wash the resin several times with the synthesis solvent (typically DMF) to remove any impurities.[5]

Amino Acid Activation and Coupling

The selection of the coupling reagent is the most critical factor for overcoming the steric hindrance associated with bulky amino acids.[4] Carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are commonly used, often in conjunction with additives that can reduce racemization, such as 1-hydroxybenzotriazole (HOBt).[8][9] However, for particularly difficult couplings, more potent phosphonium or aminium/uronium salt-based reagents are recommended.[10]

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassAdvantagesDisadvantagesRecommended for
DCC/DIC + HOBt CarbodiimideCost-effective, widely used.[8][9]Can lead to insoluble byproducts (DCU with DCC), moderate reactivity for hindered couplings.[8]Standard couplings, less hindered amino acids.
HBTU/TBTU Aminium/UroniumFast reaction times, efficient for many couplings.[8][10]Can cause guanidinylation of the N-terminus if used in excess.[10]Routine synthesis, moderately hindered residues.
HATU/HCTU Aminium/UroniumHighly reactive due to the formation of OAt/O-6-ClBt esters, effective for N-methyl amino acids.[8]Higher cost, potential for side reactions if not used correctly.[10]N-methylated amino acids, α,α-disubstituted amino acids.[8]
PyAOP/PyBOP PhosphoniumVery effective for difficult couplings, including N-methyl amino acids and cyclization reactions.[8]Can be more expensive, byproducts can sometimes be difficult to remove.Extremely hindered couplings, peptide cyclization.
COMU Aminium/UroniumHigh coupling efficiency comparable to HATU, safer (non-explosive byproduct), good solubility.[10]Relatively newer reagent, may not be as widely available.Microwave-assisted SPPS, difficult sequences.
  • Protocol 2: Coupling of a Sterically Hindered Amino Acid using HATU

    • In a separate vial, dissolve the Fmoc-protected sterically hindered amino acid (3-5 equivalents relative to the resin loading) in DMF.

    • Add an equivalent amount of HATU (3-5 eq.) and dissolve completely.[6]

    • Add N,N-diisopropylethylamine (DIEA) (6-10 eq.) to the amino acid/HATU solution and mix for 1-2 minutes to pre-activate the amino acid.[6]

    • Drain the solvent from the deprotected peptide-resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended, or the temperature may be slightly elevated (e.g., to 40-50°C), though this increases the risk of racemization.

    • After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.[5]

    • Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (absence of free primary amines).[6] If the test is positive, a second coupling may be necessary.

Fmoc Deprotection

The repeated removal of the Nα-Fmoc protecting group is a fundamental step in SPPS.

  • Protocol 3: Fmoc Deprotection

    • Wash the peptide-resin with DMF.

    • Add a 20% solution of piperidine in DMF to the resin.[5]

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the piperidine solution.

    • Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete deprotection.

    • Thoroughly wash the resin with DMF to remove all traces of piperidine.[5]

Advanced Strategies for Highly Hindered Systems

For sequences that are particularly challenging, advanced strategies may be required.

Immobilized Molecular Reactors

A novel approach mimics the ribosome by using an immobilized molecular reactor to facilitate acyl-transfer reactions directly on the solid phase.[1] This "ribosome-mimicking molecular reactor SPPS" bypasses the traditional two-phase acyl-transfer mechanism and significantly boosts coupling efficiency for N-methylated and α,α-disubstituted amino acids.[1][11] This method can be integrated into existing SPPS platforms using commercially available resins and reagents.[1][11]

SPPS_vs_RMMR cluster_spps Conventional SPPS cluster_rmmr Ribosome-Mimicking Molecular Reactor (RMMR) SPPS Solution Activated AA (Solution Phase) Resin Peptide-Resin (Solid Phase) Solution->Resin Slow Acyl Transfer (Steric Hindrance) Reactor Immobilized Reactor on Resin Proximity Proximity-Induced Intra-Reactor Acyl Transfer Reactor->Proximity Facilitated Transfer

Caption: Comparison of conventional SPPS and Ribosome-Mimicking Molecular Reactor (RMMR) SPPS for hindered couplings.

Use of Amino Acid Halides

Fmoc-amino acid chlorides and fluorides are highly reactive species that can be effective for coupling sterically hindered amino acids.[4] They react rapidly under SPPS conditions with low levels of racemization.[4]

Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and the side-chain protecting groups must be removed.

  • Protocol 4: Cleavage and Deprotection

    • Wash the final peptide-resin with DCM and dry it under vacuum.[6]

    • Prepare a cleavage cocktail appropriate for the amino acid composition. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[6]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash several times.

    • Dry the peptide pellet under vacuum.

Purification and Analysis

The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry.

Conclusion

The successful incorporation of sterically hindered amino acids into peptides is achievable with careful planning and the use of optimized protocols and specialized reagents. By understanding the challenges and implementing the strategies outlined in these application notes, researchers can effectively synthesize complex peptides with enhanced therapeutic potential. The continuous development of novel coupling reagents and synthetic methodologies will further expand the toolkit available for tackling these challenging synthetic targets.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency of Boc-Beta-T-Butyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting issues related to the use of Boc-Beta-T-Butyl-L-Alanine in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address low coupling efficiency and other common problems encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing very low coupling efficiency with this compound?

A1: The primary cause is significant steric hindrance. This compound is an exceptionally bulky amino acid due to the combination of the N-terminal Boc protecting group and the large tert-butyl group on the β-carbon. This steric bulk physically obstructs the approach of the reacting amino and carboxyl groups, dramatically slowing down the kinetics of peptide bond formation compared to less hindered amino acids.[1][2][3]

Q2: My standard coupling protocol (e.g., using DIC/HOBt) is failing. Which coupling reagents are more effective for this amino acid?

A2: For sterically demanding couplings like this, standard carbodiimide reagents are often insufficient. More potent uronium/aminium or phosphonium salt-based reagents are necessary to achieve acceptable yields.[2][4] Reagents that form highly reactive OAt or Oxyma esters are preferred.[1][3]

  • HATU is considered one of the most effective reagents for hindered couplings, demonstrating high reactivity and rapid formation of the active ester with suppressed epimerization.[1][5][6][7]

  • COMU is a newer generation uronium salt with efficiency comparable to HATU but with a better safety profile, as it is based on OxymaPure and avoids potentially explosive benzotriazole byproducts.[4][8]

  • PyAOP is a highly effective phosphonium salt reagent, particularly useful for coupling N-methylated and other sterically hindered amino acids.[6][9]

Q3: I've switched to HATU, but my Kaiser test is still positive (blue). What are the next steps?

A3: If a powerful coupling reagent alone is not sufficient, you should implement more stringent reaction conditions. The most common and effective strategy is double coupling .[2][3][10] After the first coupling reaction, wash the resin and repeat the entire coupling step with a fresh solution of activated amino acid and reagents.[3] If this still fails, you may need to consider increasing the reaction time, using a higher excess of reagents, or gently increasing the temperature.[2]

Q4: Can I increase the reaction temperature to improve coupling efficiency?

A4: Yes, a modest increase in temperature (e.g., to 40-50°C) can help overcome the high activation energy of this sterically hindered coupling.[2] However, this should be done with caution, as elevated temperatures can increase the risk of side reactions, most notably racemization of the amino acid.[2] Microwave-assisted peptide synthesis (MA-SPPS) is another effective method for accelerating difficult couplings.[3]

Q5: What should I do if coupling is still incomplete after all optimization attempts?

A5: If a small fraction of the N-terminal amines on the resin remains unreacted after exhaustive coupling attempts, it is crucial to "cap" them. Capping involves acetylating the unreacted amines using a reagent like acetic anhydride. This permanently blocks them from reacting in subsequent cycles, preventing the formation of undesired deletion peptide sequences and simplifying the final purification of your target peptide.[11]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low coupling efficiency with this compound.

G cluster_0 cluster_1 cluster_2 start Start: Couple Boc-β-tBu-L-Alanine kaiser_test Perform Kaiser Test start->kaiser_test result Interpret Result kaiser_test->result negative Negative (Yellow) Coupling Successful result->negative Colorless/ Yellow positive Positive (Blue) Coupling Incomplete result->positive Blue proceed Proceed to Next Deprotection Step negative->proceed double_couple Strategy 1: Double Couple positive->double_couple double_couple->kaiser_test Re-test optimize Strategy 2: Optimize Conditions (Time, Temp, Conc.) double_couple->optimize Still Positive optimize->kaiser_test cap Strategy 3: Cap Unreacted Amines optimize->cap Still Positive final_proceed Proceed to Next Step cap->final_proceed

Caption: Troubleshooting workflow for low coupling efficiency.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
ReagentReagent TypeActivating SpeciesRelative EfficiencyKey AdvantagesPotential Drawbacks
DIC/HOBt CarbodiimideOBt esterLow-ModerateInexpensive, common.Generally insufficient for very hindered residues; racemization risk.[3]
HBTU Aminium SaltOBt esterModerate-HighMore effective than carbodiimides; byproducts are soluble.[4][6]Less reactive than HATU; can cause guanidinylation of N-terminus if used in excess.[1][12]
HATU Aminium SaltOAt esterVery HighPremier choice for difficult couplings; fast reaction rates; suppresses racemization.[1][5][6]More expensive; based on potentially explosive HOAt; can cause guanidinylation.[1][4]
COMU Aminium SaltOxyma esterVery HighEfficiency comparable to HATU with a superior safety profile (non-explosive).[4][8]Can have limited stability in solution.[4]
PyAOP Phosphonium SaltOAt esterVery HighHighly effective for hindered residues; avoids guanidinylation side reactions.[6][9]Byproducts can sometimes be difficult to remove.

Experimental Protocols

Protocol 1: Double Coupling using HATU/DIPEA

This protocol is recommended as the first-line approach for coupling this compound.

  • Resin Preparation: Following successful deprotection of the N-terminal group of the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).

  • First Coupling Activation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes at room temperature.[2][3]

  • First Coupling Reaction: Add the activated amino acid solution to the washed resin. Agitate the mixture at room temperature for 2-4 hours.[2]

  • Washing: Filter the resin and wash thoroughly with DMF (5 x 1 min) to remove all soluble reagents and byproducts.

  • Intermediate Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to assess the completeness of the first coupling.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid. Agitate for an additional 2-4 hours.

  • Final Wash: Wash the resin thoroughly with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min) and dry a small sample for a final Kaiser test.

Protocol 2: Qualitative Kaiser Test

This colorimetric test is essential for monitoring the presence (blue) or absence (yellow/colorless) of free primary amines on the resin.[13][14][15]

  • Reagent Preparation:

    • Reagent A (KCN in Pyridine): 1) Dissolve 16.5 mg of KCN in 25 mL of deionized water. 2) Dilute 1.0 mL of this KCN solution with 49 mL of pyridine. Store at 4°C.[13][15] (CAUTION: KCN is highly toxic. Handle with extreme care in a fume hood).

    • Reagent B (Ninhydrin in Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol. Store in a dark bottle at 4°C.[13][15]

    • Reagent C (Phenol in Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol. Store at room temperature.[13]

  • Test Procedure:

    • Place 10-15 beads of the washed and dried peptide-resin into a small glass test tube.

    • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the tube.[15]

    • Heat the tube at 100-110°C for 5 minutes.[15]

    • Remove the tube from the heat and observe the color of the beads and the solution.

  • Interpreting Results: [15][16]

    • Intense Blue (Beads & Solution): Coupling has failed. Free amines are present.

    • Colorless/Yellow (Beads & Solution): Coupling is complete. No free primary amines detected.

    • Blue Beads, Colorless Solution: Coupling is incomplete.

G cluster_activation Activation Step cluster_coupling Coupling Step AA Boc-AA-COOH (Carboxylic Acid) ActiveEster Activated Species (Highly Reactive Ester) AA->ActiveEster Reagent Coupling Reagent (e.g., HATU) Reagent->ActiveEster Base Base (DIPEA) Base->ActiveEster PeptideBond Resin-Peptide-NH-CO-AA-Boc (New Peptide Bond) ActiveEster->PeptideBond Nucleophilic Attack Resin Resin-Peptide-NH2 (Free Amine) Resin->PeptideBond

Caption: Simplified mechanism of activation and coupling.

References

Technical Support Center: Optimizing Boc Deprotection of Beta-T-Butyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Boc deprotection of Beta-T-Butyl-L-Alanine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer detailed experimental protocols for a successful deprotection reaction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when deprotecting the Boc group from Beta-T-Butyl-L-Alanine?

The main challenge is the presence of two acid-labile protecting groups: the N-terminal Boc group and the tert-butyl ester on the side chain. The goal is often to selectively remove the N-Boc group while leaving the tert-butyl ester intact. Strong acidic conditions required for Boc removal can also cleave the tert-butyl ester, leading to a mixture of products.[1][2]

Q2: What are the most common reagents for Boc deprotection of Beta-T-Butyl-L-Alanine?

The most common reagents are strong acids. Trifluoroacetic acid (TFA), typically in a solution with a solvent like dichloromethane (DCM), is widely used.[3][4] Another common reagent is a solution of hydrogen chloride (HCl) in an organic solvent, such as 4M HCl in dioxane.[3][5]

Q3: What are the signs of incomplete Boc deprotection?

Incomplete deprotection can be identified by analytical techniques such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6] On a TLC plate, the presence of the starting material (Boc-protected amino acid) alongside the product spot indicates an incomplete reaction.[7] LC-MS analysis will show a peak corresponding to the mass of the starting material.[6] In NMR, the characteristic singlet of the Boc group's tert-butyl protons (around 1.4 ppm) will persist.[6]

Q4: What causes the formation of side products during the deprotection reaction?

The primary side reaction is the alkylation of nucleophilic sites by the tert-butyl cation generated during the cleavage of the Boc group.[8][9] While the alanine side chain itself is not nucleophilic, other sensitive functional groups within a larger molecule could be susceptible.[3] Additionally, with Beta-T-Butyl-L-Alanine, the major potential side product is the fully deprotected di-acid, resulting from the cleavage of both the Boc group and the tert-butyl ester.[1]

Q5: How can I minimize side product formation?

To prevent alkylation by the tert-butyl cation, scavengers can be added to the reaction mixture.[8][10] Scavengers are nucleophilic compounds that trap the reactive tert-butyl cation.[11] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and water.[10][12] To minimize the cleavage of the tert-butyl ester, it is crucial to carefully control the reaction conditions, such as acid concentration, temperature, and reaction time.[1][3]

Troubleshooting Guides

Issue 1: Incomplete or Slow Deprotection

Question: My TLC/LC-MS analysis shows a significant amount of starting material remaining even after the standard reaction time. What could be the cause, and how can I drive the reaction to completion?

Potential Cause Suggested Solution
Insufficient Acid Strength or Concentration The acidic conditions may not be potent enough to cleave the BOC group effectively.[5] Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM). Common starting points are 20-50% TFA in DCM.[5] For resistant cases, a stronger acid system like 4M HCl in dioxane can be employed.[13]
Low Reaction Temperature Performing the reaction at 0 °C might be too low for efficient deprotection, especially if the acid concentration is not optimal.[5] Allow the reaction to warm to room temperature and monitor its progress.[5]
Inadequate Reaction Time The reaction may simply need more time to go to completion.[5] Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes) to determine the optimal reaction time.[13]
Moisture Contamination Water in the reaction mixture can reduce the effective concentration of the acid.[5] Ensure the use of anhydrous solvents and reagents.
Issue 2: Simultaneous Deprotection of the Tert-Butyl Ester Side Chain

Question: I am observing the formation of the di-acid, indicating that both the Boc group and the tert-butyl ester are being removed. How can I selectively deprotect the N-Boc group?

Potential Cause Suggested Solution
Excessively Harsh Acidic Conditions High concentrations of strong acids like TFA can readily cleave both protecting groups.[3]
Prolonged Reaction Time The longer the exposure to acidic conditions, the higher the likelihood of tert-butyl ester cleavage.[3]
Elevated Reaction Temperature Higher temperatures can accelerate the cleavage of the tert-butyl ester.[3]

Strategies for Selective N-Boc Deprotection:

  • Use Milder Acidic Conditions: Consider using a lower concentration of TFA (e.g., 20-30% in DCM) or switching to 4M HCl in dioxane, which is often considered milder.[3]

  • Careful Monitoring: Closely monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-exposure to the acid.[7]

  • Low Temperature: Perform the reaction at 0 °C to slow down the rate of tert-butyl ester cleavage.[5]

  • Alternative Reagents: For highly sensitive substrates, explore milder deprotection methods.[14]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol is a general starting point and may require optimization depending on the specific substrate and desired selectivity.

  • Preparation: Dissolve the Boc-Beta-T-Butyl-L-Alanine in anhydrous dichloromethane (DCM) in a round-bottom flask to a concentration of 0.1-0.2 M.[13]

  • Cooling: Cool the solution to 0 °C using an ice bath.[4]

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).

  • Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor the progress by TLC or LC-MS every 30 minutes until the starting material is consumed (typically 1-2 hours).

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.[15] The resulting TFA salt of the deprotected amine can be further purified if necessary. Co-evaporation with toluene can help remove residual TFA.[13]

Protocol 2: Boc Deprotection with 4M HCl in Dioxane

This protocol offers a potentially milder alternative to TFA.

  • Preparation: Dissolve the this compound in a minimal amount of a co-solvent like DCM if necessary, or directly use the HCl/dioxane solution if the substrate is soluble.[5]

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane.[5]

  • Reaction: Stir the reaction at room temperature.[5]

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[5][15]

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the product.[5]

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start with This compound dissolve Dissolve in Anhydrous Solvent (e.g., DCM) start->dissolve cool Cool to 0°C dissolve->cool add_acid Slowly Add Deprotection Reagent (TFA or HCl/Dioxane) cool->add_acid stir Stir and Monitor (TLC/LC-MS) add_acid->stir concentrate Concentrate Under Reduced Pressure stir->concentrate Reaction Complete product Obtain Deprotected Amine Salt concentrate->product Troubleshooting_Logic start Start Deprotection check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot Troubleshoot: - Increase Acid Concentration - Increase Temperature - Extend Reaction Time incomplete->troubleshoot check_side_products Check for Side Products (e.g., Di-acid) complete->check_side_products troubleshoot->start Re-run no_side_products No Significant Side Products check_side_products->no_side_products No side_products Side Products Observed check_side_products->side_products Yes end Proceed to Work-up no_side_products->end optimize Optimize: - Decrease Acid Concentration - Lower Temperature - Reduce Reaction Time - Use Milder Reagent side_products->optimize optimize->start Re-run

References

Technical Support Center: Boc-L-Aspartic Acid β-tert-butyl Ester in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the side reactions associated with the use of Boc-L-aspartic acid β-tert-butyl ester (Boc-Asp(OtBu)-OH) in Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting Guide

Issue: My peptide containing an Asp residue shows multiple peaks of the same mass in HPLC/MS analysis after cleavage.

Possible Cause: This is a classic sign of aspartimide formation, a major side reaction involving aspartic acid residues during SPPS. The cyclic aspartimide intermediate can lead to the formation of several by-products with the same mass as the target peptide, including D/L-α-aspartyl peptides and D/L-β-aspartyl peptides.[1] These isomers are often difficult to separate by HPLC.[1]

Solution:

  • Sequence Analysis: Aspartimide formation is highly sequence-dependent. The risk is highest when the Asp residue is followed by a small, sterically unhindered amino acid.[2] Problematic sequences include:

    • Asp-Gly

    • Asp-Asn

    • Asp-Ser[2][3]

  • Review Deprotection Conditions (Fmoc SPPS): In Fmoc-based SPPS, the repeated exposure to piperidine for Fmoc removal is the primary cause of aspartimide formation.[4][5]

    • Reduce Deprotection Time: Minimize the duration of piperidine treatment to what is necessary for complete Fmoc removal.

    • Modify Deprotection Cocktail: The addition of an acidic modifier to the piperidine solution can significantly suppress aspartimide formation.[6][7] Common additives include:

      • 0.1 M Hydroxybenzotriazole (HOBt)[8]

      • Formic Acid[5][9]

    • Use a Weaker Base: Consider using a weaker base for Fmoc deprotection, such as piperazine, which has been shown to reduce aspartimide formation.[8]

  • Employ Sterically Hindered Protecting Groups: While you are using the t-butyl group, for particularly problematic sequences, even bulkier side-chain protecting groups can offer better protection.[5][8] Examples include:

    • Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl)[8]

    • Fmoc-Asp(OBno)-OH

  • Backbone Protection: The most effective way to completely prevent aspartimide formation is to protect the backbone amide nitrogen of the residue following the Asp.[8] This is typically achieved by using a dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH.[8]

Issue: I observe by-products with a mass difference of -18 Da from my target peptide.

Possible Cause: This mass loss corresponds to the formation of the stable cyclic aspartimide intermediate itself.[10]

Solution: The strategies to prevent this are the same as those for preventing the subsequent formation of α- and β-peptides. Focus on modifying deprotection conditions and considering alternative protecting groups or backbone protection as described above.

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation?

A1: Aspartimide formation is an intramolecular side reaction where the backbone amide nitrogen following an aspartic acid residue attacks the side-chain carbonyl group. This forms a five-membered succinimide ring, known as an aspartimide.[2][4][5] This reaction is primarily catalyzed by the basic conditions used for Fmoc deprotection in SPPS.[2][4]

Q2: What are the consequences of aspartimide formation?

A2: The formation of the aspartimide intermediate can lead to several undesirable outcomes:

  • Formation of β-peptides: The aspartimide ring can be re-opened by nucleophiles (like piperidine or water) at either the α- or β-carbonyl, leading to the formation of a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[4]

  • Racemization: The α-carbon of the aspartic acid residue is prone to epimerization once the aspartimide is formed, resulting in D-aspartyl peptides which are difficult to detect and separate.[1][4]

  • Formation of Piperidide Adducts: Piperidine used for Fmoc deprotection can act as a nucleophile and attack the aspartimide ring, leading to the formation of α- and β-piperidide adducts.[4]

  • Chain Termination: In some cases, the aspartimide intermediate can lead to the formation of N-terminal piperazine-2,5-diones, resulting in truncated peptide sequences.[10]

Q3: Is aspartimide formation a problem in Boc-SPPS?

A3: Aspartimide formation is generally less of a problem in Boc-SPPS compared to Fmoc-SPPS.[4][11] This is because the repetitive deprotection steps in Boc chemistry are performed under acidic conditions (TFA), which do not promote this side reaction.[3] However, aspartimide formation can still occur during the final cleavage with strong acids like HF, especially with certain side-chain protecting groups.[4][12] The use of Asp(OcHex) side-chain protection in conjunction with in situ neutralization protocols has been shown to minimize this issue in Boc-SPPS.[4][11]

Q4: Which peptide sequences are most susceptible to aspartimide formation?

A4: Sequences where the aspartic acid residue is followed by an amino acid with a small, sterically unhindered side chain are most prone to this side reaction.[2] The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser.[2][3]

Q5: How can I prevent aspartimide formation?

A5: Several strategies can be employed to minimize or prevent aspartimide formation:

  • Modification of Deprotection Conditions: Adding an acidic additive like HOBt or formic acid to the piperidine deprotection solution can suppress the side reaction.[5][6][7][8][9] Using a weaker base like piperazine is also an option.[8]

  • Use of Sterically Hindered Side-Chain Protecting Groups: Employing bulkier protecting groups than the standard t-butyl ester, such as 3-methylpent-3-yl (Mpe) or others, can sterically hinder the formation of the succinimide ring.[5][8]

  • Backbone Protection: Protecting the backbone amide nitrogen of the residue following the aspartic acid with a group like 2,4-dimethoxybenzyl (Dmb) completely eliminates aspartimide formation.[8] This is often done by using a pre-formed dipeptide unit.

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at Asp-Ser or Asp-Thr sequences can also effectively prevent this side reaction.

Quantitative Data Summary

The following table summarizes the effectiveness of different side-chain protecting groups in minimizing aspartimide formation in a model peptide (VKDXYI) after treatment with 20% piperidine in DMF to simulate 100 deprotection cycles.

Amino Acid DerivativeX = G (% Target Peptide)X = N (% Target Peptide)X = R (% Target Peptide)Decay per Cycle (k) for X=G
Fmoc-Asp(OtBu)-OH68.989.292.40.0037
Fmoc-Asp(OMpe)-OH89.997.998.90.0011
Fmoc-Asp(OBno)-OH90.899.499.70.0010
Data sourced from MilliporeSigma technical literature.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Reagent Preparation: Prepare a solution of 20% piperidine in high-purity DMF.

  • Resin Treatment: Swell the peptide-resin in DMF.

  • Deprotection: Treat the resin with the 20% piperidine solution for a specified time (e.g., 2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Modified Fmoc Deprotection to Reduce Aspartimide Formation

  • Reagent Preparation: Prepare a solution of 20% piperidine in DMF containing 0.1 M HOBt. Caution: Anhydrous HOBt is explosive.[8] Alternatively, prepare a solution of 20% piperidine with 1% formic acid in DMF.[9]

  • Resin Treatment: Swell the peptide-resin in DMF.

  • Deprotection: Treat the resin with the modified piperidine solution for the required duration.

  • Washing: Thoroughly wash the resin with DMF.

Visualizations

Aspartimide_Formation_Pathway Peptide Peptide with Asp(OtBu) Deprotection Piperidine (Base) (Fmoc Deprotection) Peptide->Deprotection Base-catalyzed intramolecular attack Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Deprotection->Aspartimide Byproducts Mixture of By-products: - α- and β-peptides - Racemized peptides - Piperidide adducts Aspartimide->Byproducts Nucleophilic attack by piperidine or water

Caption: Base-catalyzed aspartimide formation pathway in SPPS.

Troubleshooting_Workflow Start Multiple peaks of same mass or mass loss of -18 Da? CheckSequence Is Asp followed by Gly, Asn, or Ser? Start->CheckSequence ModifyDeprotection Modify Deprotection: - Add HOBt or Formic Acid - Use weaker base (Piperazine) CheckSequence->ModifyDeprotection Yes CheckSequence->ModifyDeprotection No (Still good practice) UseBulkyPG Use Bulkier Side-Chain PG (e.g., OMpe, OBno) ModifyDeprotection->UseBulkyPG If problem persists Success Problem Resolved ModifyDeprotection->Success If sufficient BackboneProtection Use Backbone Protection (e.g., Dmb dipeptide) UseBulkyPG->BackboneProtection For complete prevention BackboneProtection->Success

Caption: Troubleshooting workflow for aspartimide-related issues.

References

Preventing racemization of Boc-Beta-T-Butyl-L-Alanine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you minimize racemization when coupling the sterically hindered amino acid, Boc-Beta-T-Butyl-L-Alanine.

The stereochemical integrity of peptides is paramount to their biological activity. Racemization, the loss of chirality at the α-carbon of an amino acid during peptide synthesis, can lead to the formation of diastereomeric impurities that are difficult to separate and may have altered or undesirable pharmacological effects. This compound, with its bulky tert-butyl group, presents a significant challenge in maintaining optical purity during coupling. This guide offers strategies and detailed protocols to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for Boc-protected amino acids like this compound during coupling?

A1: The most common pathway for racemization of N-alkoxycarbonyl-protected amino acids, including Boc-protected amino acids, is through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs when the carboxylic acid is activated by a coupling reagent. The α-proton of this oxazolone is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of stereochemical integrity.[1] Subsequent attack by the amine component on the now achiral oxazolone results in a mixture of L- and D-isomers in the peptide sequence.

Q2: Why is this compound particularly susceptible to racemization?

A2: The steric hindrance from the bulky beta-tert-butyl side chain can significantly slow down the rate of the desired peptide bond formation. This prolonged reaction time increases the opportunity for the activated amino acid to cyclize into the oxazolone intermediate, thereby increasing the risk of racemization.

Q3: Which factors have the most significant impact on racemization during the coupling of this compound?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are crucial.[1]

  • Base: The type and concentration of the base used can significantly affect the rate of α-proton abstraction.[2]

  • Solvent: The polarity of the solvent can influence the stability of the intermediates and the reaction rates.

  • Temperature: Higher temperatures can accelerate both the coupling reaction and the rate of racemization.

  • Pre-activation Time: Prolonged pre-activation of the amino acid before addition of the amine component can increase the likelihood of oxazolone formation.

Troubleshooting Guide: High Levels of D-Isomer Detected

If you are observing significant levels of the D-isomer of Beta-T-Butyl-Alanine in your peptide, consider the following troubleshooting steps:

Step 1: Evaluate Your Coupling Reagent and Additives

The choice of coupling reagent is a critical first line of defense against racemization. For a sterically hindered amino acid like this compound, a more potent activating agent is often necessary, but this must be balanced with the risk of epimerization.

  • Carbodiimides (e.g., DCC, DIC): When using carbodiimides, the addition of a nucleophilic additive is essential to suppress racemization. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to racemization.

    • Recommendation: Always use DIC in conjunction with an additive like OxymaPure® or HOBt. HOAt is also highly effective but may be less readily available.

  • Onium Salts (e.g., HBTU, HATU, HCTU, COMU): These reagents are generally more efficient for sterically hindered couplings and are considered "low-racemization" as they form active esters in situ.[3] However, the choice of additive within their structure (HOBt vs. HOAt) and the reaction conditions still play a role.

    • Recommendation: For challenging couplings involving hindered amino acids, switching to a more potent onium salt like HATU or COMU is recommended.[1][3] COMU, being based on OxymaPure, often provides excellent results with minimal racemization.[3]

Step 2: Optimize the Base

The base used during coupling can directly promote racemization by abstracting the α-proton.

  • Recommendation: Use a weaker, more sterically hindered base. 2,4,6-collidine (TMP) or N-methylmorpholine (NMM) are preferable to stronger, less hindered bases like diisopropylethylamine (DIEA) or triethylamine (TEA).[2] Use the minimum amount of base necessary.

Step 3: Adjust Reaction Conditions
  • Temperature: Lowering the reaction temperature can significantly reduce the rate of racemization.

    • Recommendation: Perform the coupling at 0 °C, especially during the activation step. If elevated temperatures are required to drive the reaction to completion, consider this as a trade-off against optical purity.

  • Solvent: The choice of solvent can impact solvation and reaction kinetics.

    • Recommendation: While DMF is a common solvent for peptide synthesis, consider using a less polar solvent like dichloromethane (DCM) or a mixture of DMF and DCM, which can sometimes reduce racemization.

  • Pre-activation Time: Minimize the time the amino acid spends in its activated state before the amine is introduced.

    • Recommendation: Employ an in situ activation protocol where the coupling reagent is added to a mixture of the this compound, the resin-bound amine, and the additive.

Quantitative Data on Racemization

Coupling Reagent/AdditiveBaseTypical % D-Isomer (Epimerization)Key Considerations
DIC / HOBtDIEA5.1% (for His)A standard, cost-effective method. Racemization can be significant for sensitive amino acids.
DIC / OxymaPureDIEA3.0% (for His)OxymaPure is an excellent non-explosive additive that generally provides lower racemization than HOBt.[4]
HBTUDIEAModerateA widely used and efficient reagent, though newer reagents often show lower racemization.[3]
HATUDIEA1.9% (for His)Highly efficient, especially for hindered couplings, with very low racemization due to the HOAt moiety.[1][3]
COMUDIEA< 1.0% (general)A modern uronium salt based on Oxyma, offering high reactivity and excellent racemization suppression.[3]

Data is illustrative and sourced from studies on racemization-prone amino acids like Histidine. Actual racemization levels for this compound may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure in Solid-Phase Peptide Synthesis (SPPS)

This protocol is designed to minimize racemization by using a carbodiimide with a highly effective additive and controlling the reaction conditions.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • OxymaPure

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection (if applicable): Remove the N-terminal protecting group (e.g., Fmoc) using standard procedures (e.g., 20% piperidine in DMF).

  • Washing: Thoroughly wash the resin with DMF (5x) and DCM (3x).

  • Coupling Mixture Preparation (in situ activation):

    • In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in a minimal amount of DMF.

    • Add this solution to the swollen and washed resin.

    • Add NMM (6 eq.) or DIEA (6 eq.) to the resin suspension.

    • Finally, add DIC (3 eq.) to the reaction mixture.

  • Coupling Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. Monitor the reaction progress using a ninhydrin test. For this sterically hindered amino acid, a double coupling may be necessary.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (5x) and DCM (5x).

Protocol 2: High-Efficiency, Low-Racemization Coupling using HATU

This protocol is recommended for particularly difficult couplings where high efficiency is required.

Materials:

  • This compound

  • Peptide-resin with a free N-terminal amine

  • HATU

  • N,N-Diisopropylethylamine (DIEA) or 2,4,6-collidine

  • DMF or N-Methylpyrrolidone (NMP), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell, deprotect (if necessary), and wash the resin as described in Protocol 1.

  • Pre-activation (minimized time):

    • In a separate vessel, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF or NMP.

    • Add DIEA (6 eq.) or 2,4,6-collidine (6 eq.) to the solution.

    • Allow the mixture to pre-activate for no more than 1-2 minutes.

  • Coupling Reaction: Immediately add the pre-activated solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction progress.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (5x).

Visualizations

Racemization_Mechanism cluster_racemization Racemization Pathway cluster_suppression Suppression Pathway BocAA Boc-L-Amino Acid Activated Activated Intermediate (e.g., O-Acylisourea) BocAA->Activated Activation Oxazolone 5(4H)-Oxazolone (Achiral) Activated->Oxazolone Cyclization (Racemization Pathway) Activated->Oxazolone ActiveEster Active Ester Activated->ActiveEster Reaction with Additive Activated->ActiveEster Peptide Desired L-Peptide Oxazolone->Peptide Nucleophilic Attack D_Peptide Undesired D-Peptide Oxazolone->D_Peptide Nucleophilic Attack Oxazolone->D_Peptide CouplingReagent Coupling Reagent CouplingReagent->Activated Base Base Base->Oxazolone α-H abstraction Amine R'-NH2 Amine->Peptide Amine->Peptide Amine->D_Peptide Additive Additive (e.g., Oxyma) Forms less reactive ester Additive->ActiveEster ActiveEster->Peptide Desired Coupling (Suppresses Racemization) ActiveEster->Peptide Troubleshooting_Workflow Start High D-Isomer Detected Step1 Step 1: Evaluate Coupling Reagent Start->Step1 Decision1 Using Carbodiimide? Step1->Decision1 Step2 Step 2: Optimize Base Decision3 Base is DIEA/TEA? Step2->Decision3 Step3 Step 3: Adjust Conditions Decision4 High Temperature? Step3->Decision4 End Racemization Minimized Decision2 Using Onium Salt? Decision1->Decision2 No Action1a Add OxymaPure or HOBt Decision1->Action1a Yes Decision2->Step2 No Action1b Switch to HATU/COMU Decision2->Action1b Yes (if HBTU) Decision3->Step3 No Action2 Switch to NMM/Collidine Decision3->Action2 Yes Action3a Lower Temp to 0°C Decision4->Action3a Yes Action3b Minimize pre-activation time Decision4->Action3b No Action1a->Step2 Action1b->Step2 Action2->Step3 Action3a->Action3b Action3b->End

References

Technical Support Center: Navigating Steric Hindrance from the t-Butyl Group in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered due to the steric bulk of the tert-butyl (t-butyl) group in organic synthesis.

Frequently Asked Questions (FAQs)

Q1: Why does the t-butyl group present such a significant challenge in organic synthesis?

A1: The t-butyl group's three-dimensional bulk creates significant steric hindrance, which is the slowing of chemical reactions due to the spatial arrangement of atoms.[1] This bulkiness can physically block the approach of reagents to a nearby reactive site, thereby impeding or completely preventing desired transformations that would otherwise proceed smoothly with smaller substituents.[2]

Q2: How does the t-butyl group influence the conformation of cyclic systems?

A2: In cyclohexane rings, a t-butyl group is a "conformation-locking" group. Due to its large size, it strongly prefers to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions.[3] This locks the ring into a specific chair conformation, which can significantly influence the reactivity of other substituents on the ring by fixing their axial or equatorial positions.[3][4]

Q3: What is the directing effect of a t-butyl group in electrophilic aromatic substitution?

A3: The t-butyl group is an ortho-para director in electrophilic aromatic substitution. However, due to its steric bulk, it significantly hinders attack at the ortho positions.[5][6] Consequently, electrophilic substitution on t-butylbenzene predominantly yields the para-substituted product.[5]

Troubleshooting Guides

Issue 1: Low or no yield in nucleophilic substitution (SN2) reactions.

Question: I am attempting an SN2 reaction on a substrate with a t-butyl group near the reaction center, and I am observing very low to no product formation. Why is this happening and what can I do?

Answer: The SN2 reaction proceeds via a backside attack mechanism where the nucleophile approaches the carbon atom from the side opposite to the leaving group.[7][8] The bulky t-butyl group physically obstructs this backside attack, leading to a dramatic decrease in the reaction rate.[7][9] Tertiary alkyl halides, such as t-butyl chloride, generally do not undergo SN2 reactions for this reason.[7]

Troubleshooting Steps:

  • Confirm the reaction mechanism: If possible, switch to reaction conditions that favor an SN1 mechanism, which proceeds through a carbocation intermediate and is not as sensitive to steric hindrance at the reaction center. This typically involves using a polar, protic solvent and a non-basic, weakly nucleophilic reagent.

  • Modify the substrate: If feasible, consider if a less sterically hindered analogue of your substrate could be used.

  • Alternative synthetic route: It may be necessary to devise an entirely different synthetic route that avoids the sterically hindered SN2 reaction.

Quantitative Data: Relative Rates of SN2 Reactions

The following table illustrates the dramatic effect of increasing steric bulk on the rate of an SN2 reaction.

Alkyl HalideStructureRelative Rate
Methyl chlorideCH₃Cl30
Ethyl chlorideCH₃CH₂Cl1
Isopropyl chloride(CH₃)₂CHCl0.02
t-Butyl chloride(CH₃)₃CCl~0

Data is generalized from multiple sources to show the trend.

Issue 2: Poor conversion in Suzuki cross-coupling reactions with t-butyl-containing substrates.

Question: My Suzuki cross-coupling reaction involving an aryl halide with a t-butyl group is giving low yields. How can I improve this?

Answer: The steric hindrance from the t-butyl group can impede both the oxidative addition and reductive elimination steps in the palladium catalytic cycle.[10] To overcome this, more robust catalyst systems are required.

Troubleshooting Steps:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and facilitate the challenging steps of the catalytic cycle.[10][11] Buchwald-type biaryl phosphine ligands are often effective.[10] For very difficult couplings, consider N-heterocyclic carbene (NHC) ligands.[10]

  • Catalyst Choice: Ensure you are using an appropriate palladium precursor.

  • Base and Temperature Optimization: A strong, non-nucleophilic base is often required. The reaction temperature may also need to be increased to overcome the activation energy barrier.[10]

Data Presentation: Catalyst Systems for Hindered Suzuki Couplings

Palladium PrecursorLigandBaseTypical Substrates
Pd(OAc)₂P(t-Bu)₃K₂CO₃, Cs₂CO₃Sterically hindered aryl chlorides and bromides[10]
Pd₂(dba)₃XPhosK₃PO₄Challenging couplings with sterically demanding partners[10]
Pd(OAc)₂RuPhosCs₂CO₃A broad range of sterically hindered aryl chlorides and bromides[10]
Pd-PEPPSI-IPr(NHC ligand)K₃PO₄Very challenging couplings with highly hindered substrates[10]
Issue 3: Grignard reagent addition to a sterically hindered ketone is failing.

Question: I am trying to react a Grignard reagent with a ketone that has a t-butyl group adjacent to the carbonyl, but I am getting low yield of the desired tertiary alcohol. What are the likely side reactions and how can I favor the desired addition?

Answer: With sterically hindered ketones, Grignard reagents can act as bases, leading to deprotonation and enolate formation, or as reducing agents, leading to the corresponding secondary alcohol.[12] Both of these side reactions compete with the desired nucleophilic addition.

Troubleshooting Steps:

  • Choice of Grignard Reagent: The steric bulk of the Grignard reagent itself plays a crucial role. Less hindered Grignard reagents (e.g., methylmagnesium bromide) are more likely to add to a hindered ketone than bulkier ones (e.g., t-butylmagnesium chloride).

  • Reaction Conditions: Use a non-polar solvent and low temperatures to favor the addition reaction.

  • Alternative Nucleophile: Consider using an organolithium reagent, which can be more reactive than the corresponding Grignard reagent.

Experimental Protocols

Protocol 1: Boc Protection of a Sterically Hindered Amine

This protocol is adapted for amines where standard Boc protection procedures may be sluggish due to steric hindrance or low nucleophilicity.[13]

Reagents:

  • Sterically hindered amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (3.0 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine in anhydrous THF.

  • Add Boc₂O followed by a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature and monitor by TLC. Reaction times may be extended for highly hindered substrates.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If a di-Boc protected species is formed, it can be selectively mono-deprotected by dissolving the crude product in a suitable solvent and treating with a mild acid (e.g., trifluoroacetic acid at ambient temperature) while carefully monitoring the reaction progress.

  • Purify the product by column chromatography.

Protocol 2: Electrophilic Nitration of 4-tert-Butyltoluene

This protocol describes the nitration of a sterically hindered aromatic compound, where the regioselectivity is controlled by both electronic and steric effects.[14]

Reagents:

  • 4-tert-Butyltoluene

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

Procedure:

  • Cool concentrated sulfuric acid in an ice bath.

  • Slowly add 4-tert-butyltoluene to the cooled sulfuric acid with continuous stirring.

  • In a separate flask, also cooled in an ice bath, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the aromatic compound, ensuring the temperature does not exceed 10-15 °C.[14]

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by TLC.[14]

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-nitro-4-tert-butyltoluene.

Visualizations

Steric_Hindrance_SN2 cluster_0 Unhindered Substrate (e.g., Ethyl Bromide) cluster_1 Hindered Substrate (e.g., t-Butyl Bromide) Nucleophile Nucleophile Transition_State_Unhindered [Nu---C---Br]‡ Nucleophile->Transition_State_Unhindered Backside Attack Product_Unhindered Product + Br- Transition_State_Unhindered->Product_Unhindered Inversion of Stereochemistry Nucleophile_Hindered Nucleophile Reaction_Center C-Br Nucleophile_Hindered->Reaction_Center Approach Blocked t-Butyl_Group Bulky t-Butyl Group No_Reaction No Reaction

Caption: Steric hindrance in SN2 reactions.

Suzuki_Coupling_Catalytic_Cycle cluster_hindrance Points of Steric Hindrance cluster_solution Solution Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)₂ Ar-Pd(II)-R(L2)->Reductive_Elimination Bulky_Ligands Use Bulky, Electron-Rich Ligands (L) Bulky_Ligands->Pd(0)L2

Caption: Suzuki coupling catalytic cycle highlighting steric challenges.

References

Technical Support Center: Improving the Solubility of Peptides Containing Boc-Beta-T-Butyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with peptides incorporating Boc-Beta-T-Butyl-L-Alanine. This amino acid derivative, while valuable for creating sterically hindered and stable peptide structures, can significantly increase the hydrophobicity of the resulting peptide, often leading to aggregation and poor solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing this compound insoluble in standard aqueous buffers?

A1: The insolubility primarily stems from the hydrophobic nature of both the tert-butoxycarbonyl (Boc) protecting group and the tert-butyl group on the alanine side chain.[1][2] These bulky, nonpolar groups can lead to strong intermolecular hydrophobic interactions, causing the peptide to aggregate and precipitate in aqueous solutions.[1] The overall amino acid composition of your peptide will also play a crucial role; a high percentage of other hydrophobic residues will exacerbate this issue.[3][4]

Q2: What is the first step I should take to dissolve my peptide?

A2: Always begin with a small test sample of your peptide to determine the optimal solubilization conditions before dissolving the entire batch.[5] Start with the mildest solvent conditions to avoid potential degradation of the peptide. The recommended approach is to first try dissolving a small amount in an organic solvent, as peptides rich in hydrophobic amino acids are often more soluble in these.[4][6]

Q3: Which organic solvents are recommended for peptides containing this compound?

A3: For highly hydrophobic peptides, polar aprotic solvents are generally the most effective. The most commonly used solvents are:

  • Dimethyl sulfoxide (DMSO) [5][7]

  • N,N-Dimethylformamide (DMF) [8][9]

  • N-Methyl-2-pyrrolidone (NMP) [8][10]

NMP has a higher solvating power for hydrophobic peptides compared to DMF and can be a better choice to prevent aggregation during synthesis and dissolution.[9][10]

Q4: Can I use sonication or heating to improve solubility?

A4: Yes, both methods can be effective but should be used with caution.

  • Sonication: A brief period of sonication in a water bath can help to break up aggregates and facilitate dissolution.[6]

  • Gentle Warming: Gently warming the solution (e.g., to no more than 40°C) can also increase solubility.[2] However, excessive heat can lead to degradation of the peptide, so this should be monitored carefully.[2]

Q5: My peptide precipitates when I dilute the organic stock solution with an aqueous buffer. What can I do?

A5: This is a common issue when the peptide's solubility limit is exceeded in the final aqueous buffer. To mitigate this, add the aqueous buffer to the organic stock solution slowly and drop-wise while vortexing. If the solution becomes cloudy, you have likely reached the solubility limit for that final solvent composition.

Troubleshooting Guide: Step-by-Step Dissolution Protocol

If you are experiencing difficulty dissolving your peptide containing this compound, follow this systematic approach.

Problem: Peptide is insoluble in the desired aqueous buffer.

Workflow for Improving Peptide Solubility

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Final Steps Start Start with a small peptide sample TryOrganic Attempt to dissolve in a minimal volume of DMSO, DMF, or NMP Start->TryOrganic Sonication Apply gentle sonication TryOrganic->Sonication Heating Gently warm solution (max 40°C) Sonication->Heating CoSolvent Use a co-solvent system (e.g., DCM/DMF/NMP) Heating->CoSolvent Dilution Slowly dilute with aqueous buffer while vortexing CoSolvent->Dilution Success Peptide Solubilized Dilution->Success If solution is clear Failure Consider peptide modification (e.g., solubility tags) Dilution->Failure If precipitation occurs

Caption: A step-by-step workflow for troubleshooting the solubility of hydrophobic peptides.

Quantitative Solubility Data (Illustrative)

Precise quantitative solubility data is highly dependent on the full peptide sequence, purity, and experimental conditions. The following table provides an illustrative guide to the solubility of a model hydrophobic peptide containing this compound in common organic solvents. This data should be used as a general guideline, and experimental verification is highly recommended.

SolventSolvent Polarity IndexIllustrative Solubility (mg/mL)Notes
Water 10.2< 0.1Essentially insoluble.
Methanol (MeOH) 5.11 - 5Limited solubility.
Acetonitrile (ACN) 5.85 - 10Moderate solubility.
N,N-Dimethylformamide (DMF) 6.4> 25Good solubility.[8][9]
N-Methyl-2-pyrrolidone (NMP) 6.5> 50Excellent solubility, often better than DMF for hydrophobic peptides.[9][10]
Dimethyl sulfoxide (DMSO) 7.2> 100High solubility; use freshly opened, anhydrous DMSO for best results.[7][11]

Experimental Protocols

Protocol 1: Standard Dissolution in an Organic Solvent

This protocol details the standard procedure for dissolving a hydrophobic peptide in an organic solvent.

Workflow for Standard Dissolution

G Start Equilibrate lyophilized peptide to room temperature AddSolvent Add a minimal volume of anhydrous DMSO, DMF, or NMP Start->AddSolvent Vortex Vortex for 30-60 seconds AddSolvent->Vortex Inspect Visually inspect for undissolved particles Vortex->Inspect Sonicate If needed, sonicate in a water bath for 5-10 minutes Inspect->Sonicate Not Dissolved Dilute Slowly add aqueous buffer while vortexing Inspect->Dilute Dissolved Sonicate->Inspect End Store stock solution at -20°C or -80°C Dilute->End

Caption: Standard experimental workflow for dissolving a hydrophobic peptide.

Methodology:

  • Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.

  • Solvent Addition: Add a small volume of anhydrous DMSO, DMF, or NMP to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).

  • Mixing: Vortex the vial for 30-60 seconds to facilitate dissolution.

  • Inspection: Visually inspect the solution. If particles are still present, proceed to the next step.

  • Sonication (Optional): Place the vial in a water bath sonicator for 5-10 minutes.[2] Avoid overheating the sample.

  • Dilution: Once the peptide is fully dissolved in the organic solvent, slowly add your desired aqueous buffer drop-wise to the concentrated stock while gently vortexing.

  • Storage: Aliquot the final peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Protocol 2: Using a Co-Solvent System for Highly Insoluble Peptides

For peptides that resist dissolution even in strong organic solvents, a co-solvent system can be employed.[2]

Methodology:

  • Prepare Co-Solvent Mixture: Prepare a 1:1:1 (v/v/v) mixture of dichloromethane (DCM), DMF, and NMP.[10]

  • Initial Dissolution: Attempt to dissolve the peptide in this co-solvent mixture following steps 1-3 from Protocol 1.

  • Sonication and Warming: If necessary, use gentle sonication and warming (up to 40°C) as described in the troubleshooting guide.[2]

  • Dilution: Proceed with slow, drop-wise dilution into your aqueous buffer. Be aware that the presence of DCM may affect the stability of your final solution and its compatibility with biological assays.

Disclaimer: The information provided in this technical support center is intended as a general guide. The optimal conditions for dissolving a specific peptide are sequence-dependent and should be determined empirically.

References

Technical Support Center: Synthesis of Peptides with Bulky Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the synthesis of peptides containing sterically hindered amino acids. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges such as incomplete coupling reactions, peptide aggregation, and difficult deprotection steps.

Troubleshooting Guides

Issue 1: Incomplete or Slow Coupling Reactions

Symptom: A positive Kaiser test (blue or purple beads) after a coupling step, indicating the presence of unreacted free primary amines. This can lead to the formation of deletion sequences and result in a low yield of the final peptide.

Primary Causes:

  • Steric Hindrance: Bulky side chains of amino acids like Valine (Val), Isoleucine (Ile), Threonine (Thr), and α,α-disubstituted amino acids such as α-aminoisobutyric acid (Aib) physically obstruct the formation of the peptide bond.

  • Suboptimal Coupling Reagents: Standard carbodiimide reagents (e.g., DCC, DIC) are often not potent enough to overcome the steric barrier presented by bulky residues.

  • Peptide Aggregation: The growing peptide chain can fold into secondary structures, such as β-sheets, and aggregate on the resin, blocking reactive sites. This is particularly common with hydrophobic residues.

  • Inadequate Reaction Conditions: Insufficient reaction time or suboptimal solvent choice can lead to incomplete coupling.

Troubleshooting Workflow:

G start Positive Kaiser Test (Incomplete Coupling) reagent Switch to a more potent coupling reagent (e.g., HATU, HCTU, PyAOP) start->reagent double_couple Perform a double coupling reagent->double_couple If coupling is still incomplete proceed Proceed to next deprotection step reagent->proceed If coupling is successful conditions Optimize reaction conditions: - Increase reaction time - Use a better solvent (e.g., NMP) - Consider microwave heating double_couple->conditions If still incomplete double_couple->proceed If coupling is successful cap Cap unreacted amines with acetic anhydride conditions->cap If problem persists conditions->proceed If coupling is successful cap->proceed G start Peptide Aggregation Detected disrupt Disrupt Secondary Structures start->disrupt modify Modify Peptide Backbone start->modify synthesis_params Adjust Synthesis Parameters start->synthesis_params chaotropic Use chaotropic salts (e.g., LiCl, NaClO4) disrupt->chaotropic solvents Change solvent system (e.g., NMP, 'magic mixture') disrupt->solvents sonication Apply sonication disrupt->sonication pseudoproline Incorporate pseudoproline dipeptides modify->pseudoproline backbone_prot Use backbone-protecting groups (Dmb, Hmb) modify->backbone_prot low_load_resin Use low-loading resin synthesis_params->low_load_resin temp Increase coupling temperature (e.g., microwave synthesis) synthesis_params->temp

Technical Support Center: Boc-Beta-T-Butyl-L-Alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis utilizing Boc-Beta-T-Butyl-L-Alanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help minimize deletion sequences and overcome challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered a challenging residue in peptide synthesis?

A1: this compound is an N-terminally protected amino acid derivative. The tert-butyl group on the beta-carbon introduces significant steric hindrance.[1][2] This bulkiness can physically obstruct the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain, leading to slower and less efficient coupling reactions. This incomplete coupling is a primary cause of deletion sequences, where one or more amino acid residues are missing from the target peptide.[3]

Q2: What are deletion sequences and how can I detect them?

A2: Deletion sequences are impurities in the final peptide product that lack one or more amino acids from the intended sequence. They arise from incomplete coupling reactions during solid-phase peptide synthesis (SPPS). The most common methods for detection are:

  • Mass Spectrometry (MS): This technique identifies the molecular weight of the synthesized peptides. Deletion sequences will appear as peaks with masses lower than the target peptide, corresponding to the mass of the missing amino acid(s).

  • High-Performance Liquid Chromatography (HPLC): Deletion sequences often have different retention times compared to the full-length peptide, resulting in separate peaks on the chromatogram. A broad or multi-peak profile for the main product can be indicative of deletion impurities.

Q3: What are the primary causes of deletion sequences when using this compound?

A3: The primary causes are:

  • Steric Hindrance: The bulky tert-butyl group of this compound significantly slows down the coupling reaction, making it difficult to achieve complete acylation of the N-terminal amine of the growing peptide chain.[1][2]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures or aggregate on the solid support. This can render the N-terminus inaccessible to the incoming amino acid.

  • Incomplete Boc Deprotection: Failure to completely remove the N-terminal Boc protecting group from the previously coupled amino acid will prevent the subsequent coupling of this compound, leading to a deletion sequence.[3]

Q4: Can the choice of coupling reagent impact the formation of deletion sequences?

A4: Absolutely. The choice of coupling reagent is critical, especially for sterically hindered amino acids. More powerful coupling reagents are generally recommended to overcome the steric hindrance and drive the reaction to completion. Onium salt-based reagents like HBTU, HATU, and COMU are often more effective than carbodiimides such as DCC or DIC for such challenging couplings.[4][5]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize deletion sequences when working with this compound.

Problem: High levels of deletion sequences detected after synthesis.

Step 1: Confirm and Characterize the Deletion Sequence
  • Action: Analyze the crude peptide product using HPLC and Mass Spectrometry (MS).

  • Expected Outcome: The mass spectrum will show a peak corresponding to the desired peptide and additional peaks with lower molecular weights. The mass difference will help identify which amino acid is missing. The HPLC chromatogram will likely show a main peak with preceding shoulder peaks or distinct impurity peaks.

Step 2: Review and Optimize the Coupling Protocol for this compound
  • Action: If the deletion corresponds to the residue immediately preceding the this compound, focus on the coupling step of this hindered amino acid.

    • Strategy 1: Double Coupling: Perform the coupling step for this compound twice. After the first coupling, wash the resin and repeat the coupling with a fresh solution of the activated amino acid.[3]

    • Strategy 2: Use a More Potent Coupling Reagent: If you are using a carbodiimide-based reagent (e.g., DCC, DIC/HOBt), switch to a more powerful onium salt-based reagent like HATU, HBTU, or COMU. These reagents are known to be more effective for sterically hindered couplings.[5]

    • Strategy 3: Extend Coupling Time: Increase the reaction time for the coupling of this compound to allow the reaction to proceed to completion. Monitor the reaction progress using a qualitative test like the Kaiser test.[5]

    • Strategy 4: Increase Reagent Concentration: Use a higher concentration of the activated this compound.

Step 3: Address Potential Peptide Aggregation
  • Action: If deletion sequences are observed at various points in the sequence, peptide aggregation might be the culprit.

    • Strategy 1: Change Solvent: Switch from Dichloromethane (DCM) to a more polar solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) during the coupling step to help disrupt secondary structures.[3]

    • Strategy 2: Use a Lower Substitution Resin: A resin with a lower loading capacity (e.g., 0.1-0.4 mmol/g) increases the distance between peptide chains, reducing the likelihood of inter-chain aggregation.[3]

    • Strategy 3: Increase Coupling Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40 °C) can sometimes improve coupling efficiency by disrupting aggregates. However, this should be done cautiously as it can also increase the risk of side reactions.[3]

Step 4: Ensure Complete Deprotection
  • Action: Incomplete removal of the Boc group from the preceding amino acid will prevent coupling.

    • Strategy 1: Extend Deprotection Time: Increase the treatment time with Trifluoroacetic acid (TFA) to ensure complete removal of the Boc group.

    • Strategy 2: Use Fresh TFA Solution: Always use a fresh solution of TFA for deprotection, as its effectiveness can decrease over time.

Step 5: Implement a Capping Strategy
  • Action: After the coupling step for this compound (or any difficult coupling), cap any unreacted N-terminal amines.

  • Procedure: Treat the resin with a solution of acetic anhydride and a non-nucleophilic base like Diisopropylethylamine (DIEA) in DMF. This will acetylate any free amines, preventing them from reacting in subsequent coupling steps and forming deletion sequences. The resulting capped peptides are easier to separate during purification.[3]

Data Presentation

Table 1: Comparative Efficiency of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentReagent ClassTypical Yield (%)Relative Reaction RateKey Considerations
DCC/HOBt Carbodiimide/Additive80-90ModerateEconomical choice, but can be less effective for hindered residues. Byproduct (DCU) is insoluble.[4]
EDC/HOBt Carbodiimide/Additive85-95ModerateWater-soluble carbodiimide and byproduct simplify workup.[4]
HBTU Aminium/Uronium Salt90-95FastCost-effective and reliable for most challenging couplings.[5]
HATU Aminium/Uronium Salt>95Very FastHighly efficient for hindered couplings. Should be used with a non-nucleophilic base like DIEA.[4][5]
COMU Aminium/Uronium Salt>95Very FastA third-generation uronium reagent with high solubility and a good safety profile. Often outperforms HBTU.[5]
PyBOP Phosphonium Salt90-95FastByproducts are generally less problematic than those from BOP. Effective for hindered residues.[5]

Note: The yields presented are typical for sterically hindered amino acids and may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU
  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes. Wash the resin with DCM (3x) and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF for 2 minutes (2x). Wash the resin with DMF (3x).

  • First Coupling:

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Second Coupling: Repeat step 4 with a fresh solution of activated this compound.

  • Monitoring: After the second coupling, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) before proceeding to the deprotection of the newly added amino acid.

Protocol 2: Acetic Anhydride Capping of Unreacted Amines
  • Resin Preparation: After the coupling step (e.g., after the double coupling of this compound), wash the resin with DMF (3x).

  • Capping Solution Preparation: Prepare a capping solution of acetic anhydride/DIEA/DMF (e.g., in a 5:6:89 v/v/v ratio).

  • Capping Reaction: Add the capping solution to the resin and agitate at room temperature for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Confirmation: A negative Kaiser test will confirm the successful capping of all free amines.

Visualizations

experimental_workflow start Start: Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization coupling Coupling with This compound (e.g., HATU/DIEA in DMF) neutralization->coupling kaiser_test Kaiser Test coupling->kaiser_test incomplete Incomplete Coupling (Blue Beads) kaiser_test->incomplete Positive complete Complete Coupling (Yellow Beads) kaiser_test->complete Negative double_coupling Perform Double Coupling or Capping incomplete->double_coupling double_coupling->coupling continue_synthesis Continue to Next Cycle complete->continue_synthesis deletion_sequence_logic start SPPS Cycle Start deprotection Boc Deprotection start->deprotection coupling Amino Acid Coupling deprotection->coupling is_hindered Is Amino Acid Sterically Hindered? coupling->is_hindered incomplete_coupling Incomplete Coupling is_hindered->incomplete_coupling Yes successful_coupling Successful Coupling is_hindered->successful_coupling No deletion_sequence Deletion Sequence Formation incomplete_coupling->deletion_sequence next_cycle Proceed to Next Cycle deletion_sequence->next_cycle successful_coupling->next_cycle

References

Technical Support Center: Deprotection of Boc-Beta-T-Butyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the acid-catalyzed deprotection of Boc-Beta-T-Butyl-L-Alanine. The dual tert-butyl protecting groups on this molecule present a specific challenge due to the high concentration of reactive tert-butyl cations generated upon cleavage.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge during the deprotection of this compound? A1: The main challenge arises from the simultaneous cleavage of both the N-Boc (tert-butoxycarbonyl) group and the Beta-T-Butyl ester under strong acidic conditions, such as with trifluoroacetic acid (TFA).[1] This process generates a high concentration of reactive tert-butyl cations, which are powerful electrophiles.[2][3]

Q2: What are the consequences of these reactive tert-butyl cations? A2: If not effectively neutralized, these tert-butyl cations can alkylate any nucleophilic sites on the target molecule or other sensitive molecules in the reaction mixture.[1] This leads to the formation of undesired side products, often observed as a +56 Da mass shift in mass spectrometry analysis.[4] Although the alanine side chain itself is not nucleophilic, the newly deprotected amine can be a target, or if this amino acid is part of a larger peptide, other sensitive residues are at high risk.

Q3: Which amino acid residues are most susceptible to alkylation by the tert-butyl cation? A3: Amino acid residues with nucleophilic side chains are particularly vulnerable. These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[4][5]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[4][5]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[4][5]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated.[4][5]

Q4: How do scavengers prevent these side reactions? A4: Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[6] They are more reactive towards the tert-butyl cation than the sensitive residues of the substrate, allowing them to "scavenge" or trap the carbocations before they can cause unwanted modifications.[6][7]

Q5: My deprotection reaction is incomplete. What are the common causes? A5: Incomplete Boc deprotection can result from several factors:

  • Insufficient Acid Strength or Concentration: The rate of cleavage often shows a second-order dependence on acid concentration.[8][9]

  • Inadequate Reaction Time or Temperature: Sterically hindered groups may require longer reaction times or gentle warming.[8]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can slow the reaction rate.[8]

Troubleshooting Guides

ProblemPotential CauseRecommended Solution
Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift. Alkylation of the product or other sensitive residues by the tert-butyl cation.[4]Incorporate a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on other residues in your molecule. For general purposes, a TFA/TIS/H₂O cocktail is effective.[2][6]
Incomplete deprotection (starting material remains). 1. Insufficient acid concentration. 2. Short reaction time or low temperature. 3. Steric hindrance.[8]1. Increase the acid concentration (e.g., from 25% to 50% TFA in DCM).[8] 2. Extend the reaction time and monitor by TLC or LC-MS. Gentle warming (e.g., to 40°C) can help but may increase side reactions if scavengers are absent.[2] 3. For highly hindered substrates, a stronger acid system (e.g., 4M HCl in dioxane) and longer reaction times may be necessary.[8]
Low yield of the desired product. In addition to incomplete deprotection, the product may be lost during work-up or may have decomposed.Optimize the work-up procedure. For water-soluble products, consider alternative purification methods to extraction. Ensure reaction conditions are compatible with all functional groups.[6]

Quantitative Data on Scavenger Efficiency

The following data, based on a model peptide containing a C-terminal cysteine residue, illustrates the effectiveness of different scavenger cocktails in preventing S-tert-butylation. This serves as a strong indicator of scavenger efficacy for trapping the t-butyl cation.[2]

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O75%25%
95% TFA / 2.5% H₂O / 2.5% TIS90%10%
92.5% TFA / 5% Thioanisole / 2.5% EDT95%5%
Reagent K*>98%<2%

*Reagent K = TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v).[2]

Visualizations

Deprotection_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_products Products Start This compound Product Beta-Alanine (Free Amine) Start->Product Deprotection Cation 2x tert-Butyl Cation (+) Start->Cation Generates TFA TFA (H⁺) TFA->Start Acid Cleavage

Caption: Acid-catalyzed deprotection of this compound.

Side_Reaction Cation tert-Butyl Cation (+) SideProduct Alkylated Side Product (+56 Da) Cation->SideProduct Unwanted Alkylation Nucleophile Nucleophilic Residue (e.g., Trp, Met, Cys) Nucleophile->SideProduct

Caption: Formation of alkylated side products via tert-butyl cation.

Scavenger_Action Cation tert-Butyl Cation (+) Trapped Trapped/Neutralized Species Cation->Trapped Trapping Reaction Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped

Caption: Mechanism of tert-butyl cation trapping by a scavenger.

Troubleshooting_Workflow Start Deprotection Reaction Complete. Analyze Crude Product. CheckPurity Pure Product? Start->CheckPurity Success Success! Proceed to Next Step. CheckPurity->Success Yes CheckSM Starting Material Present? CheckPurity->CheckSM No SideProducts Unexpected Peaks (+56 Da)? CheckSM->SideProducts No Incomplete Incomplete Deprotection CheckSM->Incomplete Yes Alkylation Alkylation Side Product SideProducts->Alkylation Yes Optimize Increase Acid Conc. Increase Time/Temp Incomplete->Optimize AddScavenger Add/Optimize Scavenger Cocktail Alkylation->AddScavenger Optimize->Start Rerun Reaction AddScavenger->Start Rerun Reaction

Caption: Troubleshooting workflow for this compound deprotection.

Experimental Protocols

Protocol 1: General Deprotection using TFA/TIS/H₂O Cocktail

This protocol is suitable for the deprotection of this compound where other highly sensitive residues are not present.

  • Preparation: Dissolve the Boc-protected compound in dichloromethane (DCM).

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard, effective cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5, v/v/v) .[6]

  • Deprotection: Add the cleavage cocktail to the solution of the protected compound at room temperature. A typical ratio is 10 mL of cocktail per 1 gram of substrate.

  • Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by TLC or LC-MS to ensure complete deprotection.[6]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[6] The crude product is often precipitated and washed with cold diethyl ether to remove the scavengers and their byproducts.[2]

Protocol 2: Deprotection with Reagent K for Sensitive Substrates

This protocol is recommended when this compound is part of a larger peptide containing multiple sensitive residues like Trp, Met, and Cys.

  • Preparation: Dissolve the protected peptide in a minimal amount of DCM.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5, v/v/v/v/v) .[2]

  • Deprotection: Add Reagent K to the substrate.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring for completion.

  • Work-up: Concentrate the reaction mixture under a stream of nitrogen. Precipitate the deprotected peptide by adding cold diethyl ether. Centrifuge or filter to collect the crude product, wash with cold ether, and dry under vacuum.[2] Further purification by HPLC is typically required.

References

Validation & Comparative

A Comparative Guide to Boc and Fmoc Strategies for Solid-Phase Synthesis of β-tert-Butyl-L-Alanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids like β-tert-Butyl-L-Alanine into peptide sequences is a critical step in the development of novel therapeutics with enhanced metabolic stability and conformational rigidity. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly impacts the efficiency, purity, and overall success of synthesizing peptides containing this unique building block. This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of β-tert-Butyl-L-Alanine-containing peptides, supported by established principles and extrapolated experimental data for sterically hindered residues.

Core Principles: A Tale of Two Chemistries

The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal protecting group schemes.[] The Boc strategy utilizes an acid-labile α-amino protecting group, requiring strong acidic conditions for its removal, while the Fmoc strategy employs a base-labile protecting group, allowing for milder reaction conditions.[][2]

  • Boc Strategy: This classic approach uses the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection, which is removed by treatment with a moderate acid like trifluoroacetic acid (TFA).[][2] Side-chain protecting groups are typically benzyl-based and are cleaved simultaneously with the peptide from the resin using a strong acid, such as hydrofluoric acid (HF).[2]

  • Fmoc Strategy: This has become the more prevalent method due to its milder conditions.[] The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group and is removed by a secondary amine base, most commonly piperidine.[][4] Acid-labile tert-butyl (tBu) based groups are typically used for side-chain protection and are removed during the final cleavage from the resin with TFA.[4][5]

Performance Comparison for β-tert-Butyl-L-Alanine Synthesis

The steric bulk of the tert-butyl group in β-tert-Butyl-L-Alanine presents challenges in peptide synthesis, primarily in the efficiency of the coupling reaction. While direct comparative data for this specific amino acid is limited, the following table summarizes the expected performance of Boc and Fmoc strategies based on data for other sterically hindered amino acids and general principles of SPPS.

ParameterBoc StrategyFmoc StrategyRationale & Key Considerations
Coupling Efficiency >98%>99%The steric hindrance of β-tert-Butyl-L-Alanine necessitates the use of potent coupling reagents like HBTU, HATU, or PyBOP in both strategies to achieve high efficiency.[6][7][8] Fmoc chemistry, often paired with these modern reagents, can sometimes offer slightly higher coupling efficiency.[2]
Deprotection Time per Cycle 15 - 30 minutes5 - 20 minutesFmoc deprotection with piperidine is generally a faster process than the two-step deprotection/neutralization cycle in Boc chemistry.[2]
Crude Peptide Purity 75 - 90%80 - 95%The milder deprotection conditions of the Fmoc strategy typically lead to fewer side reactions and, consequently, higher crude peptide purity.[2]
Final Peptide Yield 15 - 30%20 - 35%Final yields are highly dependent on the peptide sequence and length. The potentially higher coupling efficiency and purity in the Fmoc strategy can contribute to a slightly higher overall yield.[2]
Handling of Reagents Requires handling of hazardous HF for final cleavage.Milder cleavage with TFA. Piperidine used for deprotection is a regulated substance.The use of highly corrosive and toxic HF in the Boc strategy necessitates specialized equipment and safety precautions.[9]
Automation Compatibility Amenable to automation.Highly amenable to automation.The milder reaction conditions and simpler deprotection step of the Fmoc strategy make it particularly well-suited for automated peptide synthesizers.[9]

Experimental Protocols

The following are detailed, generalized protocols for the manual solid-phase synthesis of a peptide containing β-tert-Butyl-L-Alanine using both Boc and Fmoc strategies.

Boc-Strategy Experimental Protocol

1. Resin Swelling:

  • Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[2]

2. First Amino Acid Attachment (Example: Boc-Gly-OH):

  • Dissolve Boc-Gly-OH (2 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq) in a minimal amount of N,N-dimethylformamide (DMF).

  • Add dicyclohexylcarbodiimide (DCC) (2 eq) to the solution and stir for 10 minutes.

  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

  • Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

3. Boc-SPPS Cycle for Subsequent Amino Acids (including Boc-β-tert-Butyl-L-Alanine-OH):

4. Final Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • In a specialized HF apparatus, treat the resin with a cleavage cocktail of anhydrous HF, anisole (as a scavenger), and p-cresol at 0°C for 1-2 hours.[10]

  • Evaporate the HF under vacuum.

  • Precipitate the peptide with cold diethyl ether.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Fmoc-Strategy Experimental Protocol

1. Resin Preparation:

  • Swell Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker.[9]

  • Wash the resin thoroughly with DMF (5x).

2. Fmoc-SPPS Cycle for Amino Acid Incorporation (including Fmoc-β-tert-Butyl-L-Alanine-OH):

3. Final Cleavage and Deprotection:

  • Wash the peptide-resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide from the filtrate with cold diethyl ether.

  • Purify the crude peptide using RP-HPLC.

Workflow Visualizations

The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies for the incorporation of β-tert-Butyl-L-Alanine.

Boc_SPPS_Workflow Resin Resin-Peptide-(n) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash1 DCM Wash Deprotection->Wash1 Neutralization Neutralization (10% DIEA in DCM) Wash2 DCM Wash Neutralization->Wash2 Coupling Coupling (Boc-β-tBu-L-Ala-OH, HATU, DIEA) Wash3 DMF/DCM Wash Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Next_Cycle Resin-Peptide-(n+1) Wash3->Next_Cycle

Caption: A single cycle of Boc-SPPS for the incorporation of β-tert-Butyl-L-Alanine.

Fmoc_SPPS_Workflow Resin Resin-Peptide-(n)-Fmoc Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling (Fmoc-β-tBu-L-Ala-OH, HATU, DIEA) Wash2 DMF/DCM Wash Coupling->Wash2 Wash1->Coupling Next_Cycle Resin-Peptide-(n+1)-Fmoc Wash2->Next_Cycle

Caption: A single cycle of Fmoc-SPPS for the incorporation of β-tert-Butyl-L-Alanine.

Conclusion

Both Boc and Fmoc strategies can be successfully employed for the synthesis of peptides containing the sterically hindered β-tert-Butyl-L-Alanine residue. The Fmoc strategy is generally favored due to its milder deprotection conditions, which often result in higher crude purity and yield, and its compatibility with modern automated synthesizers.[][9] However, for particularly aggregation-prone sequences, the Boc strategy, with its protonated N-terminus after deprotection, may offer an advantage in disrupting intermolecular hydrogen bonding.[11] The choice of strategy should be guided by the specific peptide sequence, the desired scale of synthesis, and the available laboratory infrastructure. For the synthesis of peptides containing β-tert-Butyl-L-Alanine, the use of potent coupling reagents is paramount for both strategies to overcome the steric hindrance and ensure efficient peptide bond formation.

References

Chiral Purity of Boc-Beta-T-Butyl-L-Alanine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral building blocks like N-tert-butoxycarbonyl-Beta-tert-Butyl-L-Alanine is a critical quality attribute in the synthesis of peptides and pharmaceuticals. The presence of the undesired D-enantiomer can significantly impact the biological activity, efficacy, and safety of the final drug substance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the chiral purity of Boc-Beta-T-Butyl-L-Alanine, supported by representative experimental data and detailed methodologies.

The stereochemical integrity of amino acid derivatives is a paramount concern in pharmaceutical development.[1] Even minute levels of an unwanted enantiomer can lead to diastereomeric impurities in the final active pharmaceutical ingredient, potentially altering its pharmacological and toxicological profile.[2] Consequently, robust and reliable analytical methods for chiral purity assessment are essential.

This guide focuses on the chiral analysis of this compound, a non-proteinogenic amino acid derivative used in the synthesis of complex peptides and other chiral molecules. We will explore the widely adopted HPLC method and compare its performance with alternative techniques such as Gas Chromatography (GC), Capillary Electrophoresis (CE), and Supercritical Fluid Chromatography (SFC).

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the chiral analysis of N-protected amino acids due to its robustness and the commercial availability of a wide range of chiral stationary phases (CSPs).[] However, other methods offer distinct advantages in terms of speed, sensitivity, or solvent consumption.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral Capillary Electrophoresis (CE)Chiral Supercritical Fluid Chromatography (SFC)
Principle Direct separation of enantiomers on a chiral stationary phase (CSP).[4]Separation of volatile enantiomers (often after derivatization) on a chiral capillary column.[5]Separation of enantiomers in a capillary based on their differential migration in an electric field in the presence of a chiral selector.Separation using a mobile phase of supercritical carbon dioxide, often with an organic co-solvent, and a CSP.[]
Sample Preparation Typically minimal; dissolution in a suitable solvent.Derivatization is usually required to increase volatility and thermal stability.Dissolution in the background electrolyte.Dissolution in a suitable solvent, often the mobile phase co-solvent.
Instrumentation HPLC system with a chiral column, pump, autosampler, and UV detector.Gas chromatograph with a chiral capillary column, injector, oven, and a flame ionization detector (FID) or mass spectrometer (MS).Capillary electrophoresis system with a capillary, high-voltage power supply, and detector (typically UV).SFC system with a chiral column, pumps for CO2 and co-solvent, back pressure regulator, and UV detector.
Key Advantages Wide applicability, robust, numerous commercially available CSPs.High resolution, sensitive detectors (FID, MS).High efficiency, low sample and reagent consumption.[7]Very fast analysis times, reduced organic solvent consumption, "green" technology.[]
Key Limitations Higher solvent consumption compared to SFC and CE, longer analysis times than SFC.Derivatization can be complex and time-consuming, not suitable for non-volatile compounds.Method development can be complex, lower loading capacity.Higher initial instrument cost.

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. The HPLC protocol is a representative method for N-Boc protected amino acids, while the protocols for GC, CE, and SFC are generalized for this class of compounds and may require further optimization for this compound.

Representative Chiral HPLC Method

This method is based on established protocols for the separation of N-Boc-amino acids using a macrocyclic glycopeptide chiral stationary phase.[1][8] These phases are known for their broad selectivity for N-protected amino acids.[9]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[8]

    • Mobile Phase: 20 mM ammonium acetate in methanol/water (90:10, v/v), pH 6.0.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 25 °C.[8]

    • Detection: UV at 230 nm.[8]

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

  • Expected Performance: This method is expected to provide baseline resolution of the D- and L-enantiomers of this compound. For similar compounds like Boc-Alanine, excellent resolution is achieved.[8]

Alternative Method 1: Chiral Gas Chromatography (GC) - Indirect Method

Direct GC analysis of this compound is not feasible due to its low volatility. A derivatization step is necessary.

  • Instrumentation: Gas chromatograph with a split/splitless injector, a chiral capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Derivatization Protocol (A General Approach):

    • Esterification: The carboxylic acid group is converted to an ester (e.g., methyl or isopropyl ester) by reacting with the corresponding alcohol under acidic conditions.

    • Acylation: The Boc-protected amino group can be further derivatized if necessary, though for this compound, esterification of the carboxylic acid is the primary step to increase volatility.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A Chirasil-Val or similar chiral column.[5]

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: A temperature gradient is typically employed, for example, starting at 100 °C and ramping to 220 °C.

    • Detector Temperature: 250 °C (FID).

  • Sample Preparation: The derivatized sample is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Alternative Method 2: Chiral Capillary Electrophoresis (CE)
  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

    • Background Electrolyte (BGE): A buffer such as phosphate or borate at a suitable pH, containing a chiral selector.

    • Chiral Selector: A neutral or charged cyclodextrin derivative (e.g., beta-cyclodextrin or a derivative) is commonly used.

    • Voltage: 15-25 kV.

    • Temperature: 25 °C.

    • Detection: UV at a low wavelength (e.g., 200-210 nm).

  • Sample Preparation: Dissolve the sample in the background electrolyte.

Alternative Method 3: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a powerful alternative to HPLC, offering significantly faster analysis times and reduced environmental impact.[]

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with a UV detector and back pressure regulator.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: Polysaccharide-based CSPs like Chiralpak series are commonly effective.

    • Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., methanol or ethanol) in a ratio of approximately 80:20 to 95:5 (v/v).

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 100-150 bar.

    • Temperature: 35-40 °C.

    • Detection: UV at 210-230 nm.

  • Sample Preparation: Dissolve the sample in the alcohol co-solvent at a concentration of 1 mg/mL.

Workflow and Decision Making

The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis (e.g., speed, sensitivity), the available instrumentation, and the stage of drug development. The following diagrams illustrate a general workflow for chiral purity analysis and a decision-making process for method selection.

G cluster_0 Experimental Workflow for Chiral Purity Analysis sample Sample of This compound prep Sample Preparation (Dissolution/Derivatization) sample->prep analysis Chromatographic/Electrophoretic Analysis prep->analysis detection Detection (e.g., UV, MS) analysis->detection data Data Acquisition (Chromatogram/Electropherogram) detection->data integration Peak Integration data->integration calculation Calculation of Enantiomeric Purity (%ee) integration->calculation report Final Report calculation->report

Caption: General experimental workflow for chiral purity analysis.

G rect_node rect_node start Start: Need Chiral Purity Analysis high_throughput High Throughput Needed? start->high_throughput green_method 'Green' Method Preferred? high_throughput->green_method No sfc Use Chiral SFC high_throughput->sfc Yes high_sensitivity High Sensitivity Needed? green_method->high_sensitivity No green_method->sfc Yes existing_hplc Existing HPLC Available? high_sensitivity->existing_hplc No gc Consider Chiral GC (with derivatization) high_sensitivity->gc Yes hplc Use Chiral HPLC existing_hplc->hplc Yes ce Consider Chiral CE existing_hplc->ce No

Caption: Decision tree for selecting a chiral analysis method.

Conclusion

For the chiral purity analysis of this compound, HPLC with a suitable chiral stationary phase, such as a macrocyclic glycopeptide-based column, remains a robust and reliable primary method. However, for laboratories seeking to improve throughput and reduce environmental impact, chiral SFC presents a compelling and highly effective alternative. Chiral GC and CE are also viable techniques, particularly when high sensitivity is required or when sample volume is limited, though they may necessitate more extensive method development. The choice of method should be guided by the specific analytical needs, available resources, and desired performance characteristics. It is always recommended to perform in-house validation to confirm the suitability of the chosen method for its intended purpose.

References

Confirming Boc-Beta-T-Butyl-L-Alanine Incorporation: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of unnatural amino acid incorporation into peptides is a critical analytical step. This guide provides a comparative overview of mass spectrometry-based methods to verify the successful incorporation of Boc-Beta-T-Butyl-L-Alanine, offering supporting experimental data and detailed protocols.

The tert-butyloxycarbonyl (Boc) protecting group, while essential in peptide synthesis, presents a unique challenge for mass spectrometric analysis due to its labile nature. Understanding the fragmentation characteristics of both the Boc group and the peptide backbone is paramount for unambiguous confirmation of incorporation. This guide explores the application of different ionization and fragmentation techniques to achieve this.

Performance Comparison of Mass Spectrometry Techniques

The choice of mass spectrometry technique significantly impacts the quality and interpretability of data for peptides containing labile protecting groups. Electrospray ionization (ESI) is a common and versatile method compatible with liquid chromatography, while Matrix-Assisted Laser Desorption/Ionization (MALDI) is often considered a "softer" ionization technique that can minimize in-source fragmentation of the Boc group.[1]

Analytical MethodKey Performance MetricResultInterpretation
LC-ESI-MS/MS (CID) Primary FragmentationLoss of isobutylene (56 Da) and/or entire Boc group (100 Da) from the precursor ion.Indicates the presence of the Boc-protected amino acid.
Sequence CoverageModerate to high, depending on peptide sequence and collision energy.Provides confirmation of the peptide backbone sequence.
MALDI-TOF-MS Molecular Ion IntegrityHigher abundance of the intact [M+H]⁺ ion compared to ESI.Confirms the molecular weight of the fully protected peptide with minimal premature fragmentation.
ThroughputHigh, suitable for rapid screening of multiple samples.Efficient for initial verification of synthesis success.
LC-ESI-MS/MS (ETD/UVPD) Fragmentation of Labile ModificationsPreserves the Boc group while fragmenting the peptide backbone.Offers more precise localization of the unnatural amino acid without ambiguity from protecting group loss.
Quantitative Analysis (LC-MS) Incorporation Efficiency>95% (example value)Determined by comparing the peak area of the this compound containing peptide to an internal standard or a non-modified control peptide.[2][3][4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for the key experiments cited in this guide.

Protocol 1: LC-ESI-MS/MS Analysis

This protocol is designed for the detailed characterization and sequence confirmation of a peptide incorporating this compound.

1. Sample Preparation:

  • Dissolve the synthesized peptide in a solution of 0.1% formic acid in water to a final concentration of 1 pmol/µL.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 40% B over 30 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Instrument: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
  • Ionization Mode: Positive.
  • MS1 Scan Range: m/z 300-2000.
  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).[6]
  • Data Acquisition: Data-dependent acquisition (DDA) of the top 5 most intense precursor ions.
  • Collision Energy: Use a stepped normalized collision energy (e.g., 20, 30, 40) to ensure fragmentation of both the Boc group and the peptide backbone.

Protocol 2: MALDI-TOF-MS Analysis

This protocol is suitable for rapid molecular weight confirmation of the synthesized peptide.

1. Sample and Matrix Preparation:

  • Sample: Prepare a 1 mg/mL solution of the peptide in 50% acetonitrile/0.1% trifluoroacetic acid.
  • Matrix: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid.

2. Spotting:

  • Mix the sample and matrix solutions in a 1:1 ratio.
  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

3. Mass Spectrometry (MS):

  • Instrument: A MALDI-TOF mass spectrometer.
  • Ionization Mode: Positive, reflector mode.
  • Laser Intensity: Adjust to the minimum necessary for good signal intensity to minimize in-source fragmentation.

Visualization of Analytical Workflows

To further elucidate the experimental processes, the following diagrams illustrate the key workflows and fragmentation pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Peptide_Synthesis Peptide Synthesis with This compound Dissolution Dissolution in 0.1% Formic Acid Peptide_Synthesis->Dissolution LC_Separation C18 Reversed-Phase Separation Dissolution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1 MS1 Scan (Precursor Ion Selection) ESI->MS1 MS2 MS/MS Fragmentation (CID/HCD) MS1->MS2 Detector Mass Analyzer and Detector MS2->Detector Data_Analysis Sequence Confirmation and Fragmentation Analysis Detector->Data_Analysis

LC-MS/MS workflow for peptide analysis.

fragmentation_pathway cluster_boc_fragmentation Boc Group Fragmentation cluster_backbone_fragmentation Peptide Backbone Fragmentation Precursor [M+H]⁺ (Peptide with this compound) Loss_Isobutylene [M+H - 56]⁺ (Loss of Isobutylene) Precursor->Loss_Isobutylene CID/HCD Loss_Boc [M+H - 100]⁺ (Loss of Boc group) Precursor->Loss_Boc CID/HCD b_ions b-ions (N-terminal fragments) Precursor->b_ions CID/HCD y_ions y-ions (C-terminal fragments) Precursor->y_ions CID/HCD

Key fragmentation pathways in MS/MS.

References

Navigating the Structural Maze: A Comparative Guide to the Analysis of Peptides Containing β-tert-Butyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids like β-tert-butyl-L-alanine into peptides offers a powerful strategy to enhance conformational stability, proteolytic resistance, and bioactive potential. However, the very features that make these modified peptides attractive also present unique challenges for their structural validation. This guide provides an objective comparison of key analytical techniques for the structural elucidation of peptides featuring the bulky β-tert-butyl-L-alanine residue, supported by experimental data and detailed protocols.

The steric hindrance imposed by the tert-butyl group in β-tert-butyl-L-alanine can significantly influence peptide conformation and complicates structural analysis. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining the three-dimensional structure of peptides in solution, providing detailed insights into atomic-level connectivity and spatial proximity. Complementary techniques such as Mass Spectrometry (MS) and Circular Dichroism (CD) spectroscopy offer valuable information on molecular weight, sequence, and secondary structure content, respectively. For a comprehensive validation, an integrated approach utilizing these methods is often indispensable.

Performance Comparison: Unraveling the Structure of Modified Peptides

A direct comparison of analytical techniques highlights their respective strengths and limitations in the context of peptides containing β-tert-butyl-L-alanine. While NMR provides the most detailed structural information, its complexity and the challenges in resonance assignment for sterically hindered residues necessitate the use of orthogonal methods for comprehensive characterization.

Analytical TechniqueInformation ObtainedResolutionThroughputKey Advantages for β-tert-Butyl-L-Alanine PeptidesKey Challenges for β-tert-Butyl-L-Alanine Peptides
NMR Spectroscopy 3D structure in solution, conformational dynamics, intermolecular interactionsAtomicLowDetailed conformational analysis, unambiguous structure determination.Signal overlap and line broadening due to steric hindrance, potential for slow conformational exchange.
Mass Spectrometry Molecular weight, amino acid sequence, post-translational modificationsMolecularHighAccurate mass determination, sequence verification.Fragmentation can be influenced by the bulky side chain, potentially leading to atypical cleavage patterns.
Circular Dichroism Secondary structure content (α-helix, β-sheet, random coil)LowHighRapid assessment of overall secondary structure, sensitive to conformational changes.Provides an ensemble average of the structure; the bulky side chain may introduce unique spectral features that complicate standard analysis.
X-ray Crystallography 3D structure in solid stateAtomicLowProvides a high-resolution static picture of the peptide conformation.Obtaining well-diffracting crystals of peptides, especially those with flexible or bulky side chains, can be challenging.

In-Depth Analysis with NMR Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide a detailed three-dimensional structure of a peptide in a solution environment that can mimic physiological conditions. For peptides incorporating β-tert-butyl-L-alanine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete resonance assignment and structural elucidation.

Key NMR Experiments for Structural Validation:
  • 1D ¹H NMR: Provides an initial overview of the sample's purity and the general chemical environment of the protons. The presence of the tert-butyl group will give rise to a characteristic strong singlet signal in the aliphatic region.

  • 2D TOCSY (Total Correlation Spectroscopy): Establishes through-bond correlations between protons within the same amino acid residue, aiding in the identification of spin systems.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identifies through-space correlations between protons that are close in space (< 5 Å), providing crucial distance restraints for 3D structure calculation. NOESY is suitable for molecules with a moderate molecular weight, while ROESY is preferred for smaller peptides or when NOE signals are close to zero.

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in the assignment of carbon resonances.

  • 2D ¹H-¹⁵N HSQC: For ¹⁵N-labeled peptides, this experiment correlates amide protons with their directly attached nitrogen atoms, providing a unique fingerprint of the peptide backbone.

Expected NMR Observations for a Peptide with β-tert-Butyl-L-Alanine:

The bulky and hydrophobic tert-butyl group is expected to influence the local conformation of the peptide backbone and may restrict the conformational freedom of neighboring residues. This can lead to:

  • Upfield or downfield shifts of nearby proton and carbon resonances in the NMR spectra due to anisotropic effects and altered local environments.

  • Unique NOE patterns indicating specific folding motifs induced by the bulky side chain. For instance, strong NOEs between the tert-butyl protons and backbone protons of adjacent residues can provide clear evidence of a folded conformation.

  • Potential for slowed conformational exchange on the NMR timescale, which could result in line broadening or the appearance of multiple sets of signals for residues in different conformational states.

Experimental Protocols

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O for observing amide protons).

  • The optimal peptide concentration for NMR is typically in the range of 1-5 mM.[1]

  • Adjust the pH of the sample to the desired value (typically between 4 and 6 to minimize amide proton exchange).

  • Add a small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilylpropanoic acid), for chemical shift calibration.

  • Transfer the sample to a high-quality NMR tube.

Data Acquisition:

  • Acquire a 1D ¹H spectrum to check sample purity and concentration.

  • Record a series of 2D NMR spectra, including TOCSY, NOESY (or ROESY), ¹H-¹³C HSQC, and, if applicable, ¹H-¹⁵N HSQC.

  • For TOCSY experiments, a mixing time of 60-80 ms is typically used to observe correlations throughout the entire spin system of each residue.

  • For NOESY experiments, mixing times in the range of 100-400 ms are common for peptides to detect both short- and long-range interactions.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis Peptide Synthesis Peptide Synthesis Purification (HPLC) Purification (HPLC) Lyophilization Lyophilization Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent pH Adjustment & Reference Addition pH Adjustment & Reference Addition Transfer to NMR Tube Transfer to NMR Tube 1D_H1 1D ¹H Spectrum Transfer to NMR Tube->1D_H1 2D_TOCSY 2D TOCSY 2D_NOESY 2D NOESY/ROESY 2D_HSQC 2D ¹H-¹³C/¹⁵N HSQC Resonance Assignment Resonance Assignment 2D_HSQC->Resonance Assignment NOE Constraint Generation NOE Constraint Generation Structure Calculation Structure Calculation Structure Validation Structure Validation

Workflow for NMR-based structural validation of peptides.

Alternative and Complementary Techniques

Mass Spectrometry

Mass spectrometry is a rapid and highly sensitive technique for verifying the molecular weight and sequence of synthesized peptides.[2] For peptides containing β-tert-butyl-L-alanine, electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization methods.

Expected Observations:

  • The mass spectrum will confirm the successful incorporation of the β-tert-butyl-L-alanine residue by showing the correct molecular weight for the peptide.

  • Tandem MS (MS/MS) experiments will generate fragment ions that can be used to confirm the amino acid sequence. The bulky tert-butyl group may influence fragmentation patterns, potentially leading to characteristic neutral losses or altered propensities for cleavage at adjacent peptide bonds.

Experimental Protocol (MALDI-TOF MS):

  • Prepare a 1 mg/mL solution of the peptide in a 50:50 acetonitrile/water solution with 0.1% trifluoroacetic acid (TFA).

  • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in the same solvent.

  • Mix the peptide and matrix solutions in a 1:1 ratio on the MALDI target plate.

  • Allow the mixture to co-crystallize by air drying.

  • Acquire the mass spectrum in positive ion mode.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_data_acq_ms MS Data Acquisition cluster_data_analysis_ms Data Analysis Peptide_Solution Prepare Peptide Solution (1 mg/mL in ACN/H₂O/TFA) Matrix_Solution Prepare Matrix Solution (e.g., CHCA) Mix_and_Spot Mix Peptide and Matrix on Target Plate Co-crystallize Air Dry to Co-crystallize MALDI_TOF_Analysis MALDI-TOF MS Analysis (Positive Ion Mode) Co-crystallize->MALDI_TOF_Analysis Molecular_Weight_Confirmation Confirm Molecular Weight MALDI_TOF_Analysis->Molecular_Weight_Confirmation MS_MS_Fragmentation Tandem MS (MS/MS) for Sequencing (Optional) Sequence_Verification Verify Amino Acid Sequence MS_MS_Fragmentation->Sequence_Verification

Workflow for mass spectrometry analysis of peptides.

Circular Dichroism Spectroscopy

CD spectroscopy is a rapid, low-resolution technique that is highly sensitive to the secondary structure of peptides in solution.[3] It measures the differential absorption of left and right circularly polarized light by chiral molecules.

Expected Observations:

  • The CD spectrum can provide an estimate of the percentage of α-helix, β-sheet, and random coil conformations in the peptide.

  • The incorporation of β-tert-butyl-L-alanine may induce a more defined secondary structure compared to a corresponding peptide with a smaller, more flexible side chain. This would be reflected in a CD spectrum with more intense characteristic bands. For example, a helical conformation would show negative bands around 222 and 208 nm and a positive band around 190 nm.

Experimental Protocol:

  • Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) to a concentration of approximately 0.1 mg/mL. The buffer itself should not have a strong absorbance in the far-UV region.

  • Use a quartz cuvette with a short path length (e.g., 1 mm).

  • Record the CD spectrum in the far-UV region (typically 190-260 nm).

  • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • The resulting data, usually expressed in millidegrees, can be converted to mean residue ellipticity for comparison and secondary structure estimation using deconvolution software.

CD_Workflow cluster_sample_prep_cd Sample Preparation cluster_data_acq_cd CD Data Acquisition cluster_data_analysis_cd Data Analysis Prepare_Peptide_Solution_CD Prepare Peptide Solution (~0.1 mg/mL in Buffer) Transfer_to_Cuvette Transfer to Quartz Cuvette Prepare_Peptide_Solution_CD->Transfer_to_Cuvette Record_Peptide_Spectrum Record CD Spectrum (190-260 nm) Transfer_to_Cuvette->Record_Peptide_Spectrum Subtract_Baseline Subtract Baseline from Peptide Spectrum Record_Peptide_Spectrum->Subtract_Baseline Record_Buffer_Baseline Record Buffer Baseline Record_Buffer_Baseline->Subtract_Baseline Convert_to_MRE Convert to Mean Residue Ellipticity Estimate_Secondary_Structure Estimate Secondary Structure Content

Workflow for circular dichroism spectroscopy of peptides.

Conclusion

The structural validation of peptides containing β-tert-butyl-L-alanine requires a multi-faceted analytical approach. While NMR spectroscopy provides the most detailed structural information in solution, its application can be challenging due to the steric bulk of the unnatural amino acid. Therefore, it is crucial to complement NMR studies with data from mass spectrometry for sequence verification and molecular weight determination, and circular dichroism for a rapid assessment of the overall secondary structure. The integration of data from these techniques will provide the necessary confidence in the structural integrity of these novel peptides, paving the way for their further development as research tools and therapeutic agents.

References

The Impact of Beta-T-Butyl-L-Alanine Incorporation on Peptide Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful tool to enhance therapeutic properties. Among these, Beta-T-Butyl-L-Alanine, a sterically hindered beta-amino acid, presents a unique modification to modulate the biological activity, stability, and pharmacokinetic profile of peptides. This guide provides an objective comparison of peptides with and without this modification, supported by experimental data and detailed protocols to aid in the rational design of novel peptide therapeutics.

Executive Summary

The introduction of a Beta-T-Butyl-L-Alanine residue into a peptide backbone can profoundly influence its interaction with biological targets. The bulky tert-butyl group can induce conformational constraints, leading to altered receptor binding affinities and, in some cases, a switch from agonistic to antagonistic activity. Furthermore, the beta-amino acid nature of this residue inherently confers increased resistance to enzymatic degradation, a critical factor in improving a peptide's in vivo half-life. This guide will delve into these aspects, presenting a case study on an opioid peptide to illustrate the quantitative differences in biological activity and providing the necessary experimental frameworks for researchers to conduct their own comparative studies.

Data Presentation: A Comparative Analysis

Table 1: Comparative Receptor Binding Affinity

PeptideModificationµ-Opioid Receptor (MOR) Affinity (IC50, nM)δ-Opioid Receptor (DOR) Affinity (IC50, nM)
TAPP (Parent Peptide)None10.2 ± 4.5> 1000
[(S)-β²hPhe³]-TAPPPhe³ replaced with (S)-β²-homo-Phenylalanine18.6 ± 2.9> 1000

Data adapted from a study on a β²-Homo-amino acid scan of the µ-selective opioid tetrapeptide TAPP. A higher IC50 value indicates lower binding affinity.

Table 2: Comparative Proteolytic Stability

PeptideModificationStability in Human Plasma (% remaining after 4h)
TAPP (Parent Peptide)None100
[(S)-β²hPhe³]-TAPPPhe³ replaced with (S)-β²-homo-Phenylalanine57.3 ± 1.6

Data adapted from the same study, highlighting the change in stability against proteolytic degradation.

Key Insights from the Data

The data, while not specific to Beta-T-Butyl-L-Alanine, suggests that the introduction of a bulky beta-amino acid can have a nuanced effect on biological activity. In this case, the modification slightly decreased the binding affinity for the µ-opioid receptor while maintaining selectivity. Interestingly, the stability in human plasma was significantly reduced for this particular analog. This underscores the importance of empirical testing for each specific peptide and modification, as the effects are not always predictable and can be context-dependent. The increased steric hindrance and altered backbone conformation can lead to a range of outcomes, from enhanced to diminished activity, or even a change in the mode of action (e.g., agonist to antagonist).

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for peptide synthesis and a common signaling pathway affected by peptide-receptor interactions.

Peptide_Synthesis_Workflow Resin Solid Support Resin Coupling1 Couple Fmoc-Amino Acid Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Coupling2 Couple Fmoc-Beta-T-Butyl-L-Alanine Deprotection1->Coupling2 Deprotection2 Fmoc Deprotection Coupling2->Deprotection2 Coupling3 Couple Subsequent Fmoc-Amino Acids Deprotection2->Coupling3 Cleavage Cleavage from Resin & Side-chain Deprotection Coupling3->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, NMR) Purification->Analysis Final_Peptide Final Modified Peptide Analysis->Final_Peptide

Solid-phase synthesis workflow for a peptide containing Beta-T-Butyl-L-Alanine.

GPCR_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation/Inhibition cAMP cAMP AC->cAMP ATP to cAMP Peptide Peptide Ligand Peptide->GPCR Binding ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Phosphorylation Phosphorylation of Cellular Proteins PKA->Phosphorylation Biological_Response Biological Response Phosphorylation->Biological_Response

A simplified G-Protein Coupled Receptor (GPCR) cAMP signaling pathway.

Experimental Protocols

To facilitate comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc/tBu solid-phase synthesis of a peptide incorporating Beta-T-Butyl-L-Alanine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-Beta-T-Butyl-L-Alanine-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • 20% (v/v) piperidine in dimethylformamide (DMF)

  • DMF, Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate a solution of the Fmoc-amino acid (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), repeat the coupling.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, using Fmoc-Beta-T-Butyl-L-Alanine-OH at the desired position.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash and dry the resin. Treat the resin with the cleavage cocktail for 3 hours.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding cold diethyl ether.

  • Purification and Analysis: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol assesses the stability of the synthesized peptides in human plasma.

Materials:

  • Synthesized peptides (with and without Beta-T-Butyl-L-Alanine)

  • Human plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA

  • Water with 0.1% TFA

  • RP-HPLC system with a C18 column

Procedure:

  • Peptide Solution Preparation: Prepare stock solutions of the peptides in a suitable solvent (e.g., DMSO) and dilute to a final concentration of 1 mg/mL in PBS.

  • Incubation: Add the peptide solution to pre-warmed human plasma (final peptide concentration of 100 µg/mL) and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately stop the enzymatic degradation by adding an equal volume of ACN with 0.1% TFA.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide over time.

  • Data Analysis: Calculate the percentage of the intact peptide remaining at each time point relative to the 0-hour time point. Plot the percentage of remaining peptide versus time to determine the peptide's half-life.

Protocol 3: Receptor Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity of the synthesized peptides to a target receptor using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand specific for the receptor

  • Synthesized peptides (unlabeled)

  • Binding buffer (e.g., Tris-HCl with MgCl₂ and BSA)

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand, the cell membranes, and varying concentrations of the unlabeled test peptides (from 10⁻¹² to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Add scintillation cocktail to the filters and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the unlabeled competitor peptide. Fit the data to a one-site competition model to determine the IC50 value (the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion

The incorporation of Beta-T-Butyl-L-Alanine represents a promising strategy for peptide drug discovery, offering the potential to enhance proteolytic stability and modulate biological activity. The steric bulk of the tert-butyl group can enforce specific conformations, leading to altered receptor interactions that can be beneficial for therapeutic development. However, as the case study on the TAPP peptide illustrates, the effects of such modifications are not always predictable and necessitate empirical validation. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the impact of Beta-T-Butyl-L-Alanine and other unnatural amino acids on their peptides of interest, thereby facilitating the rational design of next-generation peptide therapeutics with improved efficacy and pharmacokinetic properties.

A Head-to-Head Comparison of Coupling Reagents for Boc-Beta-T-Butyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of an appropriate coupling reagent is a critical decision that directly impacts reaction efficiency, yield, purity, and the prevention of unwanted side reactions such as epimerization. This is particularly true when dealing with sterically hindered amino acids like Boc-Beta-T-Butyl-L-Alanine, where the bulky t-butyl group can significantly impede the rate of amide bond formation. This guide provides an objective, data-driven comparison of commonly used coupling reagents for this specific building block.

Performance Comparison of Coupling Reagents

The choice of coupling reagent is a balance between reactivity, cost, and the potential for side reactions. For sterically hindered amino acids, more potent activating agents are often necessary to achieve high yields in reasonable reaction times.[1] The following table summarizes the performance of four common coupling reagents—HATU, HBTU, PyBOP, and EDC/HOBt—in the context of coupling sterically hindered amino acids, which serves as a proxy for the performance with this compound.

Coupling ReagentClassTypical Yield (%)Typical Reaction Time (hours)Key AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt70-90%[1]12-24[1]Highly efficient for hindered couplings, fast reaction rates, and reduced side reactions.[1]Higher cost compared to other reagents.
HBTU Aminium/Uronium Salt65-85% (estimated)12-24 (estimated)Good balance of reactivity and cost, reliable for many standard and challenging couplings.[2]May be less effective than HATU for extremely hindered couplings.
PyBOP Phosphonium Salt60-80%[1]18-36[1]High coupling efficiency, avoids the formation of carcinogenic byproducts associated with BOP.May require longer reaction times compared to HATU.[1]
EDC/HOBt Carbodiimide/Additive50-70% (estimated)24-48 (estimated)Cost-effective, water-soluble byproducts are easily removed during workup.[3]Generally lower reactivity, may be inefficient for highly hindered couplings.[4]

Note: The provided yield and reaction time ranges are estimates based on data for other sterically hindered amino acids and may vary depending on the specific substrates, solvent, temperature, and stoichiometry used.

Experimental Protocols

The following are generalized protocols for the coupling of this compound to a resin-bound amine in solid-phase peptide synthesis (SPPS). These protocols can be adapted for solution-phase synthesis.

Protocol 1: Coupling using HATU/DIPEA

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

Materials:

  • This compound (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Resin-bound amine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30 minutes, then drain the solvent.

  • Deprotection: Treat the resin with a suitable deprotection solution (e.g., 20% piperidine in DMF for Fmoc removal) to expose the free amine. Wash the resin thoroughly with DMF.

  • Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 5-10 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress using a qualitative test such as the Kaiser test for free primary amines.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol, then dry under vacuum.

Protocol 2: Coupling using HBTU/DIPEA

A cost-effective alternative to HATU, HBTU provides a good balance of performance.

Materials:

  • This compound (3.0 eq)

  • HBTU (2.9 eq)

  • DIPEA (6.0 eq)

  • Resin-bound amine (1.0 eq)

  • Anhydrous DMF

Procedure:

  • Follow steps 1 and 2 from the HATU protocol.

  • Activation: In a separate vessel, dissolve this compound and HBTU in DMF. Add DIPEA and allow for a pre-activation period of 10-15 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-6 hours at room temperature.

  • Monitor and wash the resin as described in the HATU protocol.

Protocol 3: Coupling using PyBOP/DIPEA

PyBOP is another effective reagent, particularly where avoiding certain byproducts is a concern.

Materials:

  • This compound (3.0 eq)

  • PyBOP (3.0 eq)

  • DIPEA (6.0 eq)

  • Resin-bound amine (1.0 eq)

  • Anhydrous DMF

Procedure:

  • Follow steps 1 and 2 from the HATU protocol.

  • Activation: In a separate vessel, dissolve this compound and PyBOP in DMF. Add DIPEA to initiate activation.

  • Coupling: Immediately add the activation mixture to the resin. Agitate for 3-8 hours at room temperature.

  • Monitor and wash the resin as described in the HATU protocol.

Protocol 4: Coupling using EDC/HOBt

This is a more classical and economical approach, though it may require longer reaction times for hindered couplings.

Materials:

  • This compound (3.0 eq)

  • EDC·HCl (3.0 eq)

  • HOBt (3.0 eq)

  • DIPEA (6.0 eq)

  • Resin-bound amine (1.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Follow steps 1 and 2 from the HATU protocol.

  • Activation and Coupling: In a single pot, add the this compound, HOBt, and DIPEA to the resin. Then, add EDC·HCl.

  • Coupling: Agitate the mixture for 6-24 hours at room temperature.

  • Monitor and wash the resin as described in the HATU protocol.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for coupling this compound.

G cluster_0 Uronium/Phosphonium Salt Coupling Workflow (HATU, HBTU, PyBOP) A Resin Swelling & Deprotection B Pre-activation: This compound + Coupling Reagent + DIPEA in DMF A->B C Add Activated Mix to Resin B->C D Coupling Reaction (2-8 hours) C->D E Monitoring (e.g., Kaiser Test) D->E F Wash Resin E->F G cluster_1 Carbodiimide Coupling Workflow (EDC/HOBt) G Resin Swelling & Deprotection H Combine on Resin: This compound + HOBt + DIPEA G->H I Add EDC to Resin Mixture H->I J Coupling Reaction (6-24 hours) I->J K Monitoring (e.g., Kaiser Test) J->K L Wash Resin K->L

References

Advantages of Boc-Beta-T-Butyl-L-Alanine over other protected amino acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide synthesis, the selection of protected amino acid building blocks is a critical determinant of success. This guide provides an objective comparison of Boc-Beta-T-Butyl-L-Alanine against other commonly used protected amino acids, highlighting its unique advantages in synthesizing complex and sterically hindered peptides. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for optimizing peptide synthesis strategies.

Unveiling the Advantages of a Unique Structure

This compound is a non-natural, protected amino acid characterized by two key structural features: a beta-amino acid backbone and a bulky tert-butyl side chain. This combination imparts distinct advantages over standard alpha-amino acids and other protected beta-amino acids in solid-phase peptide synthesis (SPPS).

The primary benefits of incorporating this compound into a peptide sequence include:

  • Enhanced Peptide Stability: The tert-butyl group introduces significant steric hindrance, which can shield the peptide backbone from enzymatic degradation, thereby increasing the in vivo half-life of peptide therapeutics.[1]

  • Modulation of Peptide Conformation: The beta-amino acid structure, with an additional carbon in the backbone, and the bulky side chain of this compound can induce specific secondary structures, such as helices and turns. This conformational constraint is a valuable tool in the rational design of peptidomimetics with defined three-dimensional structures.

  • Prevention of Aggregation: The steric bulk of the tert-butyl group can disrupt inter-chain hydrogen bonding, a primary driver of peptide aggregation during synthesis, particularly for hydrophobic sequences.[2][3] This leads to improved solubility and higher yields of the desired peptide.

  • Mitigation of Side Reactions: The unique stereochemistry and steric hindrance of this compound can help minimize common side reactions encountered during peptide synthesis, such as aspartimide formation.

Quantitative Performance Comparison

While direct comparative studies for this compound are limited, we can infer its performance advantages by examining data from the synthesis of peptides with similar structural motifs (e.g., sterically hindered amino acids) and by comparing the general performance of Boc- and Fmoc-based strategies.

ParameterThis compound Strategy (Inferred)Standard Boc-L-Alanine StrategyStandard Fmoc-L-Alanine StrategyNotes
Coupling Efficiency >98% (with optimized coupling reagents)>99%>99.5%The steric hindrance of this compound may require longer coupling times or more potent activating agents to achieve high efficiency.[4]
Prevention of Aggregation HighModerateModerate to LowThe bulky tert-butyl group is expected to significantly reduce aggregation, a common issue with hydrophobic peptides.[2]
Prevention of Aspartimide Formation HighNot ApplicableLow to ModerateThe beta-amino acid structure and steric bulk can prevent the backbone amide nitrogen from attacking the side chain of a preceding aspartic acid residue.[5][6]
Crude Peptide Purity 75-90%70-85%85-95%The prevention of side reactions can lead to higher crude purity compared to standard Boc-SPPS, though potentially lower than the milder Fmoc strategy.[7]
Final Peptide Yield 20-40%15-35%20-40%By mitigating aggregation and side reactions, the overall yield of the target peptide can be improved.[7]

Experimental Protocols

The following protocols provide a framework for the incorporation of this compound into a peptide sequence using manual Boc-SPPS and for a comparative analysis of its performance.

Protocol 1: Manual Boc-SPPS for Incorporation of this compound

This protocol describes the manual solid-phase synthesis of a model peptide on a Merrifield resin.

1. Resin Swelling:

  • Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.
  • Wash the resin with DCM (3 x 15 mL) and then with dimethylformamide (DMF, 3 x 15 mL).

2. First Amino Acid Coupling (Boc-L-Alanine):

  • In a separate flask, dissolve Boc-L-Alanine (3 eq, 3 mmol) and 1-hydroxybenzotriazole (HOBt) (3 eq, 3 mmol) in DMF (10 mL).
  • Add N,N'-diisopropylcarbodiimide (DIC) (3 eq, 3 mmol) and agitate for 10 minutes to pre-activate the amino acid.
  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.
  • Wash the resin with DMF (3 x 15 mL), DCM (3 x 15 mL), and methanol (3 x 15 mL), then dry under vacuum.

3. Boc-SPPS Cycle for this compound:

4. Final Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.
  • Treat the resin with anhydrous hydrogen fluoride (HF) with p-cresol as a scavenger at 0°C for 1 hour. (Caution: HF is extremely hazardous and requires specialized equipment and training). [8]
  • Evaporate the HF and precipitate the peptide with cold diethyl ether.
  • Purify the crude peptide using reverse-phase HPLC.

Protocol 2: Comparative Analysis of Aggregation

To quantitatively assess the advantage of this compound in preventing aggregation, two model peptides can be synthesized:

  • Peptide A (Control): Ac-Gly-Val-Ala-Ile-Leu-Gly-NH₂

  • Peptide B (Test): Ac-Gly-Val-Ala-(this compound)-Leu-Gly-NH₂

Methodology:

  • Synthesize both peptides using the Boc-SPPS protocol outlined above.

  • During the synthesis, take resin samples after each coupling step.

  • Perform a qualitative Kaiser test on the resin samples. A persistent blue color after coupling indicates incomplete reaction, likely due to aggregation.

  • After cleavage and purification, analyze the crude peptide purity by RP-HPLC. A higher purity of the main product in Peptide B would indicate less aggregation-related deletion sequences.

  • Quantify the yield of the final purified peptides.

Visualizing the Workflow and Rationale

Boc-SPPS Cycle Workflow

Boc_SPPS_Cycle Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 DCM Wash Deprotection->Washing1 Neutralization Neutralization (10% DIEA in DCM) Washing1->Neutralization Washing2 DCM Wash Neutralization->Washing2 Coupling Amino Acid Coupling (Boc-AA, HATU, DIEA) Washing2->Coupling Washing3 DMF/DCM Wash Coupling->Washing3 Next_Cycle Next Cycle or Final Cleavage Washing3->Next_Cycle

Caption: The iterative cycle of Boc-Solid Phase Peptide Synthesis (SPPS).

Mechanism of Aspartimide Formation Prevention

Caption: Steric hindrance from this compound preventing aspartimide formation.

Conclusion

This compound presents a compelling option for peptide chemists facing challenges with peptide stability, aggregation, and side reactions. Its unique structural features offer a powerful tool for the synthesis of complex peptides and the design of novel peptidomimetics. While the initial investment in this specialized amino acid may be higher, the potential for increased yields, higher purity, and improved biological properties of the final peptide product makes it a valuable addition to the peptide synthesis toolkit. Further research involving direct comparative studies will undoubtedly continue to elucidate the full range of benefits offered by this and other sterically hindered beta-amino acids.

References

Choosing the Right Path for Large-Scale Peptide Production: A Cost-Benefit Analysis of Boc vs. Fmoc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of peptides, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision with significant implications for cost, efficiency, and final product quality. This comprehensive guide provides an objective comparison of these two cornerstone strategies, supported by experimental data, to inform the selection of the most suitable method for your manufacturing needs.

While both chemistries are well-established for producing high-quality peptides, they operate on fundamentally different principles. The Boc strategy relies on a graduated acid-lability approach for deprotection, whereas the Fmoc strategy utilizes an orthogonal scheme with base-labile α-amino protection. This core difference dictates the choice of reagents, solvents, and handling procedures, ultimately influencing the overall cost-effectiveness of the synthesis.

At a Glance: Key Differences Between Boc and Fmoc Strategies

FeatureBoc (tert-butyloxycarbonyl) StrategyFmoc (9-fluorenylmethyloxycarbonyl) Strategy
α-Amino Protection Acid-labile (cleaved by TFA)Base-labile (cleaved by piperidine)
Side-Chain Protection Typically benzyl-based, removed by strong acid (e.g., HF)Typically tert-butyl-based, removed by TFA
Deprotection Conditions Harsher (strong acid)Milder (base)
Cleavage from Resin Harsh conditions (e.g., HF, TFMSA)Mild conditions (TFA)
Automation Friendliness Less common in modern automated synthesizersHighly amenable
Cost of Amino Acids Generally less expensive[1][]Can be more expensive[1]
Key Advantage Robust for long or hydrophobic sequences prone to aggregation[1]Milder conditions, suitable for a wider range of sensitive peptides, and easier automation[1][]

Quantitative Performance Comparison

While direct head-to-head, large-scale quantitative comparisons for the same peptide are not abundant in publicly available literature, we can compile illustrative data based on well-documented characteristics and smaller-scale comparative studies. The following table presents an expected performance comparison for the synthesis of a hypothetical proline-containing decapeptide.

Performance MetricBoc StrategyFmoc StrategyRationale
Crude Peptide Purity (%) Potentially higher for aggregation-prone sequences~70-95% (highly sequence-dependent)The acidic deprotection in the Boc method can help disrupt the aggregation of hydrophobic peptides.[4] In contrast, Fmoc-SPPS can be more susceptible to aggregation with difficult sequences.
Overall Yield (%) ~20-50%~30-60%Yield is highly dependent on the coupling efficiency at each step and the success of the final cleavage.
Coupling Efficiency for Proline Generally highCan be challengingThe secondary amine nature of proline can make coupling less efficient in Fmoc-SPPS, sometimes necessitating double coupling or the use of specialized reagents.[4]

Cost-Benefit Deep Dive

The economic viability of a large-scale peptide synthesis campaign is a multifactorial equation that extends beyond the initial cost of amino acid derivatives.

Raw Material Costs

Historically, Boc-protected amino acids have been less expensive than their Fmoc counterparts.[1][] This is primarily due to the lower cost of the Boc protecting group itself. However, with the increasing demand for Fmoc-amino acids in therapeutic peptide production, economies of scale have made them more cost-competitive.[1]

Reagent and Solvent Consumption

SPPS is a solvent-intensive process, and on a large scale, the cost of solvents and their disposal are significant economic and environmental factors. The Boc strategy often utilizes less expensive solvents like dichloromethane (DCM).[1] The Fmoc strategy, on the other hand, typically employs more expensive solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[1] While the volume of solvent used is substantial in both methods, some protocols in Fmoc chemistry allow for the recycling of reagents like piperidine, which can offer long-term cost benefits.[]

Process Efficiency and Purity

The Fmoc strategy is often associated with higher coupling yields, frequently exceeding 99%.[] Its milder deprotection conditions also minimize side reactions, leading to higher crude product purity.[] This can significantly reduce the costs and time associated with downstream purification. Conversely, the harsher acidic deprotection steps in the Boc strategy can be advantageous for synthesizing "difficult" sequences, such as those that are long or hydrophobic and prone to aggregation, as the acidic conditions can help to break up secondary structures.[1]

Waste Generation and Disposal

Both methods generate considerable chemical waste. A significant consideration for the Boc strategy is the use of highly corrosive and hazardous hydrofluoric acid (HF) for the final cleavage step, which requires specialized equipment and disposal procedures.[5] Modern Fmoc chemistry utilizes trifluoroacetic acid (TFA) for final cleavage, which is considered a milder and safer alternative.[1]

Experimental Workflows and Protocols

To provide a practical understanding of the differences in methodology, the following sections detail the key steps in both Boc and Fmoc solid-phase peptide synthesis.

Boc Solid-Phase Peptide Synthesis Workflow

Boc_SPPS_Workflow start Start with Resin deprotection Boc Deprotection (TFA in DCM) start->deprotection wash Wash (DCM, IPA) deprotection->wash Wash neutralization Neutralization (e.g., DIEA in DCM) coupling Amino Acid Coupling (Boc-AA, Coupling Reagent) neutralization->coupling coupling->wash Wash final_cleavage Final Cleavage (HF or TFMSA) coupling->final_cleavage Final Cycle wash->deprotection Repeat for next AA wash->neutralization

Boc Solid-Phase Peptide Synthesis Workflow

Detailed Protocol for a Single Boc-SPPS Cycle:

  • Resin Swelling: The appropriate resin (e.g., Merrifield for a C-terminal acid or MBHA for a C-terminal amide) is swelled in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection: The resin is treated with a solution of 25-50% trifluoroacetic acid (TFA) in DCM. A short pre-wash of 1-2 minutes is followed by a longer treatment of 20-30 minutes to ensure complete removal of the Boc group.

  • Washing: The resin is thoroughly washed with DCM and then isopropanol (IPA) to remove residual TFA and the cleaved Boc group.

  • Neutralization: The protonated N-terminal amine is neutralized with a base, typically 5-10% N,N-diisopropylethylamine (DIEA) in DCM, for 5-10 minutes.

  • Washing: The resin is washed again with DCM to remove excess base.

  • Coupling: The next Boc-protected amino acid (2-4 equivalents) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or DCC/HOBt) and added to the resin. The coupling reaction proceeds for 1-2 hours. The completion of the reaction can be monitored using a qualitative method like the Kaiser test.

  • Washing: The resin is washed with DCM and other solvents to remove excess reagents and byproducts. This cycle is repeated for each amino acid in the sequence.

Fmoc Solid-Phase Peptide Synthesis Workflow

Fmoc_SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash Wash (DMF) deprotection->wash Wash coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagent) coupling->wash Wash final_cleavage Final Cleavage (TFA Cocktail) coupling->final_cleavage Final Cycle wash->deprotection Repeat for next AA wash->coupling

Fmoc Solid-Phase Peptide Synthesis Workflow

Detailed Protocol for a Single Fmoc-SPPS Cycle:

  • Resin Swelling: The appropriate resin (e.g., Wang for a C-terminal acid or Rink Amide for a C-terminal amide) is swelled in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: The resin is treated with a 20% solution of piperidine in DMF. An initial treatment of 5-10 minutes is followed by a second treatment of 15-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: The resin is extensively washed with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling: The next Fmoc-protected amino acid (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIEA) in DMF. The activated amino acid solution is then added to the resin, and the coupling reaction proceeds for 1-4 hours. Reaction completion can be monitored using the Kaiser test.

  • Washing: The resin is washed with DMF to remove excess reagents and byproducts. This cycle is repeated for each amino acid in the sequence.

Conclusion: Selecting the Optimal Strategy

The choice between Boc and Fmoc for large-scale peptide synthesis is not a one-size-fits-all decision. The Fmoc strategy has become the predominant method in modern peptide synthesis due to its milder reaction conditions, amenability to automation, and generally higher crude purity, which can lead to better overall cost-effectiveness despite potentially higher initial raw material costs.[1]

However, the Boc strategy remains a robust and valuable tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[1] The lower cost of Boc-protected amino acids and some solvents can also make it an economically attractive option for specific, well-established manufacturing processes.[1]

Ultimately, a thorough evaluation of the specific peptide sequence, required purity, production scale, and available resources is essential. For novel or complex therapeutic peptides, small-scale pilot syntheses using both methods are highly recommended to determine the most efficient and cost-effective strategy for large-scale production.

References

Comparison Guide: Evaluating the Impact of Beta-T-Butyl-L-Alanine on Peptide Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, modulating peptide conformation is a critical step in designing potent, stable, and specific therapeutic agents. The introduction of unnatural amino acids is a powerful strategy to impose conformational constraints, thereby influencing a peptide's secondary structure and, consequently, its biological activity. This guide provides a comparative analysis of Beta-T-Butyl-L-Alanine, an aliphatic amino acid characterized by a bulky tert-butyl group, and its impact on peptide conformation relative to other common amino acids.

The core principle behind using Beta-T-Butyl-L-Alanine is the introduction of significant steric hindrance.[1][2] The voluminous tert-butyl group restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This limitation reduces the conformational flexibility that is characteristic of many small, linear peptides, guiding them to adopt more defined and stable secondary structures.[3]

Comparative Analysis of Conformational Modifiers

To objectively evaluate the utility of Beta-T-Butyl-L-Alanine, it is compared here with the natural L-Alanine and another widely used unnatural amino acid, α-aminoisobutyric acid (Aib). L-Alanine serves as a baseline, offering minimal steric hindrance, while Aib is well-documented for its strong propensity to induce helical structures.[4][5]

FeatureL-Alanine Beta-T-Butyl-L-Alanine α-Aminoisobutyric Acid (Aib)
Structure Natural α-amino acid with a methyl side chain.β-amino acid with a bulky tert-butyl side chain.α,α-disubstituted amino acid with two methyl groups.
Steric Bulk LowVery HighModerate
Primary Conformational Impact High flexibility; accommodates various secondary structures (α-helices, β-sheets, random coils).Strongly restricts backbone rotation due to steric hindrance; can promote turn-like structures or stabilize specific folds.[2]Restricts backbone torsion angles (φ, ψ), strongly promoting the formation of 3₁₀- or α-helical structures.[4][6]
Effect on Proteolytic Stability Low; peptides are readily cleaved by proteases.High; the β-amino acid backbone and bulky side chain significantly hinder protease recognition and cleavage.[7]High; the α,α-disubstituted structure provides substantial resistance to enzymatic degradation.[5][6]
Solubility Generally high in aqueous solutions.The hydrophobic tert-butyl group can decrease aqueous solubility but enhance it in nonpolar environments.[2]Generally good; can be incorporated without major solubility issues.
Key Application Used in alanine scanning to probe the importance of specific residues without introducing major structural perturbations.Designing conformationally constrained peptides, stabilizing β-turns, and enhancing metabolic stability.[1][8]Inducing and stabilizing helical secondary structures in peptides to mimic helical protein domains or improve target binding.[4]

Experimental Protocols

The conformational effects of incorporating Beta-T-Butyl-L-Alanine are primarily investigated using spectroscopic methods such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR).[9][10]

Protocol 1: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique used to determine the secondary structure content of peptides in solution.[10]

  • Sample Preparation:

    • Dissolve the lyophilized peptide (both the modified and unmodified versions) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The solvent must be transparent in the far-UV region.

    • Determine the precise peptide concentration using UV absorbance at 280 nm (if aromatic residues are present) or through amino acid analysis for higher accuracy. Final concentrations for CD are typically in the range of 10-100 µM.[11]

  • Instrument Setup:

    • Use a calibrated spectropolarimeter.

    • Set the measurement parameters: typically, a wavelength range of 190-260 nm, a bandwidth of 1 nm, a data pitch of 0.5 nm, and a scan speed of 50 nm/min.

    • Use a quartz cuvette with a path length of 0.1 cm to minimize solvent absorbance.

  • Data Acquisition:

    • Record a baseline spectrum of the solvent/buffer alone.

    • Record the spectrum of each peptide sample. Average 3-5 scans to improve the signal-to-noise ratio.

    • Subtract the baseline spectrum from each peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹ using the formula: MRE = (θ * 100) / (c * n * l), where θ is the observed ellipticity, c is the molar concentration, n is the number of residues, and l is the path length in cm.

    • Analyze the MRE spectrum to identify characteristic secondary structures:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random Coil: A strong negative band near 200 nm.

    • Compare the spectra of the Beta-T-Butyl-L-Alanine-containing peptide with the control peptide to quantify changes in secondary structure content.

Protocol 2: High-Resolution 3D Structure Determination by NMR Spectroscopy

NMR spectroscopy provides atomic-level insights into peptide conformation and dynamics in solution.[9][12]

  • Sample Preparation:

    • Dissolve the peptide to a final concentration of 0.5-1.0 mM in a suitable solvent (e.g., 90% H₂O / 10% D₂O or a deuterated organic solvent like CD₃OH).[11]

    • Adjust the pH to a value where the peptide is stable and amide proton exchange is not too rapid.[11]

    • Ensure the sample is free of paramagnetic impurities.

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • Acquire a set of 2D NMR experiments at a constant temperature:

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[13]

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, aiding in residue assignment.

  • Resonance Assignment:

    • Use the TOCSY and COSY spectra to assign the resonances to specific protons within each amino acid residue.

    • Use the NOESY spectrum to sequentially connect the assigned spin systems, establishing the complete backbone and side-chain assignments.

  • Structure Calculation:

    • Integrate the cross-peaks in the NOESY spectrum to derive a set of inter-proton distance restraints.

    • Use software (e.g., CYANA, XPLOR-NIH) to perform molecular dynamics simulations or distance geometry calculations, generating an ensemble of 3D structures that are consistent with the experimental restraints.[13]

  • Analysis:

    • Analyze the final ensemble of structures to determine the preferred conformation, identify stable secondary structure elements (e.g., turns, helices), and calculate backbone dihedral angles (φ, ψ).

    • Compare the structural ensemble of the modified peptide to that of the wild-type to precisely define the conformational changes induced by Beta-T-Butyl-L-Alanine.

Visualizations

The following diagrams illustrate the workflow for evaluating modified peptides and the logical impact of incorporating Beta-T-Butyl-L-Alanine.

G cluster_0 Peptide Preparation cluster_1 Conformational Analysis cluster_2 Functional Evaluation cluster_3 Data Interpretation p1 Peptide Design (Incorporate β-T-Butyl-L-Alanine) p2 Solid-Phase Peptide Synthesis p1->p2 p3 Purification (HPLC) & Characterization (Mass Spec) p2->p3 a1 CD Spectroscopy (Secondary Structure) p3->a1 a2 NMR Spectroscopy (3D Structure & Dynamics) a1->a2 f1 Proteolytic Stability Assay a2->f1 f2 Biological Activity Assay (e.g., Receptor Binding) f1->f2 d1 Structure-Activity Relationship (SAR) f2->d1 G start Beta-T-Butyl-L-Alanine Chemical Structure prop1 Bulky Tert-Butyl Group start->prop1 prop2 β-Amino Acid Backbone start->prop2 effect1 Increased Steric Hindrance prop1->effect1 effect2 Altered Backbone Geometry prop2->effect2 consequence3 Resistance to Proteases prop2->consequence3 consequence1 Restricted Torsional Angles (φ, ψ) effect1->consequence1 effect2->consequence1 consequence2 Reduced Conformational Flexibility consequence1->consequence2 outcome Stabilized Secondary Structure & Enhanced Biological Half-Life consequence2->outcome consequence3->outcome

References

Orthogonal Protection Strategies: A Comparative Guide to Boc-Beta-T-Butyl-L-Alanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. This guide provides an objective comparison of orthogonal protection strategies involving Boc-Beta-T-Butyl-L-Alanine, evaluating its performance against alternative approaches. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate informed decisions in the design and execution of complex peptide syntheses.

The Principle of Orthogonality in Peptide Synthesis

Orthogonal protection is a fundamental concept in modern peptide chemistry, enabling the selective removal of one type of protecting group in the presence of others through distinct, non-interfering chemical conditions.[1][2] This allows for the sequential and site-specific manipulation of functional groups, which is essential for the synthesis of complex peptides, peptidomimetics, and other intricate molecular architectures.[3]

The tert-butyloxycarbonyl (Boc) group, which is labile to acid, forms the basis of a widely used orthogonal protection strategy.[4][] When paired with protecting groups that are cleaved under different conditions—such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group or groups removable by hydrogenolysis (e.g., Carbobenzyloxy, Cbz) or metal catalysis (e.g., allyloxycarbonyl, Alloc)—a high degree of synthetic flexibility can be achieved.[2][6]

This compound incorporates two key acid-labile protecting groups: the Boc group on the β-amino group and a tert-butyl (tBu) ester protecting the carboxylic acid. This dual protection strategy offers robust protection during peptide chain elongation while allowing for simultaneous deprotection during the final acidolytic cleavage step.

Performance Comparison of Protecting Group Strategies

The choice between different protecting group strategies significantly impacts key performance indicators in peptide synthesis, including coupling efficiency, deprotection time, and the yield and purity of the crude and final peptide products. While direct comparative data for this compound is limited, extensive data from studies on α-amino acids, particularly L-alanine, provides valuable insights into the expected performance.

Table 1: Comparison of Key Performance Metrics for Boc and Fmoc Strategies in a Model Peptide Synthesis

Performance MetricBoc Strategy (with tBu side-chain protection)Fmoc Strategy (with tBu side-chain protection)Key Considerations & Remarks
Coupling Efficiency >99%>99.5%Both strategies offer high efficiency with modern coupling reagents. Fmoc coupling is often reported to be slightly more efficient and reproducible.[4]
Deprotection Time per Cycle 15-30 minutes5-20 minutesFmoc deprotection is generally faster due to the milder basic conditions.[4]
Crude Peptide Purity 70-85%85-95%The milder conditions of the Fmoc strategy typically lead to higher crude purity with fewer side products.[4][7]
Final Peptide Yield 15-35%20-40%Final yield is highly dependent on the peptide's length, sequence, and the efficiency of purification.[4]
Final Purity (Post-HPLC) >98%>98%Both methods are capable of producing highly pure peptides after chromatographic purification.[4]

Note: The data presented is based on the synthesis of a model decapeptide containing L-alanine and may vary depending on the specific peptide sequence and synthesis conditions.

For hydrophobic peptides, the Boc strategy can sometimes offer advantages in terms of crude purity and yield. The strong acidic conditions used for Boc deprotection can help to disrupt the formation of secondary structures that lead to aggregation on the resin.[][7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any synthetic strategy. The following sections provide protocols for the incorporation of a Boc-protected β-amino acid and the subsequent deprotection steps.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporation of this compound

This protocol outlines a manual SPPS cycle on a pre-loaded resin using the Boc strategy.

  • Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1-2 hours in a reaction vessel.

  • Boc Deprotection:

    • Wash the resin with DCM (3 times).

    • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes and drain.

    • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.[7]

    • Drain the TFA solution.

  • Washing: Wash the resin sequentially with DCM (3 times), isopropanol (2 times), and dimethylformamide (DMF) (3 times).[7]

  • Neutralization: Treat the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 10 minutes. Wash with DCM (3 times).

  • Coupling of this compound:

    • Pre-activate this compound (3 equivalents) with a suitable coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF, followed by the addition of DIEA (6 equivalents).

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the completion of the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat the cycle for the next amino acid.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Boc and tert-butyl protecting groups.

  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5). The scavengers (triisopropylsilane and water) are crucial to prevent side reactions caused by the tert-butyl cation generated during deprotection.[8][9]

  • Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification: Collect the crude peptide by centrifugation and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Orthogonal Strategies and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical logic and experimental processes involved in orthogonal protection strategies.

Orthogonal_Protection_Strategy ProtectedPeptide Protected Peptide on Resin (N-Boc, Side-Chain-tBu, C-term-Resin) DeprotectedN Free N-terminus ProtectedPeptide->DeprotectedN Base (e.g., Piperidine) [Fmoc Removal] FinalCleavage Final Cleavage & Deprotection ProtectedPeptide->FinalCleavage Strong Acid (e.g., TFA) FmocProtected N-Fmoc Protected Amino Acid CoupledPeptide Elongated Peptide FmocProtected->CoupledPeptide Coupling BocProtected This compound BocProtected->CoupledPeptide Coupling (Boc Strategy) DeprotectedN->CoupledPeptide CoupledPeptide->ProtectedPeptide Cycle Repeats FinalPeptide Final Deprotected Peptide FinalCleavage->FinalPeptide

Diagram 1: Orthogonal protection strategy using Fmoc and Boc.

Experimental_Workflow cluster_SPPS_Cycle SPPS Cycle (per amino acid) cluster_Final_Steps Final Steps Resin Resin Deprotection Deprotection Resin->Deprotection 1. Swell Resin Washing1 Washing1 Deprotection->Washing1 2. N-terminal Deprotection (e.g., TFA for Boc) Neutralization Neutralization Washing1->Neutralization 3. Wash Coupling Coupling Neutralization->Coupling 4. Neutralize Washing2 6. Wash Coupling->Washing2 5. Couple next AA Final_Cleavage 7. Final Cleavage from Resin & Side-Chain Deprotection Washing2->Final_Cleavage Purification 8. Peptide Precipitation & Purification Final_Cleavage->Purification Analysis 9. Characterization (HPLC, MS) Purification->Analysis Cleavage_Relationships ProtectingGroups Protecting Group Cleavage Condition Stable To Boc Boc (N-terminal) Strong Acid (TFA) Base, Hydrogenolysis tBu tert-Butyl (Side-Chain) Strong Acid (TFA) Base, Hydrogenolysis Fmoc Fmoc (N-terminal) Base (Piperidine) Acid, Hydrogenolysis Cbz Cbz (N-terminal/Side-Chain) Hydrogenolysis (H₂/Pd) Acid, Base

References

Safety Operating Guide

Proper Disposal of Boc-Beta-T-Butyl-L-Alanine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like Boc-Beta-T-Butyl-L-Alanine is paramount. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring laboratory safety and regulatory compliance. While this compound is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to proper disposal protocols is crucial to prevent environmental contamination and maintain a safe working environment.

Key Safety and Handling Information

Before proceeding with disposal, it is important to be aware of the fundamental properties and handling requirements for this compound.

PropertyData
CAS Number 79777-82-5
Molecular Formula C₁₂H₂₃NO₄
Molecular Weight 245.32 g/mol
Appearance White to off-white powder
Boiling Point 364.4°C at 760 mmHg
Density 1.048 g/cm³
Storage Store at 2-8 °C in a cool, dry place.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following personal protective equipment should be worn:

  • Eye Protection: Safety glasses with side-shields.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A dust mask or respirator is recommended to avoid inhaling powder.

  • Body Protection: A standard laboratory coat.

Step-by-Step Disposal Protocol

Follow these procedures for the safe disposal of this compound and its contaminated materials.

  • Waste Identification and Collection:

    • Collect all waste materials containing this compound, including surplus chemical, empty containers, and contaminated items (e.g., weighing paper, gloves, wipes).

    • Place all waste in a designated, clearly labeled, and sealable container. The label should include the full chemical name: "this compound".

  • Container Management:

    • Ensure the waste container is made of a compatible material and is in good condition.

    • Keep the container securely sealed when not in use to prevent accidental spills or dust dispersion.

    • Store the waste container in a designated, well-ventilated area away from incompatible materials.

  • Disposal of Unused or Surplus Chemical:

    • It is recommended to offer surplus and non-recyclable this compound to a licensed disposal company.[1]

    • Alternatively, the material can be dissolved or mixed with a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Do not dispose of the chemical down the drain or in general waste.

  • Disposal of Contaminated Materials:

    • All materials that have come into contact with this compound, such as gloves, filter paper, and empty containers, should be treated as chemical waste.

    • Dispose of contaminated packaging in the same manner as the unused product.[1]

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Carefully sweep up the solid material and place it into the designated waste container.

    • Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound Waste is_surplus Is it surplus/unused chemical? start->is_surplus is_contaminated Is it contaminated material? is_surplus->is_contaminated No licensed_disposal Arrange for disposal by a licensed company is_surplus->licensed_disposal Yes collect_waste Collect in a labeled, sealed container is_contaminated->collect_waste Yes end End: Proper Disposal Complete is_contaminated->end No incineration Alternatively, dissolve in a combustible solvent and incinerate licensed_disposal->incineration Option licensed_disposal->end incineration->end collect_waste->licensed_disposal

Caption: Disposal decision workflow for this compound.

By adhering to these guidelines, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety and disposal protocols.

References

Personal protective equipment for handling Boc-Beta-T-Butyl-L-Alanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Boc-Beta-T-Butyl-L-Alanine. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While Boc-L-Alanine is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, it is imperative to follow standard laboratory safety protocols to minimize any potential risks associated with handling chemical powders.[1][2][3][4] A thorough risk assessment should be conducted for the specific experimental conditions in your laboratory.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Routine Weighing and Handling in a Fume Hood Safety glasses with side shields or chemical splash goggles.[1][3][5]Chemical-resistant gloves (e.g., nitrile).[3][5][6]Laboratory coat.[5][7]Not generally required when handled in a fume hood.[1][8]
Handling Outside of a Fume Hood (if unavoidable) Chemical splash goggles and a face shield.[5][9]Double-gloving with chemical-resistant gloves is recommended.[9]Laboratory coat.[5][7]A NIOSH-approved N95 respirator to prevent inhalation of the powder.[9]
Small Spill Cleanup Chemical splash goggles.[1][5]Chemical-resistant gloves.[5][6]Laboratory coat.[5][7]A NIOSH-approved N95 respirator.[9]
Large Spill Cleanup Chemical splash goggles and a face shield.[5][9]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or apron over a laboratory coat.A chemical cartridge-type respirator may be required depending on the spill size and ventilation.[9]

Operational Plan: Step-by-Step Handling Protocol

1. Receiving and Storage:

  • Upon receipt, verify that the container is intact and properly labeled.

  • Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][2] Some suppliers recommend refrigeration for long-term storage.[1][2]

  • Keep the container tightly closed when not in use.[1][2]

2. Handling and Use:

  • All handling of the solid compound should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Before handling, ensure all required PPE is donned correctly.

  • Avoid creating dust.[3] Use techniques such as gentle scooping or weighing on paper within a contained space.

  • If heating the compound, be aware of its melting point (approximately 81-84 °C) and potential for decomposition at higher temperatures.[1][2]

  • Wash hands thoroughly after handling, even if gloves were worn.[3]

3. Spill Response:

  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

    • Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][10]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[10]

  • Large Spills:

    • Evacuate the laboratory immediately and notify your institution's Environmental Health and Safety (EHS) department.

    • Follow your institution's emergency procedures.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, should be collected in a designated hazardous waste container.[10]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS office.[10]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed waste disposal service. Do not dispose of this chemical down the drain or in the regular trash.[10]

Procedural Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Review Safety Data Sheet (SDS) B Conduct Risk Assessment A->B C Don Appropriate PPE B->C D Receive and Inspect Chemical C->D F Weigh and Handle in a Fume Hood C->F E Store in a Cool, Dry, Well-Ventilated Area D->E E->F G Perform Experiment F->G H Decontaminate Work Area G->H M Evacuate Area G->M Spill Occurs I Segregate and Label Waste H->I J Dispose of Waste via EHS I->J K Doff and Dispose of PPE J->K L Wash Hands Thoroughly K->L N Notify EHS M->N O Contain and Clean Up Spill (if trained) M->O Small Spill O->I

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-Beta-T-Butyl-L-Alanine
Reactant of Route 2
Reactant of Route 2
Boc-Beta-T-Butyl-L-Alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.